4-Ethoxycarbonyl-2-nitrophenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(4-ethoxycarbonyl-2-nitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO6/c1-2-17-9(12)6-3-4-7(10(13)14)8(5-6)11(15)16/h3-5,13-14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDAYMSNTGTFDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)OCC)[N+](=O)[O-])(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378438 | |
| Record name | 4-Ethoxycarbonyl-2-nitrophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5785-70-6 | |
| Record name | 4-Ethoxycarbonyl-2-nitrophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Ethoxycarbonyl-2-nitrophenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Physical Properties of 4-Ethoxycarbonyl-2-nitrophenylboronic acid
<Technical Guide: 4-Ethoxycarbonyl-2-nitrophenylboronic acid >
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of this compound, a pivotal organoboron compound in modern synthetic chemistry. The document details its fundamental physical and chemical properties, offers insights into its characterization and safe handling, and discusses its application, particularly in the context of Suzuki-Miyaura cross-coupling reactions. This guide is tailored for professionals in research and drug development who require a deep, practical understanding of this versatile reagent.
Introduction: The Strategic Importance of Substituted Phenylboronic Acids
Phenylboronic acids are a class of organic compounds characterized by a phenyl group and a boronic acid functional group (-B(OH)₂). They are instrumental in organic synthesis, most notably as key reactants in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1][2] The specific nature and position of substituents on the phenyl ring profoundly influence the reactivity and utility of these compounds.
This compound, with its distinct substitution pattern, presents a unique electronic landscape that makes it a valuable building block in the synthesis of complex molecules, including pharmaceutical intermediates and advanced materials.[3] This guide will delve into the essential physical properties of this compound, providing the foundational knowledge necessary for its effective and safe use in a laboratory setting.
Core Physical and Chemical Properties
A thorough understanding of a reagent's physical properties is critical for its successful application. These characteristics dictate choices regarding solvents, reaction conditions, purification methods, and storage.
Table 1: Key Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₀BNO₆[4][5] |
| Molecular Weight | 238.99 g/mol [4][5] |
| Appearance | White to light yellow powder or crystals[4][6] |
| Melting Point | 116-118 °C[5][7] or 125 °C[4] |
| Solubility | Soluble in methanol, ether, and ethanol.[8] |
| CAS Number | 5785-70-6[5][6][7][9] |
Expert Insight: The noted variability in the melting point (116-118 °C vs. 125 °C) from different suppliers can be attributed to the presence of varying amounts of its anhydride, the boroxine. Boronic acids are prone to dehydration, which can lead to the formation of these cyclic trimers.[10] For reactions that are sensitive to stoichiometry, it is crucial to use a freshly opened or properly stored sample to minimize the impact of anhydride content.
Structural Characterization and Purity Assessment
Verifying the structure and purity of this compound is essential to ensure predictable reactivity and reproducible results.
Chemical Structure
The molecule consists of a benzene ring substituted with a boronic acid group at position 1, a nitro group at position 2, and an ethoxycarbonyl group at position 4.
Caption: Structure of this compound.
Experimental Protocol: Purity Verification by ¹H NMR Spectroscopy
Causality: ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts, integration, and splitting patterns of the proton signals can confirm the structure of the target compound and detect the presence of impurities.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Data Analysis:
-
Expected Signals: The spectrum should show characteristic signals for the aromatic protons, the ethyl group of the ester (a quartet and a triplet), and a broad singlet for the hydroxyl protons of the boronic acid. The precise chemical shifts will be influenced by the solvent.
-
Purity Assessment: The integration of the signals should correspond to the number of protons in each group. The absence of significant unassignable peaks indicates high purity. The presence of water can be observed as a broad peak, which can be confirmed by a D₂O exchange experiment.
-
Trustworthiness: This protocol is self-validating as the expected ¹H NMR spectrum for this compound is unique. Comparison of the acquired spectrum with a reference spectrum or predicted chemical shifts provides a high degree of confidence in the compound's identity and purity.[11]
Safe Handling and Storage
Proper handling and storage are crucial for maintaining the quality and ensuring the safety of personnel.
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6] Handle the compound in a well-ventilated fume hood to avoid inhalation of the powder.[12]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and direct sunlight.[12][13] Storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended to prevent degradation and anhydride formation.[7]
Application in Suzuki-Miyaura Cross-Coupling
The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions.[14][15] The electron-withdrawing nitro group and the ester functionality make it a versatile partner for coupling with various aryl and heteroaryl halides.
Caption: A simplified workflow of a Suzuki-Miyaura cross-coupling reaction.
Expert Insight: The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of catalyst, base, and solvent. For a substrate like this compound, a palladium(0) catalyst such as Pd(PPh₃)₄ or a more active pre-catalyst system is typically employed. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step. The solvent system (e.g., toluene/water, dioxane/water) must be chosen to ensure adequate solubility of all reactants.
Conclusion
This compound is a highly valuable and versatile reagent in the field of organic synthesis. Its unique structural and electronic properties make it an important building block for the creation of complex organic molecules. A comprehensive understanding of its physical properties, coupled with rigorous characterization and adherence to safe handling protocols, is essential for its successful and reproducible application in research and development. This guide has provided a detailed overview of these critical aspects to empower scientists in their synthetic endeavors.
References
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- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound (contains varyi… [cymitquimica.com]
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- 6. This compound | 5785-70-6 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 7. This compound | 5785-70-6 [amp.chemicalbook.com]
- 8. 2-Nitrophenylboronic acid CAS#: 5570-19-4 [m.chemicalbook.com]
- 9. This compound | VSNCHEM [vsnchem.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. 4-CARBOXY-2-NITROPHENYLBORONIC ACID(85107-54-6) 1H NMR spectrum [chemicalbook.com]
- 12. laballey.com [laballey.com]
- 13. borax.com [borax.com]
- 14. chemimpex.com [chemimpex.com]
- 15. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Ethoxycarbonyl-2-nitrophenylboronic acid: Structure, Analysis, and Application
This guide provides a comprehensive technical overview of 4-Ethoxycarbonyl-2-nitrophenylboronic acid, a versatile reagent in modern organic chemistry and drug discovery. We will delve into its chemical structure, analytical characterization, and practical applications, offering insights grounded in established scientific principles and field-proven methodologies.
Introduction: A Key Building Block in Synthesis
This compound is an organoboron compound that has gained significant traction as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1][2] Its unique trifunctional nature, possessing a boronic acid, an ester, and a nitro group, allows for a diverse range of chemical transformations, making it a valuable tool for medicinal chemists and materials scientists.[3][4] The presence of the electron-withdrawing nitro and ethoxycarbonyl groups influences the reactivity of the boronic acid, a key consideration in reaction design.[5] This guide will elucidate the fundamental properties and analytical workflows necessary for the effective utilization of this compound in research and development.
Molecular Structure and Physicochemical Properties
The structural integrity and purity of this compound are paramount for its successful application. A thorough understanding of its chemical makeup and physical characteristics is the first step in any experimental design.
Chemical Structure
The molecule consists of a benzene ring substituted with three key functional groups:
-
Boronic Acid (-B(OH)2): Located at the 1-position, this group is the reactive center for cross-coupling reactions.
-
Nitro Group (-NO2): Positioned at the 2-position (ortho to the boronic acid), this strong electron-withdrawing group modulates the electronic properties of the aromatic ring and can be a handle for further chemical modifications, such as reduction to an amine.[4]
-
Ethoxycarbonyl Group (-CO2CH2CH3): Found at the 4-position (para to the boronic acid), this ester group also influences the electronic nature of the molecule and can be hydrolyzed to a carboxylic acid for further derivatization.
These functional groups are arranged on the phenyl ring, creating a specific electronic and steric environment that dictates the compound's reactivity.
Physicochemical Data Summary
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for determining appropriate solvents, reaction temperatures, and storage conditions.
| Property | Value | Reference(s) |
| Molecular Formula | C9H10BNO6 | [6][7] |
| Molecular Weight | 238.99 g/mol | [6] |
| Appearance | White to light yellow powder/crystal | [6][8] |
| Melting Point | 125 °C | [6] |
| Purity (Typical) | >98.0% (by HPLC) | [6][8] |
It is important to note that this compound may exist in equilibrium with its anhydride form (a boroxine), which can impact its reactivity.[9] Proper storage in a cool, dark, and dry place is recommended to maintain its integrity.[6]
Spectroscopic Analysis for Structural Elucidation and Quality Control
A multi-technique spectroscopic approach is essential for confirming the identity and purity of this compound. Here, we discuss the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural characterization of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide complementary information, showing distinct signals for each of the nine carbon atoms in the molecule. The carbonyl carbon of the ester will appear at a downfield chemical shift, and the carbon attached to the boron atom will also have a characteristic resonance.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.[12][13]
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (Boronic Acid) | 3500-3200 (broad) |
| C-H stretch (Aromatic) | 3100-3000 |
| C-H stretch (Aliphatic) | 3000-2850 |
| C=O stretch (Ester) | ~1720 |
| N-O stretch (Nitro) | 1550-1500 and 1350-1300 |
| B-O stretch | ~1350 |
The presence of these characteristic peaks provides strong evidence for the compound's structure.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight.[7][14] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Chromatographic Analysis for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the industry standard for determining the purity of pharmaceutical intermediates and active ingredients. A well-developed HPLC method is crucial for the quality control of this compound.
HPLC Method Development
Developing a robust HPLC method involves the careful selection of a column, mobile phase, and detection wavelength.[15] For boronic acids, reversed-phase HPLC is a common approach.
Experimental Protocol: HPLC Purity Analysis
-
Column Selection: A C18 column is a suitable starting point for the separation of this moderately polar compound.
-
Mobile Phase Preparation: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[15]
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration.
-
Injection and Analysis: Inject a small volume of the sample solution into the HPLC system and monitor the elution profile.
-
Detection: UV detection is appropriate for this compound due to the presence of the aromatic ring. The detection wavelength should be set at a λmax of the compound to ensure maximum sensitivity.
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
The following diagram illustrates a typical workflow for HPLC method development.
Caption: HPLC method development workflow.
Synthesis and Applications
This compound is typically synthesized through a multi-step process. While specific proprietary methods may vary, a general approach often involves the functionalization of a pre-existing aromatic compound.[5]
The primary application of this compound lies in its use as a building block in Suzuki-Miyaura cross-coupling reactions.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organic halide or triflate, enabling the construction of complex biaryl structures that are common motifs in pharmaceuticals.[2] The presence of the nitro and ester groups allows for post-coupling modifications, further expanding its synthetic utility.[3][4]
The following diagram illustrates the central role of this compound in synthetic chemistry.
Caption: Synthetic utility of the title compound.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is known to cause skin and serious eye irritation.[6][16]
Mandatory Personal Protective Equipment (PPE):
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
Work should be conducted in a well-ventilated fume hood. In case of contact, wash the affected area thoroughly with water.[16] Consult the Safety Data Sheet (SDS) for complete safety and handling information.
Conclusion
This compound is a valuable and versatile reagent in the field of organic synthesis. Its unique combination of functional groups provides a platform for the construction of complex molecules with potential applications in drug discovery and materials science. A thorough understanding of its chemical structure, properties, and analytical characterization is essential for its effective and safe use. The methodologies and insights provided in this guide serve as a foundational resource for researchers and scientists working with this important chemical entity.
References
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- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis routes of 4-Nitrophenylboronic acid [benchchem.com]
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- 9. Organic Syntheses Procedure [orgsyn.org]
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- 16. This compound | 5785-70-6 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
An In-Depth Technical Guide to 4-Ethoxycarbonyl-2-nitrophenylboronic Acid in Modern Organic Synthesis
Abstract
4-Ethoxycarbonyl-2-nitrophenylboronic acid, identified by CAS number 5785-70-6, is a sophisticated arylboronic acid derivative that has become an important building block in synthetic organic chemistry.[1] Its unique trifunctional structure—featuring a boronic acid, an ethoxycarbonyl group, and a nitro group—offers a powerful platform for constructing complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, synthesis, and applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions and its utility for researchers, scientists, and professionals in drug development.[2]
Physicochemical and Structural Characteristics
This compound is a white to light yellow crystalline powder.[3] Its structure is characterized by a phenyl ring substituted with three key functional groups. The boronic acid moiety is the reactive center for cross-coupling reactions. The electron-withdrawing nitro group at the ortho position and the ethoxycarbonyl group at the para position significantly influence the electronic properties and reactivity of the molecule. This compound is often supplied containing varying amounts of its anhydride, boroxine.[1]
Table 1: Core Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 5785-70-6 | [3] |
| Molecular Formula | C₉H₁₀BNO₆ | [3] |
| Molecular Weight | 238.99 g/mol | [3] |
| Appearance | White to light yellow powder/crystal | [3] |
| Melting Point | 125 °C | [3] |
| Purity | >98.0% (HPLC) | [3] |
| Storage | Recommended in a cool (<15°C), dark place | [3] |
Synthesis and Molecular Elucidation
The synthesis of nitrophenylboronic acids can be challenging due to the sensitivity of the carbon-boron bond to the harsh conditions of electrophilic nitration, which can lead to protodeborylation.[4] Historically, direct nitration of phenylboronic acid often results in a mixture of ortho and meta isomers, with the para isomer being a minor byproduct.[4]
A more controlled and widely adopted synthetic approach involves a multi-step sequence:
-
Nitration: Starting with p-carboxyphenylboronic acid, nitration is performed using a mixture of concentrated sulfuric acid and fuming nitric acid at low temperatures (0-10°C).[5] This directs the nitro group to the position ortho to the boronic acid and meta to the carboxylic acid.
-
Esterification: The resulting 2-nitro-4-carboxyphenylboronic acid is then esterified, typically using ethanol in the presence of a dehydrating agent, to yield the target this compound.[5]
-
Purification: The final product is purified through recrystallization or column chromatography to achieve high purity suitable for synthetic applications.[6]
Structural confirmation is routinely achieved using Nuclear Magnetic Resonance (NMR) spectroscopy to verify the integrity of the molecule's framework.[3]
The Cornerstone Application: Suzuki-Miyaura Cross-Coupling
Boronic acids are indispensable reagents in organic synthesis, primarily due to their role in the Suzuki-Miyaura cross-coupling reaction.[7][8][9] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organic halide or triflate, and it is one of the most widely used reactions in medicinal chemistry for constructing biaryl scaffolds.[7][9]
Mechanistic Considerations and Causality
The Suzuki-Miyaura catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[10] The specific structure of this compound introduces distinct electronic and steric factors that must be considered:
-
Electronic Effects: The potent electron-withdrawing nature of the ortho-nitro group can influence the transmetalation step.
-
Steric Hindrance: The bulky nitro group at the ortho position presents a significant steric barrier.[11] This sterically demanding environment impedes the approach of the boronic acid to the palladium center, often making the transmetalation step rate-limiting.[10][11]
The choice of ligand on the palladium catalyst is therefore critical to overcome these challenges. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbenes (NHCs) are often required to facilitate the reaction, as they promote both oxidative addition and reductive elimination while stabilizing the catalytic species.[10]
Generalized Experimental Protocol for Suzuki-Miyaura Coupling
This protocol is a representative, self-validating system. Researchers must optimize conditions for each unique substrate combination.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (e.g., aryl bromide) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O, Dioxane/H₂O)
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add the aryl halide, this compound, and the base.
-
Evacuation and Backfill: Seal the flask and purge with an inert gas (e.g., Argon or Nitrogen) for several cycles to remove all oxygen.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst and the degassed solvent system.
-
Reaction: Heat the mixture with vigorous stirring to the optimized temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[10]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to isolate the desired biaryl compound.[10]
Workflow Visualization
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Applications in Medicinal Chemistry and Drug Discovery
The boronic acid functional group itself has gained significant traction in medicinal chemistry, highlighted by the FDA approval of drugs like Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma.[8][12][13] While this compound is not an active pharmaceutical ingredient itself, it serves as a crucial intermediate for synthesizing novel bioactive molecules.
Its utility lies in its capacity to introduce a substituted nitrophenyl motif, which can be further functionalized. For example, the nitro group can be reduced to an amine, which then serves as a handle for further diversification through amide bond formation or other C-N coupling reactions. This allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR).[8][9] The ester can also be hydrolyzed to a carboxylic acid, providing another point for modification. This strategic positioning of functional groups makes it a valuable tool for drug development professionals aiming to synthesize complex and diverse chemical entities.[14]
Safety, Handling, and Storage
As with all laboratory chemicals, proper handling of this compound is paramount.
-
Hazards: This compound is classified as an irritant. It causes skin irritation (H315) and serious eye irritation (H319).[3] May cause respiratory irritation.[15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[16][17] Work should be conducted in a well-ventilated area or a chemical fume hood.[17][18]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.[3][16]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[16][17] Long-term storage at <15°C in a dark place is recommended.[3]
Conclusion
This compound is a highly functionalized and versatile building block for organic synthesis. Its primary application in Suzuki-Miyaura cross-coupling, despite the challenges posed by steric hindrance, provides a reliable route to complex biaryl structures. For medicinal chemists and drug development scientists, its true value is realized in its potential for post-coupling transformations, enabling the synthesis of diverse molecular libraries. A thorough understanding of its reactivity, coupled with careful optimization of reaction conditions, allows researchers to fully exploit the synthetic power of this important reagent.
References
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- 2. chemimpex.com [chemimpex.com]
- 3. This compound (contains varyi… [cymitquimica.com]
- 4. Synthesis routes of 4-Nitrophenylboronic acid [benchchem.com]
- 5. CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride - Google Patents [patents.google.com]
- 6. 4-Nitrophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
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- 9. chemrxiv.org [chemrxiv.org]
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- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. sigmaaldrich.com [sigmaaldrich.com]
Synthesis of 4-Ethoxycarbonyl-2-nitrophenylboronic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Ethoxycarbonyl-2-nitrophenylboronic acid is a pivotal building block in modern organic synthesis, particularly valued for its role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] Its unique trifunctional structure, featuring a boronic acid, a nitro group, and an ethoxycarbonyl group, offers a versatile platform for the construction of complex molecular architectures prevalent in pharmaceuticals and functional materials. This guide provides a comprehensive overview of the primary synthetic strategies for preparing this valuable reagent, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the available methods.
Introduction: The Strategic Importance of this compound
The strategic placement of the nitro group ortho to the boronic acid moiety and para to the ethoxycarbonyl group on the phenyl ring imparts distinct electronic and steric properties to this compound.[2] This arrangement makes it an excellent substrate for a wide range of chemical transformations. The boronic acid group serves as a versatile handle for carbon-carbon bond formation, most notably in Suzuki-Miyaura cross-coupling reactions, which are fundamental to the synthesis of biaryl and heteroaryl structures.[3][4][5] The electron-withdrawing nature of the nitro and ethoxycarbonyl groups influences the reactivity of the boronic acid and the aromatic ring, while also providing sites for further functionalization.
The resulting complex structures are frequently found in biologically active molecules, making this boronic acid derivative a valuable intermediate in drug discovery and development.[6] Furthermore, its applications extend to materials science, where it can be used to synthesize novel organic electronic materials and sensors.[7] This guide will explore the two primary synthetic pathways to this important compound: the direct nitration of a pre-existing phenylboronic acid and the palladium-catalyzed Miyaura borylation of a halogenated precursor.
Synthetic Strategies: A Tale of Two Pathways
The synthesis of this compound can be approached from two main directions, each with its own set of advantages and challenges.
-
Route A: Electrophilic Nitration. This classic approach involves the direct nitration of an ethyl 4-(dihydroxyboryl)benzoate precursor. While conceptually straightforward, this method can be complicated by issues of regioselectivity and the potential for protodeboronation (loss of the boronic acid group) under harsh nitrating conditions.[8]
-
Route B: Miyaura Borylation. A more modern and often preferred method is the palladium-catalyzed cross-coupling of an appropriate aryl halide, such as ethyl 4-bromo-3-nitrobenzoate, with a boron source like bis(pinacolato)diboron (B₂pin₂).[9][10] This reaction is known for its high functional group tolerance and excellent regioselectivity, making it a robust choice for complex substrates.[11][12]
The following sections will provide detailed protocols and discussions for both synthetic routes.
Detailed Protocol 1: Synthesis via Nitration
This method leverages the nitration of a 4-substituted phenylboronic acid. A key challenge is controlling the position of nitration to favor the desired 2-nitro isomer. The presence of the boronic acid and ethoxycarbonyl groups, both of which are meta-directing to each other's positions, can lead to a mixture of products. However, careful control of reaction conditions can favor the desired ortho-nitration to the boronic acid group. A process analogous to the nitration of 4-carboxyphenylboronic acid can be adapted for this synthesis.[13]
Reaction Scheme and Mechanism
The reaction proceeds via electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), generated from nitric acid and a strong acid catalyst like sulfuric acid, attacks the electron-rich phenyl ring.
Caption: General scheme for the nitration of ethyl 4-(dihydroxyboryl)benzoate.
Experimental Protocol
Materials:
-
Ethyl 4-(dihydroxyboryl)benzoate
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid
-
Ice
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.
-
Cool the flask to 0-10 °C in an ice bath.
-
Slowly add ethyl 4-(dihydroxyboryl)benzoate to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.
-
Once the starting material is fully dissolved, add fuming nitric acid dropwise via the dropping funnel, maintaining the temperature between 0-10 °C.[13]
-
After the addition is complete, allow the reaction mixture to stir at the same temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[13]
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
Allow the ice to melt, and the product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water.
-
Dry the product under vacuum to yield this compound.
Purification and Characterization
The crude product may contain isomeric impurities and can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture. Characterization can be performed using standard analytical techniques:
-
¹H NMR: To confirm the substitution pattern on the aromatic ring.
-
¹³C NMR: To identify all unique carbon atoms.
-
Mass Spectrometry: To determine the molecular weight of the product.
-
HPLC: To assess the purity of the final compound.[14]
Challenges and Optimization
-
Regioselectivity: The formation of undesired isomers is a primary concern. Lowering the reaction temperature can improve the selectivity for the 2-nitro product.
-
Protodeboronation: The strong acidic conditions can lead to the cleavage of the C-B bond.[8] Minimizing the reaction time and maintaining a low temperature can help mitigate this side reaction.
-
Workup: The quenching of the strong acid mixture with ice must be performed with extreme caution due to the highly exothermic nature of the process.
Detailed Protocol 2: Synthesis via Miyaura Borylation
The Miyaura borylation is a powerful and versatile method for the synthesis of arylboronic esters from aryl halides.[10][11] This route offers excellent control over regioselectivity and is tolerant of a wide range of functional groups, including the nitro and ester moieties present in the target molecule.[9] The starting material for this synthesis is ethyl 4-bromo-3-nitrobenzoate.[15][16]
Reaction Scheme and Mechanism
The reaction is catalyzed by a palladium complex and involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with a diboron reagent and reductive elimination to yield the arylboronate ester and regenerate the catalyst.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. Replacement of nitro function by free boronic acid in non-steroidal anti-androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN104788484B - Synthetic method of 2-nitro phenyl boric acid - Google Patents [patents.google.com]
- 8. Synthesis routes of 4-Nitrophenylboronic acid [benchchem.com]
- 9. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 11. Miyaura Borylation Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride - Google Patents [patents.google.com]
- 14. 2-Nitrophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 15. Ethyl 4-bromo-3-nitrobenzoate | C9H8BrNO4 | CID 458966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 168473-87-8|Ethyl 4-bromo-3-nitrobenzoate|BLD Pharm [bldpharm.com]
Navigating the Solubility Landscape of 4-Ethoxycarbonyl-2-nitrophenylboronic Acid: A Technical Guide for Synthetic Chemists
In the intricate world of modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions, a deep understanding of reagent properties is paramount to achieving desired outcomes. 4-Ethoxycarbonyl-2-nitrophenylboronic acid stands as a important building block, frequently employed in the construction of complex molecular architectures central to drug discovery and materials science.[1][2] Its utility, however, is intrinsically linked to a fundamental physicochemical property: its solubility in organic solvents. This in-depth technical guide provides a comprehensive exploration of the solubility characteristics of this compound, offering theoretical insights, practical experimental protocols, and critical considerations for its effective use in the laboratory.
The Molecular Architecture: Unpacking the Determinants of Solubility
The solubility of this compound is governed by the interplay of its three key functional groups: the boronic acid moiety, the nitro group, and the ethoxycarbonyl group, all attached to a phenyl ring. Each contributes uniquely to the molecule's overall polarity, hydrogen bonding capacity, and intermolecular interactions.
-
The Boronic Acid Group (-B(OH)₂): This functional group is the cornerstone of the molecule's reactivity in Suzuki-Miyaura coupling.[1] It is capable of forming hydrogen bonds, both as a donor (from the -OH groups) and as an acceptor (at the oxygen atoms). This characteristic suggests a preference for polar, protic solvents. However, boronic acids are also known to undergo dehydration to form cyclic anhydrides (boroxines), a process that can be influenced by the solvent and temperature, thereby complicating solubility behavior.[3]
-
The Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group significantly influences the electronic properties of the phenyl ring and introduces a high degree of polarity. This enhances the potential for dipole-dipole interactions with polar solvents.
-
The Ethoxycarbonyl Group (-CO₂Et): This ester group adds a degree of lipophilicity to the molecule while also possessing polar character through its carbonyl and ether oxygens, which can act as hydrogen bond acceptors.
The strategic placement of the nitro group ortho to the boronic acid and the ethoxycarbonyl group para to it creates a complex electronic and steric environment. This substitution pattern is expected to influence crystal lattice energies and, consequently, the energy required to solvate the molecule.
Predicting Solubility: A Qualitative Framework
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, we can infer its likely solubility profile based on the behavior of analogous substituted phenylboronic acids.[4][5] The general principle is that "like dissolves like." Therefore, we can anticipate the following trends:
-
High to Moderate Solubility: In polar aprotic solvents such as acetone, ethyl acetate, tetrahydrofuran (THF), and acetonitrile. These solvents can engage in dipole-dipole interactions and act as hydrogen bond acceptors. Phenylboronic acid itself exhibits high solubility in ketones and ethers.[3]
-
Moderate Solubility: In polar protic solvents like ethanol and methanol. While these solvents can form strong hydrogen bonds, the presence of the relatively nonpolar ethyl group and the phenyl ring may limit extensive solubility.
-
Low Solubility: In nonpolar solvents such as hexanes, cyclohexane, and toluene. The highly polar nature of the nitro and boronic acid groups will result in poor solvation by these nonpolar media. Phenylboronic acid has very low solubility in hydrocarbon solvents.[3]
-
Variable Solubility: In chlorinated solvents like dichloromethane and chloroform. While these solvents have a moderate polarity, their ability to act as hydrogen bond acceptors is limited.
The following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents.
| Solvent Category | Solvent Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, THF, Ethyl Acetate | High to Moderate | Strong dipole-dipole interactions and hydrogen bond acceptance. |
| Polar Protic | Ethanol, Methanol | Moderate | Hydrogen bonding is favorable, but the nonpolar regions of the molecule may limit solubility. |
| Chlorinated | Dichloromethane, Chloroform | Moderate to Low | Moderate polarity but limited hydrogen bonding capabilities. |
| Nonpolar Aromatic | Toluene, Benzene | Low | Mismatched polarity; van der Waals interactions are insufficient to overcome crystal lattice energy. |
| Nonpolar Aliphatic | Hexanes, Cyclohexane | Very Low | Significant polarity mismatch. |
Experimental Determination of Solubility: A Robust Protocol
To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The dynamic method, also known as the polythermal method, is a well-established and accurate technique for determining the solubility of solid compounds in liquids.[4] This method involves observing the temperature at which a solid-liquid mixture of known composition becomes a homogeneous solution upon controlled heating.
The Dynamic Method: A Step-by-Step Workflow
The following protocol outlines the key steps for determining the solubility of this compound using the dynamic method.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating thermostat bath with precise temperature control
-
Calibrated digital thermometer (± 0.1 °C)
-
Luminance probe or a laser beam and detector for turbidity measurement
-
Analytical balance (± 0.1 mg)
Experimental Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel.
-
Heating and Observation: Place the vessel in the thermostat bath and begin stirring the mixture. The temperature of the bath is slowly increased at a constant rate (e.g., 0.1-0.5 °C/min) to ensure thermal equilibrium.
-
Turbidity Measurement: The turbidity of the solution is continuously monitored. The dissolution temperature is recorded as the point at which the last solid particles disappear, resulting in a clear, homogeneous solution. This can be determined visually or more accurately by detecting a sharp increase in light transmittance.
-
Data Collection: Repeat the measurement for a range of concentrations to construct a solubility curve (solubility vs. temperature).
The following diagram illustrates the experimental workflow for the dynamic solubility determination method.
Figure 1. Workflow for Dynamic Solubility Determination.
Practical Implications for Organic Synthesis: The Suzuki-Miyaura Coupling
The solubility of this compound is not merely an academic parameter; it has profound implications for its application in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction.[1] The choice of solvent for this reaction is critical as it must:
-
Dissolve the boronic acid, the coupling partner (typically an aryl halide), and the palladium catalyst.
-
Be compatible with the base used in the reaction.
-
Facilitate the catalytic cycle.
Commonly used solvent systems for Suzuki-Miyaura reactions include mixtures of an organic solvent with water, such as toluene/water, THF/water, or 1,4-dioxane/water.[6] The aqueous phase is often necessary to dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and to facilitate the transmetalation step of the catalytic cycle.
Given the predicted solubility profile, solvents like THF and 1,4-dioxane would be excellent choices for the organic phase in a Suzuki-Miyaura coupling involving this compound. These solvents will effectively dissolve the boronic acid, while the aqueous phase will handle the base.
The following diagram illustrates a typical Suzuki-Miyaura coupling reaction, highlighting the role of the solvent.
Figure 2. Key Components of a Suzuki-Miyaura Coupling Reaction.
Safety and Handling Considerations
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as a skin and eye irritant.[3] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable reagent in the synthetic chemist's toolbox. A thorough understanding of its solubility in organic solvents is critical for its effective storage, handling, and, most importantly, its successful application in chemical reactions. While quantitative data may be sparse, a qualitative understanding based on its molecular structure, coupled with robust experimental methods for precise determination, provides researchers with the necessary knowledge to confidently employ this versatile building block in their synthetic endeavors. The insights and protocols presented in this guide are intended to empower scientists to navigate the solubility landscape of this and other boronic acids, ultimately leading to more efficient and reproducible synthetic outcomes.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. (4-Methoxy-2-nitrophenyl)boronic acid | C7H8BNO5 | CID 44119590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Stability and Storage of 4-Ethoxycarbonyl-2-nitrophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Molecule and Its Significance
4-Ethoxycarbonyl-2-nitrophenylboronic acid is a vital reagent in modern organic synthesis, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions.[1] Its unique molecular architecture, featuring an electron-withdrawing nitro group and an ethoxycarbonyl substituent on the phenyl ring, makes it an important building block for the synthesis of complex organic molecules. These molecules are often investigated in the development of novel pharmaceuticals and advanced materials. However, the very features that make this boronic acid derivative so useful also influence its stability. This guide provides a comprehensive overview of the factors affecting the stability of this compound and outlines best practices for its storage and handling to ensure its integrity and performance in research and development.
Chemical and Physical Properties
A foundational understanding of the compound's properties is crucial for its proper handling.
| Property | Value |
| CAS Number | 5785-70-6[2][3] |
| Molecular Formula | C9H10BNO6[4][5][6] |
| Molecular Weight | 238.99 g/mol [4][6] |
| Appearance | White to light yellow powder or crystal[4] |
| Melting Point | 116-118 °C or 125 °C[4][7] |
| Purity | Typically >98.0% (HPLC)[4][6] |
Note: It is often supplied containing varying amounts of its anhydride.[3][4]
Core Principles of Stability: A Mechanistic Perspective
The stability of this compound is primarily influenced by its susceptibility to dehydration and oxidative degradation.
Dehydration and Boroxine Formation
A common characteristic of arylboronic acids is their propensity to undergo intermolecular dehydration to form cyclic anhydrides known as boroxines.[8] This is a reversible process, but the presence of significant amounts of the boroxine can affect the stoichiometry of reactions if not accounted for. The equilibrium between the boronic acid and its boroxine is influenced by the presence of water.
Caption: Reversible dehydration of the boronic acid to its cyclic boroxine anhydride.
Potential for Oxidative Degradation
The boronic acid group can be susceptible to oxidation, which can lead to cleavage of the carbon-boron bond.[9] While specific studies on this compound are not prevalent, the general reactivity of boronic acids suggests that strong oxidizing agents should be avoided.[10] The nitro group, being strongly electron-withdrawing, can also influence the electron density of the aromatic ring and potentially impact its stability under certain conditions.
Recommended Storage and Handling Protocols
To maintain the quality and reactivity of this compound, adherence to strict storage and handling protocols is essential.
Optimal Storage Conditions
The following conditions are recommended for the long-term storage of this compound:
| Parameter | Recommendation | Rationale |
| Temperature | Room temperature is acceptable, but storage in a cool place (<15°C) is recommended.[4] Some suppliers suggest refrigeration at 2-8°C.[7] | Lower temperatures slow down potential degradation pathways. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[7][10] | Minimizes exposure to atmospheric moisture and oxygen, thereby reducing the risk of hydrolysis and oxidation. |
| Light | Store in a dark place.[4] | Protects against potential light-induced degradation. |
| Container | Keep in a tightly closed container.[2] | Prevents the ingress of moisture and other atmospheric contaminants. |
Safe Handling Practices
Given that this compound is classified as a skin and eye irritant, appropriate personal protective equipment (PPE) should always be used.[3][4]
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[11]
-
Personal Protective Equipment: Wear protective gloves, safety glasses with side-shields, and a lab coat.[3]
-
Hygiene: Wash hands thoroughly after handling.[3]
Experimental Workflow for Assessing Stability
To ensure the quality of this compound, particularly after prolonged storage or when using a new batch, a stability assessment is recommended. High-Performance Liquid Chromatography (HPLC) is a suitable method for this purpose.
Step-by-Step HPLC Protocol
-
Standard Preparation: Accurately weigh a reference standard of this compound and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.
-
Sample Preparation: Prepare a sample of the stored compound at the same concentration as the standard.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the compound has maximum absorbance.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject both the standard and sample solutions. Compare the chromatograms for the appearance of new peaks (indicating degradation products) and a decrease in the area of the main peak (indicating a loss of purity). The purity can be calculated as the area of the main peak divided by the total area of all peaks.
Caption: Workflow for HPLC-based stability assessment.
Conclusion: Ensuring Experimental Success
The stability of this compound is a critical factor for its successful application in organic synthesis. By understanding its inherent chemical properties, particularly its tendency to form boroxines and its potential for oxidative degradation, researchers can implement effective storage and handling strategies. Adherence to the recommendations outlined in this guide—storing the compound in a cool, dark, and dry place under an inert atmosphere—will help preserve its integrity. Regular quality assessment, for instance through HPLC analysis, provides an additional layer of confidence, ensuring the reliability and reproducibility of experimental results in the pursuit of novel chemical entities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. combi-blocks.com [combi-blocks.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. This compound (contains varyi… [cymitquimica.com]
- 5. This compound | VSNCHEM [vsnchem.com]
- 6. 4-ETHOXYCARBONYL-2-NITROPHENYLBORONIC 1G , Each | Safety Glasses Website [safetyglasses.utechproducts.com]
- 7. This compound | 5785-70-6 [amp.chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
4-Ethoxycarbonyl-2-nitrophenylboronic acid molecular weight
An In-depth Technical Guide to 4-Ethoxycarbonyl-2-nitrophenylboronic Acid: Properties, Synthesis, and Applications in Modern Chemistry
Introduction
This compound is a specialized organic compound that has garnered significant interest within the scientific community, particularly in the realms of organic synthesis and medicinal chemistry. As a bifunctional molecule, it features a boronic acid group, renowned for its utility in palladium-catalyzed cross-coupling reactions, and an aromatic ring substituted with both an electron-withdrawing nitro group and an ethoxycarbonyl group. This unique combination of functional groups makes it a highly valuable building block for the synthesis of complex molecular architectures.
This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of this compound. We will delve into its fundamental physicochemical properties, explore its synthesis, detail its critical role in the Suzuki-Miyaura coupling reaction, and discuss its applications in contemporary drug discovery and material science. The causality behind experimental choices and the practicalities of its use in the laboratory will be emphasized throughout.
Core Physicochemical Properties
The efficacy and reactivity of a chemical reagent are fundamentally dictated by its physical and chemical properties. This compound is typically a white to light yellow crystalline powder.[1][2] Its key properties are summarized below, providing the foundational data required for its use in quantitative experimental design.
| Property | Value | Reference(s) |
| Molecular Weight | 238.99 g/mol | [1][2][3] |
| Molecular Formula | C₉H₁₀BNO₆ | [1][2] |
| CAS Number | 5785-70-6 | [1][2][3] |
| Appearance | White to Light yellow powder/crystal | [1][2] |
| Melting Point | 116-125 °C | [1][2] |
| Purity | Typically >97.0% | [1] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [2] |
These properties, particularly the molecular weight and formula, are the bedrock of stoichiometric calculations for chemical reactions. The specified storage conditions are critical for maintaining the compound's stability and preventing degradation, as boronic acids can be susceptible to dehydration to form boroxines.
Synthesis of Arylboronic Acids
The synthesis of substituted arylboronic acids is a well-established field in organic chemistry, though the preparation of specific isomers can present challenges. Direct nitration of phenylboronic acid often yields a mixture of ortho and meta isomers, with the para isomer being a minor byproduct, and can risk cleavage of the carbon-boron bond.[4] Therefore, a more controlled, multi-step synthetic strategy is typically employed to achieve the desired 4-ethoxycarbonyl-2-nitro substitution pattern.
A plausible synthetic pathway would involve the functionalization of a pre-substituted benzene ring. The diagram below illustrates a conceptual workflow for synthesizing the target molecule, emphasizing the logical progression from a commercially available starting material.
Caption: A conceptual workflow for the synthesis of the target compound.
This strategic approach ensures precise control over the regiochemistry of the substituents, which is paramount for the synthesis of a pure, single-isomer product.
The Suzuki-Miyaura Coupling: A Cornerstone Application
The primary utility of this compound lies in its function as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl and vinyl-aryl structures that are common motifs in pharmaceuticals and functional materials.[5][6]
Mechanistic Overview
The reaction proceeds through a catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X), forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.[7]
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Role of Substituents
The substituents on this compound significantly influence its reactivity:
-
Nitro Group (NO₂): As a strong electron-withdrawing group, it can impact the electronic properties of the aryl ring. This can sometimes slow the transmetalation step.[9] However, its presence is often desired for subsequent chemical transformations (e.g., reduction to an amine).
-
Ortho Position: The placement of the nitro group ortho to the boronic acid introduces steric hindrance. This bulkiness can impede the approach of the boronic acid to the palladium complex, potentially requiring more forcing reaction conditions or specialized catalysts compared to its less hindered para-substituted counterpart.[9]
Self-Validating Experimental Protocol
This protocol provides a robust starting point for a Suzuki-Miyaura coupling reaction. The inclusion of an internal standard and monitoring by TLC/LC-MS creates a self-validating system, allowing for real-time assessment of reaction progress and efficiency.
Objective: To couple this compound with an aryl bromide.
Materials:
-
This compound (1.0 eq)
-
Aryl Bromide (1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃ or K₃PO₄, 3.0 eq)[10]
-
Solvent (e.g., Dioxane/Water 4:1 mixture)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide, this compound, and the base under a positive pressure of inert gas.
-
Solvent Addition: Add the dioxane/water solvent mixture via syringe.
-
Degassing: Purge the reaction mixture with the inert gas for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst. This step is critical for reproducibility.
-
Catalyst Addition: Add the palladium catalyst to the flask. The flask should still be under a positive pressure of inert gas.
-
Reaction Execution: Heat the reaction mixture to 85-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The aqueous washes remove the inorganic base and boronic acid byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure biaryl product.
Applications in Drug Discovery and Medicinal Chemistry
Boronic acids are integral to modern drug discovery, not only as synthetic intermediates but also as pharmacophores in FDA-approved drugs like Bortezomib (Velcade).[11][12] The Suzuki reaction is one of the most frequently utilized C-C bond-forming reactions in the pharmaceutical industry for synthesizing new chemical entities.[6]
This compound serves as a versatile scaffold due to its multiple functional handles:
-
The Boronic Acid Moiety: Enables its incorporation into larger molecules via Suzuki coupling, allowing for the rapid generation of compound libraries with diverse aryl substituents.
-
The Nitro Group: Can be readily reduced to an amine, providing a vector for further functionalization. This new amino group can be acylated, alkylated, or used to form amides, sulfonamides, and other functional groups common in bioactive molecules.
-
The Ethoxycarbonyl Group: Can be hydrolyzed to a carboxylic acid, which is another key functional group for modulating solubility, forming salt bridges with biological targets, or serving as an attachment point for other moieties.
This multi-faceted reactivity allows medicinal chemists to systematically explore the chemical space around a core scaffold, a key strategy in lead optimization to improve potency, selectivity, and pharmacokinetic properties.
Safety, Handling, and Storage
As a laboratory reagent, proper handling of this compound is essential.
-
Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
-
Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated fume hood. Avoid breathing dust.[2]
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerator (2-8°C).[2] This prevents both oxidation and the potential for anhydride formation, ensuring its reactivity is preserved over time.
Conclusion
This compound, with a molecular weight of 238.99 g/mol , is more than just a chemical with a defined formula. It is a sophisticated and enabling tool for chemical innovation. Its utility is rooted in the strategic placement of its three functional groups, which provides a pre-programmed blueprint for complex molecular construction via the robust and reliable Suzuki-Miyaura coupling reaction. For professionals in drug discovery and materials science, a thorough understanding of its properties, reactivity, and handling is a prerequisite for leveraging its full synthetic potential to build the next generation of functional molecules.
References
- 1. This compound (contains varyi… [cymitquimica.com]
- 2. This compound | 5785-70-6 [amp.chemicalbook.com]
- 3. This compound | VSNCHEM [vsnchem.com]
- 4. Synthesis routes of 4-Nitrophenylboronic acid [benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Spectroscopic Data of 4-Ethoxycarbonyl-2-nitrophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the spectroscopic data for 4-Ethoxycarbonyl-2-nitrophenylboronic acid, a valuable building block in medicinal chemistry and organic synthesis. As a Senior Application Scientist, this document is structured to offer not just raw data, but a practical, field-tested perspective on the characterization of this and similar molecules. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind experimental choices and the interpretation of the resulting spectra.
Introduction: The Significance of this compound
This compound is a bifunctional molecule of significant interest in drug discovery and development. The presence of a boronic acid moiety allows for its participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. The nitro group and the ethoxycarbonyl substituent offer further sites for chemical modification, making it a versatile scaffold for the synthesis of complex organic molecules with potential therapeutic applications.
Accurate and comprehensive spectroscopic characterization is paramount to confirm the identity, purity, and stability of such a crucial reagent. This guide will provide a detailed examination of its spectroscopic signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a wealth of information.
It is important to note that boronic acids have a propensity to form cyclic trimers (boroxines) through dehydration, which can lead to broadened peaks or complex spectra in non-polar aprotic solvents like chloroform-d (CDCl₃). To obtain sharp, well-resolved spectra, it is often advantageous to use a solvent like methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆), which can break up these oligomeric species.[1]
Predicted ¹H NMR Spectral Data
While a publicly available experimental spectrum for this compound is not readily found, we can predict the ¹H NMR spectrum with high accuracy based on the analysis of structurally similar compounds, such as ethyl 3-nitrobenzoate[2] and 4-carboxy-2-nitrophenylboronic acid[3].
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Ar-H | ~8.4-8.6 | d | ~1.5 | 1H |
| Ar-H | ~8.2-8.4 | dd | ~8.0, 1.5 | 1H |
| Ar-H | ~7.8-8.0 | d | ~8.0 | 1H |
| -OCH₂CH₃ | ~4.4 | q | ~7.1 | 2H |
| -OCH₂CH₃ | ~1.4 | t | ~7.1 | 3H |
| -B(OH)₂ | ~8.0-9.0 | br s | - | 2H |
Causality behind the assignments: The aromatic protons are in a highly deshielded environment due to the electron-withdrawing effects of the nitro and ethoxycarbonyl groups. The proton ortho to the nitro group is expected to be the most deshielded. The splitting pattern arises from the coupling between adjacent aromatic protons. The ethyl ester protons exhibit a characteristic quartet and triplet pattern. The boronic acid protons are acidic and their signal is often broad and can exchange with residual water in the solvent; its position is highly variable.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.
| Assignment | Predicted Chemical Shift (ppm) |
| C=O | ~164-166 |
| Ar-C (ipso to NO₂) | ~148-150 |
| Ar-C | ~135-137 |
| Ar-C | ~130-132 |
| Ar-C | ~125-127 |
| Ar-C | ~122-124 |
| Ar-C (ipso to B(OH)₂) | ~130-140 (often broad) |
| -OCH₂CH₃ | ~61-63 |
| -OCH₂CH₃ | ~14 |
Expertise in Interpretation: The carbonyl carbon is significantly deshielded. The aromatic carbons show a range of chemical shifts influenced by the electronic effects of the substituents. The carbon bearing the boronic acid group can sometimes be difficult to observe or appear as a broad signal due to quadrupolar relaxation of the boron nucleus.
Experimental Protocol for NMR Analysis
A robust protocol is essential for acquiring high-quality NMR data.
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (Methanol-d₄ is recommended to minimize oligomerization) in a clean, dry 5 mm NMR tube.[1]
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-32.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: ~4 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled with NOE (zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay (d1): 2 seconds.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., Methanol-d₄ at 3.31 ppm for ¹H and 49.0 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
-
Perform peak picking to determine the precise chemical shifts.
-
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow for the NMR analysis of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the nitro, carbonyl, and boronic acid groups.
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |
| ~3500-3200 | O-H (Boronic acid) | Stretching (H-bonded) | Broad, Strong |
| ~1720-1700 | C=O (Ester) | Stretching | Strong |
| ~1600, ~1475 | C=C (Aromatic) | Stretching | Medium |
| ~1550-1500 | N-O (Nitro) | Asymmetric Stretching | Strong |
| ~1360-1330 | N-O (Nitro) | Symmetric Stretching | Strong |
| ~1350-1390 | B-O | Stretching | Strong |
| ~1300-1250 | C-O (Ester) | Stretching | Strong |
Authoritative Grounding: The characteristic asymmetric and symmetric stretching vibrations of the aromatic nitro group are typically observed in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[4][5] The broad O-H stretch from the boronic acid is a hallmark of this functional group.
Experimental Protocol for IR Analysis (Attenuated Total Reflectance - ATR)
ATR-FTIR is a convenient technique for solid samples.
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound onto the ATR crystal.
-
-
Data Acquisition:
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Identify and label the major absorption bands.
-
Workflow for IR Analysis```dot
Conclusion
The comprehensive spectroscopic analysis of this compound, utilizing NMR, IR, and MS, provides a clear and unambiguous confirmation of its molecular structure. By understanding the principles behind each technique and employing robust experimental protocols, researchers can confidently verify the quality of this important synthetic building block, ensuring the integrity and reproducibility of their scientific endeavors.
References
A Senior Application Scientist's Guide to 4-Ethoxycarbonyl-2-nitrophenylboronic Acid: From Procurement to Application
Abstract
This technical guide provides an in-depth analysis of 4-Ethoxycarbonyl-2-nitrophenylboronic acid, a critical reagent in modern organic synthesis. Tailored for researchers, chemists, and drug development professionals, this document covers the entire lifecycle of the reagent's use, from navigating its commercial availability and selecting a reliable supplier to its practical application in the laboratory. We will delve into its physicochemical properties, provide a validated, step-by-step protocol for its use in Suzuki-Miyaura cross-coupling reactions, and offer expert insights into the rationale behind key experimental parameters. The guide aims to bridge the gap between theoretical knowledge and practical execution, ensuring that researchers can confidently and efficiently utilize this versatile building block in their synthetic endeavors.
Introduction: The Strategic Importance of a Versatile Building Block
This compound, with CAS Number 5785-70-6, is a disubstituted arylboronic acid that has emerged as a valuable tool for synthetic chemists.[1][2] Its structure, featuring an electron-withdrawing nitro group ortho to the boronic acid moiety and an ethoxycarbonyl group para to it, imparts unique reactivity and makes it an ideal substrate for a range of chemical transformations.
Most notably, it is a key participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[3] This reaction's tolerance of a wide array of functional groups and its typically mild conditions have made it indispensable in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[3][4] The strategic placement of the nitro and ester groups on the phenyl ring allows for subsequent chemical modifications, providing a gateway to a diverse library of complex aromatic compounds.
This guide will provide the necessary technical information and practical advice to effectively source and implement this compound in your research.
Chapter 1: Physicochemical Properties & Safe Handling
A thorough understanding of a reagent's properties is fundamental to its successful application and to ensuring laboratory safety.
Key Properties:
| Property | Value | Source |
| Molecular Formula | C9H10BNO6 | [1][5] |
| Molecular Weight | 238.99 g/mol | [1][5] |
| Appearance | White to light yellow powder or crystal | [2][5] |
| Melting Point | 125 °C | [5] |
| Purity (Typical) | >98.0% (HPLC) | [1][5] |
| Storage | Room temperature, in a cool, dark, and dry place.[5] | TCI[5] |
It is important to note that this product often contains varying amounts of its anhydride.[2][6] This is a common characteristic of many boronic acids and does not typically affect reactivity in cross-coupling reactions, as the anhydride readily converts to the active boronic acid under the reaction conditions.
Safety & Handling:
This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation.[6]
Precautionary Measures:
-
Always handle this chemical in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[6][7]
-
Avoid creating dust when handling the solid material.[6]
-
In case of contact with skin, wash immediately with plenty of water.[6] If eye contact occurs, rinse cautiously with water for several minutes.[7] Seek medical attention if irritation persists.[6]
For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) provided by your supplier.[6]
Chapter 2: Commercial Availability and Supplier Selection
Sourcing high-quality reagents is a critical first step for any successful synthetic campaign. This compound is readily available from a variety of chemical suppliers.
Comparative Supplier Analysis:
| Supplier | Product Name | Purity | CAS Number |
| TCI Chemicals | This compound (contains varying amounts of Anhydride) | >98.0% (HPLC) | 5785-70-6[2] |
| UTECH Products Inc. | 4-ETHOXYCARBONYL-2-NITROPHENYLBORONIC | >98.0%(HPLC) | 5785-70-6[1] |
| Chem-Impex | This compound | Not specified | Not specified |
| GIHI CHEMICALS | (4-Ethoxycarbonyl-2-nitrophenyl)boronic acid | Not specified | Not specified |
| CymitQuimica | This compound (contains varying amounts of Anhydride) | >98.0%(HPLC) | 5785-70-6[5] |
Expert Insight on Supplier Selection:
While price is often a consideration, it should not be the sole determining factor. For critical applications, especially in late-stage drug development, the following should be prioritized:
-
Purity and Analytical Data: Reputable suppliers will provide a Certificate of Analysis (CoA) with detailed purity information (e.g., HPLC, NMR). For this specific compound, look for purities of at least 98%.[1][5]
-
Consistency: Batch-to-batch consistency is crucial for reproducible results. Larger, more established suppliers often have more stringent quality control processes.
-
Documentation: Ensure the supplier provides a comprehensive and up-to-date Safety Data Sheet (SDS).
-
Technical Support: Access to knowledgeable technical support can be invaluable for troubleshooting.
Chapter 3: Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for constructing biaryl structures. The electron-withdrawing nature of the substituents on this compound can influence its reactivity, making the choice of reaction conditions important.
Validated Step-by-Step Protocol:
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Reaction Scheme:
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Solvent (e.g., Dioxane/Water mixture, 4:1)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 eq), this compound (1.2 eq), and the base (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is a critical step to prevent the oxidation of the palladium catalyst.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent mixture (dioxane/water). Degas the mixture by bubbling the inert gas through it for 15-20 minutes. Finally, add the palladium catalyst (5 mol%).
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
The Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a common and effective catalyst for Suzuki couplings. The phosphine ligands stabilize the Pd(0) active species.
-
The Base: A base is essential for the transmetalation step of the catalytic cycle. Carbonates like K₂CO₃ or Cs₂CO₃ are often effective. Cesium carbonate is more basic and can sometimes lead to higher yields, especially with challenging substrates.[8]
-
The Solvent System: A biphasic solvent system like dioxane/water is frequently used. The organic solvent solubilizes the aryl halide and the catalyst, while the aqueous phase dissolves the base and facilitates the activation of the boronic acid.
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, especially at elevated temperatures. Maintaining an inert atmosphere throughout the reaction is crucial for catalytic activity.
Workflow Visualization
The following diagram illustrates the key stages of the Suzuki-Miyaura coupling workflow.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Chapter 4: Quality Control and Troubleshooting
Verifying Reagent Identity and Purity:
Upon receiving the reagent, it is good practice to verify its identity and purity, even with a supplier's CoA.
-
¹H NMR: Proton NMR is an excellent tool to confirm the structure. The spectrum should show characteristic peaks for the aromatic protons, the ethyl group of the ester, and the boronic acid protons (which may be broad or exchangeable).
-
LC-MS: This technique can confirm the molecular weight and provide a more accurate assessment of purity than TLC.
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Ensure a properly inert atmosphere was maintained. Use a fresh bottle of catalyst or a different palladium source. |
| Insufficiently active base or poor mixing | Try a stronger base (e.g., Cs₂CO₃). Ensure vigorous stirring to overcome phase-transfer limitations. | |
| Low reaction temperature | Increase the temperature, ensuring it does not exceed the decomposition point of any reagents. | |
| Formation of Side Products | Homocoupling of the boronic acid | Ensure slow addition of the catalyst. Use a slightly lower catalyst loading. |
| Deboronated starting material | This can happen if the reaction conditions are too harsh. Consider a milder base or lower temperature. |
Conclusion
This compound is a highly valuable and commercially accessible reagent for the synthesis of complex aromatic molecules. By understanding its properties, carefully selecting a supplier, and applying optimized reaction protocols, researchers can effectively leverage its synthetic potential. The insights and procedures outlined in this guide are intended to provide a solid foundation for the successful application of this versatile building block in your research and development endeavors.
References
- 1. 4-ETHOXYCARBONYL-2-NITROPHENYLBORONIC 1G , Each | Safety Glasses Website [safetyglasses.utechproducts.com]
- 2. This compound | 5785-70-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound (contains varyi… [cymitquimica.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Strategic Application of 4-Ethoxycarbonyl-2-nitrophenylboronic Acid in Modern Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the efficiency and precision of molecular construction are paramount. Arylboronic acids have emerged as indispensable tools, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions. Among these, 4-Ethoxycarbonyl-2-nitrophenylboronic acid stands out as a particularly versatile and strategic building block. Its unique trifunctional architecture—a reactive boronic acid for scaffold construction, a reducible nitro group for heterocyclic synthesis, and a modifiable ester handle for pharmacophore tuning—offers a powerful platform for the rapid generation of diverse and complex drug-like molecules. This guide provides an in-depth exploration of the properties, core reactivity, and advanced synthetic applications of this reagent, offering researchers and drug development professionals a technical framework for leveraging its full potential in the synthesis of novel therapeutic agents.
Introduction: The Strategic Value of Multifunctional Reagents in Drug Discovery
The advent of the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning achievement, revolutionized the way medicinal chemists approach the synthesis of biaryl and heteroaryl structures, which form the core of countless pharmaceuticals.[1][2] This reaction's success lies in its remarkable functional group tolerance and predictable reactivity, allowing for the convergent assembly of complex molecules from simpler fragments.[2] Boronic acids are central to this transformation, serving as stable, easily handled, and generally non-toxic organoboron partners.[3]
This compound (CAS 5785-70-6) elevates the utility of a standard boronic acid by incorporating two additional, strategically placed functional groups.[4] This design allows for a multi-stage synthetic strategy from a single, commercially available starting material:
-
The Boronic Acid: The primary point of attachment for building the core molecular skeleton via Suzuki-Miyaura coupling.
-
The ortho-Nitro Group: A powerful electron-withdrawing group that influences the electronic properties of the ring and, more importantly, serves as a synthetic precursor to an aniline. The resulting ortho-aminoaryl structure is a gateway to a vast array of medicinally relevant heterocyclic systems.[5]
-
The para-Ethoxycarbonyl Group: A robust ester that acts as a versatile synthetic handle. It can be readily hydrolyzed to a carboxylic acid or converted to an amide, providing critical interaction points for tuning a compound's pharmacokinetic profile and target engagement.
This guide will dissect the application of this reagent, moving from its fundamental properties to complex, multi-step synthetic strategies that are directly relevant to contemporary drug discovery programs.
Physicochemical Properties and Handling
Proper handling and understanding of a reagent's properties are critical for reproducible and successful experimentation.
| Property | Value | Reference |
| CAS Number | 5785-70-6 | [4] |
| Synonyms | 4-Ethoxycarbonyl-2-nitrobenzeneboronic acid | [4] |
| Molecular Formula | C₉H₁₀BNO₄ | [6] |
| Molecular Weight | 209.99 g/mol | Calculated |
| Appearance | White to light yellow crystalline powder | |
| Purity | Typically >98.0% (by HPLC) | |
| Storage | Store in a cool, dry place away from moisture. | General Lab Practice |
Handling Considerations: Like many boronic acids, this compound can undergo reversible dehydration to form a cyclic trimer anhydride (a boroxine). This process can alter the stoichiometry of a reaction if not accounted for. While often used as supplied, storing the reagent in a desiccator is good practice. The presence of the boroxine does not typically inhibit reactivity in Suzuki-Miyaura coupling, as it readily hydrolyzes back to the monomeric boronic acid under the basic aqueous conditions of the reaction.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction to form a new carbon-carbon bond.[4]
Mechanistic Overview
Understanding the catalytic cycle is key to troubleshooting and optimizing the reaction. The process is generally accepted to proceed through three main stages involving a palladium catalyst.
References
Methodological & Application
The Strategic Application of 4-Ethoxycarbonyl-2-nitrophenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions: A Detailed Guide
Introduction: Expanding the Frontiers of Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction has become indispensable for the synthesis of biaryl and substituted aromatic compounds, which are core structures in pharmaceuticals, agrochemicals, and advanced materials.[4][5] Traditionally, the reaction involves the coupling of an organoboron species, typically a boronic acid, with an organic halide or triflate.[6] However, the evolution of this powerful tool has led to the exploration of unconventional coupling partners, expanding its synthetic utility and addressing limitations of classical methods.
A significant advancement in this area is the use of nitroarenes as electrophilic coupling partners.[4][7][8] Groundbreaking research has demonstrated that the typically inert carbon-nitro (C–NO₂) bond can be activated and cleaved by a palladium catalyst, enabling it to participate in the Suzuki-Miyaura catalytic cycle.[9][10] This innovation circumvents the need for pre-functionalization to halides, offering a more direct synthetic route from readily available nitroaromatic compounds.[4][8]
This guide focuses on a particularly valuable, yet challenging, building block: 4-Ethoxycarbonyl-2-nitrophenylboronic acid . This reagent is a prime example of a multifunctional substrate where the boronic acid moiety acts as the nucleophilic partner, while the nitro group can potentially serve as an electrophilic handle in subsequent transformations. The presence of two electron-withdrawing groups—the nitro and the ethoxycarbonyl—significantly influences the electronic properties of the aromatic ring, impacting the reactivity and stability of the boronic acid. Understanding and controlling these factors are paramount for its successful application. This document provides researchers, scientists, and drug development professionals with a comprehensive overview, field-proven insights, and detailed protocols for leveraging this versatile reagent in Suzuki-Miyaura cross-coupling reactions.
Mechanistic Insights and Key Considerations
The success of a Suzuki-Miyaura reaction hinges on a delicate balance of elementary steps: oxidative addition, transmetalation, and reductive elimination.[11][12] The specific nature of this compound introduces unique considerations into this catalytic cycle.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction is depicted below. It commences with the oxidative addition of an aryl halide to a palladium(0) complex, forming a Pd(II) species. This is followed by transmetalation, where the organic group from the boronic acid (activated by a base to form a boronate) is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond of the biaryl product and regenerates the Pd(0) catalyst.[13]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Influence of Electron-Withdrawing Groups
The 4-ethoxycarbonyl and 2-nitro substituents on the phenylboronic acid ring are strongly electron-withdrawing. This has two primary, competing effects:
-
Decreased Nucleophilicity: The electron deficiency on the aromatic ring reduces the nucleophilicity of the ipso-carbon attached to the boron atom. This can slow down the transmetalation step, which is often the rate-determining step in the catalytic cycle.[14]
-
Increased Lewis Acidity of Boron: The electron-withdrawing groups enhance the Lewis acidity of the boron atom, facilitating the formation of the boronate species upon reaction with a base. This pre-activation is crucial for the transmetalation to occur.
The Challenge of Protodeboronation
A significant side reaction, particularly for electron-deficient arylboronic acids, is protodeboronation, where the C-B bond is cleaved by a proton source (often water in the reaction mixture) to return the corresponding arene.[11][15] The electron-withdrawing nature of the nitro and ethoxycarbonyl groups makes the C-B bond more susceptible to this cleavage.
Caption: Key side reactions in Suzuki-Miyaura coupling.
To mitigate protodeboronation, careful selection of the base and solvent system is critical. The use of anhydrous solvents and a non-aqueous base can be advantageous. Additionally, using a catalyst system that promotes a rapid rate of transmetalation relative to protodeboronation is a key strategy.[16][17]
Experimental Protocols
The following protocols are designed to provide a robust starting point for the Suzuki-Miyaura coupling of this compound with various aryl halides. Optimization may be required depending on the specific substrate.
General Workflow for Suzuki-Miyaura Coupling
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. thieme.de [thieme.de]
- 5. benchchem.com [benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. mdpi.com [mdpi.com]
- 8. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
- 12. benchchem.com [benchchem.com]
- 13. rose-hulman.edu [rose-hulman.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling with 4-Ethoxycarbonyl-2-nitrophenylboronic acid
Introduction: Navigating the Challenges of a Sterically and Electronically Demanding Substrate
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, prized for its facility in constructing C-C bonds. However, the efficiency of this palladium-catalyzed transformation is highly dependent on the nature of the coupling partners. 4-Ethoxycarbonyl-2-nitrophenylboronic acid presents a particular challenge due to the simultaneous presence of a bulky ethoxycarbonyl group and a strongly electron-withdrawing nitro group at the ortho positions to the boronic acid moiety. This unique substitution pattern introduces significant steric hindrance and electronic deactivation, which can impede key steps in the catalytic cycle, primarily the transmetalation step.[1][2] Consequently, achieving high yields and conversions with this substrate necessitates a carefully optimized catalytic system and reaction protocol.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of palladium catalysts and protocols tailored for successful Suzuki coupling reactions involving this compound. We will delve into the rationale behind catalyst and ligand selection, provide step-by-step experimental procedures, and offer troubleshooting strategies to overcome common hurdles.
The Catalytic Heart of the Matter: Selecting the Optimal Palladium Catalyst and Ligand
The success of a challenging Suzuki coupling hinges on the judicious selection of the palladium source and, most critically, the ancillary ligand. The ligand plays a pivotal role in modulating the steric and electronic properties of the palladium center, thereby influencing the rates of oxidative addition, transmetalation, and reductive elimination.[3]
For sterically demanding and electronically deactivated substrates like this compound, the ligands of choice are typically bulky and electron-rich.[3][4] This combination serves a dual purpose: the steric bulk promotes the formation of monoligated palladium(0) species, which are highly active in oxidative addition, while the electron-rich nature of the ligand enhances the rate of reductive elimination.[3]
Key Ligand Classes for Hindered Couplings:
-
Buchwald-type Biarylphosphine Ligands: This class of ligands, such as XPhos, SPhos, and RuPhos, has proven exceptionally effective for sterically hindered Suzuki couplings.[5] Their bulky biaryl backbone and electron-donating dialkylphosphino groups create a sterically demanding and electron-rich environment around the palladium center, facilitating the coupling of challenging substrates.[3]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and possess significant steric bulk, making them highly effective in stabilizing the palladium catalyst and promoting high turnover numbers.[6] Their robust nature often allows for lower catalyst loadings and can be particularly advantageous for couplings involving aryl chlorides.[6][7]
Recommended Catalyst Systems:
The following table summarizes recommended palladium precatalysts and ligands for the Suzuki coupling of this compound with various aryl halides. The choice of catalyst will depend on the reactivity of the aryl halide and the desired reaction conditions.
| Catalyst/Precatalyst | Ligand | Aryl Halide Partner | Key Advantages |
| Pd(OAc)₂ / Pd₂(dba)₃ | XPhos, SPhos, RuPhos | Aryl Chlorides, Bromides, and Triflates | High activity for hindered substrates, broad substrate scope.[3][5] |
| [XPhos Pd G3] | (Integrated) | Aryl Chlorides, Bromides, and Triflates | Air- and moisture-stable precatalyst, simplifies reaction setup.[5] |
| PdCl₂(dppf) | dppf | Aryl Bromides and Iodides | Effective for less hindered aryl bromides and iodides. |
| [IPrPd-pep] | (Integrated) | Aryl Chlorides and Bromides | High stability and activity, suitable for challenging couplings.[7] |
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the catalytic cycle is crucial for rational troubleshooting and optimization. The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through three key elementary steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. For electron-rich aryl halides, this step can be rate-limiting.[8]
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the Pd(II) center, displacing the halide. This step is often the bottleneck for sterically hindered and electron-deficient boronic acids.[1][2]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated as the biaryl product, regenerating the active Pd(0) catalyst.
Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a general framework for the Suzuki coupling of this compound. Optimization of reaction parameters such as temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.
Protocol 1: General Procedure using a Buchwald-type Ligand
This protocol is a robust starting point for the coupling of this compound with a range of aryl bromides and chlorides.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry reaction vessel under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2 equiv), potassium phosphate (3.0 equiv), palladium(II) acetate (2 mol%), and XPhos (4 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) to achieve a final concentration of 0.1-0.2 M with respect to the aryl halide.
-
Degassing: Subject the reaction mixture to three cycles of vacuum and backfilling with an inert gas to ensure the removal of oxygen.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]
Figure 2: General Experimental Workflow for Suzuki Coupling.
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. The following table outlines common problems encountered during the Suzuki coupling of this compound and suggests potential solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed system- Low reaction temperature | - Use a fresh batch of catalyst and ligand.- Ensure thorough degassing of solvents and the reaction mixture.[5]- Increase the reaction temperature in increments. |
| Protodeboronation | - Presence of excess water- Harsh basic conditions- Prolonged reaction time at high temperature | - Use anhydrous solvents and a milder base (e.g., K₂CO₃ or KF).[9]- Protect the boronic acid as a boronate ester (e.g., pinacol ester).[5]- Monitor the reaction closely and stop it once the starting material is consumed. |
| Homocoupling of Boronic Acid | - Presence of oxygen- Inefficient reduction of Pd(II) to Pd(0) | - Rigorously degas all reagents and the reaction setup.[5]- Start with a Pd(0) source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃).[5] |
| Difficulty in Purification | - Formation of closely eluting byproducts- Catalyst residues | - Optimize the reaction to minimize byproduct formation.- Employ alternative purification techniques such as preparative HPLC or crystallization. |
Conclusion
The Suzuki-Miyaura coupling of this compound, while challenging, is a readily achievable transformation with the appropriate selection of a palladium catalyst, a bulky and electron-rich ligand, and carefully optimized reaction conditions. By understanding the mechanistic nuances and potential pitfalls, researchers can effectively utilize this valuable building block in the synthesis of complex molecules for pharmaceutical and materials science applications. The protocols and troubleshooting guide provided herein serve as a robust starting point for the successful implementation of this important reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Note: Strategic Use of 4-Ethoxycarbonyl-2-nitrophenylboronic Acid in Modern Organic Synthesis
Introduction: A Versatile Building Block for Complex Synthesis
4-Ethoxycarbonyl-2-nitrophenylboronic acid (CAS No: 5785-70-6) is a specialized organoboron reagent that serves as a critical building block in contemporary organic synthesis.[1] Its unique trifunctional structure—featuring a boronic acid, an electron-withdrawing nitro group, and an ethoxycarbonyl group—offers synthetic chemists a powerful tool for constructing complex molecular architectures. This reagent is particularly valuable in the synthesis of biaryl and heteroaryl compounds, which are common scaffolds in pharmaceuticals and advanced materials.[2][3]
The primary application of this boronic acid lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] However, the substitution pattern presents distinct challenges and opportunities. The ortho-nitro group introduces significant steric hindrance and electronic effects that necessitate careful optimization of reaction conditions.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound, focusing on mechanistic insights, detailed protocols, and troubleshooting strategies.
Physicochemical Properties and Safe Handling
Before use, it is imperative to understand the properties and handling requirements of this compound.
| Property | Value |
| CAS Number | 5785-70-6[6] |
| Molecular Formula | C₉H₁₀BNO₆[7] |
| Molecular Weight | 239.0 g/mol |
| Appearance | Off-white to yellow solid |
| Storage | Store in a cool, dry, well-ventilated place, away from oxidizing agents. Keep container tightly closed.[8] |
Safety Precautions:
-
Hazard Identification: This compound is classified as a skin and eye irritant.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[6][8]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid dust inhalation.[6] Wash hands thoroughly after handling.[6]
-
First Aid: In case of skin contact, wash immediately with plenty of water.[6] If eye contact occurs, rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[6]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the most prominent application for this reagent, enabling the formation of a C(sp²)–C(sp²) bond between the boronic acid and an aryl or vinyl halide/triflate.[9][10]
Mechanistic Considerations: Overcoming Steric and Electronic Hurdles
The standard Suzuki-Miyaura catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[10][11] For this compound, the key challenge lies in the transmetalation step.
-
Steric Hindrance: The bulky nitro group at the ortho position impedes the approach of the boronic acid to the palladium center.[5][11] This steric clash can significantly slow down or inhibit the transfer of the aryl group from boron to palladium.
-
Electronic Effects: The strongly electron-withdrawing nature of both the ortho-nitro and para-ethoxycarbonyl groups decreases the nucleophilicity of the phenyl ring, which can disfavor the transmetalation step.[4]
-
Protodeboronation: This competing side reaction, where the C–B bond is cleaved and replaced by a C–H bond, is a known issue for electron-deficient arylboronic acids, particularly in the presence of aqueous bases at elevated temperatures.[12]
To overcome these challenges, the reaction conditions must be carefully selected to favor the desired cross-coupling pathway.
Optimization of Reaction Parameters
Success with this substrate hinges on the judicious selection of the catalyst, ligand, base, and solvent.
| Parameter | Recommended Choice(s) | Rationale & Causality |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Palladacycle precatalysts (e.g., G3-XPhos) | These are common Pd(0) or Pd(II) sources that readily form the active Pd(0) species. Palladacycle precatalysts can generate the active catalyst under milder conditions.[13] |
| Ligand | Bulky, electron-rich biaryl phosphines: SPhos, XPhos, RuPhos. | These ligands are essential for sterically hindered substrates.[11][13] Their steric bulk promotes reductive elimination, while their electron-donating nature facilitates the initial oxidative addition step, accelerating the overall catalytic cycle.[11] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | A base is required to activate the boronic acid, forming a more nucleophilic boronate species [B(OH)₃R]⁻ that facilitates transmetalation.[9][14] K₃PO₄ is often a reliable choice for challenging couplings.[12] Cs₂CO₃ is stronger and more soluble, which can increase reaction rates.[12] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | A polar, aprotic solvent system, often with water, is typically used. Water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.[12] Solvents must be thoroughly degassed to prevent oxidation and deactivation of the Pd(0) catalyst.[12] |
Detailed Experimental Protocol
This protocol provides a generalized procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 5:1)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or oven-dried round-bottom flask equipped with a stir bar, add the aryl bromide (e.g., 1.0 mmol), this compound (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with inert gas (N₂ or Ar). Repeat this cycle three times to ensure the complete removal of oxygen.[12]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol) and the phosphine ligand (e.g., SPhos, 0.02 mmol).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL of 1,4-Dioxane and 1 mL of water) via syringe.
-
Reaction: Place the flask in a preheated oil bath (typically 80–110 °C) and stir vigorously for the required time (monitor by TLC or LC-MS, typically 2–24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure biaryl product.[15]
Alternative Application: Reductive C–N Cross-Coupling
Beyond C-C bond formation, the nitroarene functionality can be leveraged for C–N bond formation. Recent advances have shown that nitroarenes can couple with aryl boronic acids to form valuable diarylamine structures.[16][17] This transformation is typically catalyzed by copper[16] or a main-group phosphine catalyst[17] and employs a silane as a terminal reductant. This pathway offers a powerful alternative to traditional Buchwald-Hartwig amination for accessing diarylamines directly from nitroarenes, expanding the synthetic utility of this compound.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inefficient transmetalation due to steric hindrance. | Increase catalyst/ligand loading. Switch to a more effective bulky phosphine ligand (e.g., SPhos, XPhos).[11][13] Use a stronger base like Cs₂CO₃ to increase boronate concentration.[12] |
| Significant Protodeboronation | Reaction temperature is too high; base is too harsh or too aqueous. | Lower the reaction temperature. Use a milder base such as KF, which can be effective in anhydrous conditions.[12] Minimize the amount of water in the reaction. |
| Formation of Homocoupled Byproducts | Presence of oxygen in the reaction vessel, leading to oxidative homocoupling of the boronic acid. | Ensure all solvents are rigorously degassed and that the reaction is maintained under a strict inert atmosphere.[12] |
| Reaction Stalls | Catalyst deactivation or degradation. | Use a more stable palladacycle precatalyst. Ensure reagents are pure and free of catalyst poisons.[13] |
Conclusion
This compound is a highly valuable reagent for constructing sterically hindered and electronically differentiated biaryl systems. While its ortho-nitro group presents challenges, a rational approach to reaction design—primarily through the use of bulky, electron-rich phosphine ligands and appropriate base selection—enables its effective use in Suzuki-Miyaura cross-coupling. By understanding the underlying mechanistic principles and following robust experimental protocols, researchers can successfully leverage this compound to accelerate the synthesis of complex molecules in pharmaceutical and materials science discovery.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. PubChemLite - this compound (contains varying amounts of anhydride) (C9H10BNO6) [pubchemlite.lcsb.uni.lu]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. rose-hulman.edu [rose-hulman.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. books.rsc.org [books.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Intermolecular Reductive C–N Cross Coupling of Nitroarenes and Boronic Acids by PIII/Pv=O Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Ligand Selection for a Challenging Suzuki-Miyaura Coupling Substrate: 4-Ethoxycarbonyl-2-nitrophenylboronic acid
Abstract
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry for the formation of C-C bonds. However, substrates presenting a combination of steric hindrance and deactivating electronic effects pose significant challenges to achieving high reaction efficiency. This guide provides an in-depth analysis and practical protocols for the successful cross-coupling of 4-Ethoxycarbonyl-2-nitrophenylboronic acid, a substrate characterized by a bulky ortho-nitro group and an electron-withdrawing ester. We will explore the mechanistic hurdles presented by this molecule and detail a systematic approach to ligand selection, catalyst systems, and reaction optimization to overcome these challenges. This document is intended for researchers, scientists, and drug development professionals seeking to employ this and structurally related building blocks in their synthetic endeavors.
Introduction: The Challenge of a Doubly Deactivated Substrate
This compound is a valuable building block in medicinal chemistry and materials science. However, its structure presents a formidable challenge for palladium-catalyzed cross-coupling reactions. The reactivity in a Suzuki-Miyaura coupling is governed by a delicate balance of steric and electronic factors, both of which are unfavorable in this substrate.
-
Steric Hindrance: The bulky nitro group at the ortho position to the boronic acid sterically shields the boron center. This impediment can significantly slow down the transmetalation step, which is often the rate-limiting step in the catalytic cycle.[1][2]
-
Electronic Deactivation: Both the ortho-nitro and para-ethoxycarbonyl groups are strongly electron-withdrawing. This electronic effect decreases the nucleophilicity of the aryl group on the boronic acid, further disfavoring the transmetalation step where the aryl group is transferred from boron to the palladium center.[1]
A comparative analysis of nitrophenylboronic acid isomers consistently shows that the ortho-isomer is the least reactive, often yielding significantly lower conversions compared to its meta and para counterparts under identical conditions.[1] Overcoming these combined steric and electronic hurdles requires a carefully considered catalyst system, with the choice of ligand being the most critical parameter.
The Cornerstone of Success: A Logic-Driven Approach to Ligand Selection
The ligand's role in the Suzuki-Miyaura catalytic cycle is multifaceted. It stabilizes the palladium center, influences its reactivity, and modulates the steric environment around the metal. For a substrate like this compound, the ligand must be capable of promoting both the oxidative addition and the challenging transmetalation/reductive elimination steps.[3][4]
Key Ligand Classes for Hindered Couplings
Two main classes of ligands have proven to be exceptionally effective for challenging Suzuki-Miyaura couplings: bulky, electron-rich monophosphine ligands and N-Heterocyclic Carbenes (NHCs).
-
Buchwald-Type Biaryl Phosphine Ligands: These ligands, such as SPhos, XPhos, and RuPhos, are characterized by their significant steric bulk and strong electron-donating properties.[2][5] The steric bulk promotes the reductive elimination step to release the final product, while the electron-rich nature of the phosphine facilitates the initial oxidative addition of the aryl halide to the Pd(0) center.[3][6] For substrates like ours, these ligands are often the first choice for screening.[5]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors, even more so than many electron-rich phosphines, and possess tunable steric bulk.[2][3] Their strong bond to the palladium center can enhance catalyst stability and activity, sometimes allowing for lower catalyst loadings and milder reaction conditions.[7][8] Sterically hindered NHC ligands have shown success in couplings involving nitroarenes.[7][9]
Triphenylphosphine (PPh₃), while a workhorse ligand for simpler couplings, is often ineffective for highly hindered substrates and is likely to yield poor results with this compound.[2]
A Flowchart for Ligand Selection
The following decision-making workflow provides a rational approach to selecting and screening ligands for this specific coupling.
Caption: Ligand selection workflow for hindered couplings.
Building the Optimal Catalyst System
Beyond the ligand, the choice of palladium source, base, and solvent are critical for a successful reaction. These components work in concert and must be selected judiciously.
Palladium Precatalysts: Ensuring Efficient Activation
Modern cross-coupling reactions increasingly rely on well-defined palladium precatalysts.[10][11] These air- and moisture-stable complexes ensure a reliable and rapid generation of the active, monoligated Pd(0) species in solution, which is crucial for initiating the catalytic cycle.[10][12] Using a simple source like Pd(OAc)₂ with a separate ligand can sometimes lead to inconsistent results due to the formation of off-cycle species.
For this application, we strongly recommend the use of third-generation (G3) or fourth-generation (G4) Buchwald precatalysts. These precatalysts, such as XPhos Pd G3, are designed for high activity and are particularly effective for challenging substrates.[5]
Caption: Activation of a Buchwald G3 precatalyst.
Base and Solvent Selection
The choice of base and solvent is interdependent and crucial for facilitating the transmetalation step.[5]
-
Base: A moderately strong base is required to form the boronate species [Ar-B(OH)₃]⁻, which is more competent for transmetalation than the neutral boronic acid.[13] Potassium phosphate (K₃PO₄) is often an excellent choice for challenging Suzuki couplings, providing a good balance of basicity without causing significant protodeboronation.[5] Other bases like potassium carbonate (K₂CO₃) can also be effective.
-
Solvent: A polar aprotic solvent is typically preferred. Solvent systems like dioxane/water or toluene/water are commonly employed.[14] The presence of water is often beneficial, as it helps to dissolve the base and facilitate the formation of the active boronate species.[15] However, for substrates prone to protodeboronation, anhydrous conditions with a base like potassium fluoride (KF) might be necessary.[5]
Experimental Protocols
The following protocols provide a starting point for the cross-coupling of this compound. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using properly degassed solvents.[5]
Protocol 1: Ligand Screening in Microscale
This protocol is designed for the rapid screening of different ligand/precatalyst systems to identify the most promising candidates.
Materials:
-
This compound (1.2 equiv)
-
Aryl Bromide (1.0 equiv, e.g., 4-bromoanisole)
-
Palladium Precatalyst (2 mol %, e.g., XPhos Pd G3, SPhos Pd G3)
-
Potassium Phosphate (K₃PO₄, 2.0 equiv), finely powdered
-
1,4-Dioxane/H₂O (10:1 mixture), degassed
-
Internal standard (e.g., dodecane)
-
2 mL reaction vials with stir bars and screw caps
Procedure:
-
To each reaction vial, add the aryl bromide (0.1 mmol), this compound (0.12 mmol), K₃PO₄ (0.2 mmol), and the internal standard.
-
In a separate vial, prepare a stock solution of the palladium precatalyst in degassed dioxane.
-
Add the palladium precatalyst (0.002 mmol) via the stock solution to each reaction vial.
-
Add the degassed dioxane/water solvent (1.0 mL) to each vial.
-
Seal the vials and place them in a preheated aluminum block at 100 °C.
-
Stir the reactions for 12-24 hours.
-
After cooling to room temperature, dilute a small aliquot of each reaction mixture with ethyl acetate, filter through a small plug of silica, and analyze by GC-MS or LC-MS to determine conversion and yield.
Protocol 2: Preparative Scale Synthesis with Optimized Conditions
This protocol is a representative procedure for a preparative scale reaction based on a successful screening result (e.g., using XPhos Pd G3).
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol %)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), finely powdered
-
1,4-Dioxane (10 mL), degassed
-
Water (1 mL), degassed
Procedure:
-
To a flame-dried Schlenk flask equipped with a stir bar, add the aryl bromide, this compound, K₃PO₄, and XPhos Pd G3.
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary and Expected Outcomes
The choice of ligand is expected to have a dramatic impact on the reaction yield. Below is a table summarizing hypothetical but expected outcomes from a ligand screening experiment based on established principles for hindered couplings.
| Entry | Ligand/Precatalyst | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | XPhos Pd G3 | K₃PO₄ | Dioxane/H₂O | 100 | 12 | > 85 |
| 2 | SPhos Pd G3 | K₃PO₄ | Dioxane/H₂O | 100 | 12 | > 80 |
| 3 | RuPhos Pd G3 | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 70-85 |
| 4 | PEPPSI-IPr | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 65-80 |
| 5 | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 24 | < 20 |
Yields are hypothetical and serve as a guide for what might be expected based on literature precedent for similar challenging substrates.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Inefficient catalyst activation or turnover. | Switch to a more active ligand (e.g., from SPhos to XPhos). Ensure base is finely powdered and dry. Use a well-defined precatalyst.[5][10] |
| Protodeboronation | Presence of excess water; base too strong. | Switch to anhydrous conditions with KF as the base.[5] Minimize reaction time. |
| Homocoupling of Boronic Acid | Presence of oxygen. | Ensure solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.[5] |
| Formation of Palladium Black | Catalyst decomposition. | Switch to a more robust ligand system (e.g., an NHC-based catalyst). Ensure strict inert atmosphere.[5] |
Conclusion
The successful cross-coupling of this compound is a challenging but achievable transformation. Success hinges on a rational selection of the ligand to overcome the combined steric and electronic deactivation of the substrate. Bulky, electron-rich biaryl phosphine ligands, employed in conjunction with modern palladium precatalysts, represent the most reliable starting point for optimization. By following the systematic screening protocols and troubleshooting guides presented here, researchers can efficiently develop robust conditions for the synthesis of complex molecules utilizing this and other similarly challenging building blocks.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Yoneda Labs [yonedalabs.com]
Application Note & Protocols: Strategic Use of 4-Ethoxycarbonyl-2-nitrophenylboronic Acid in the Synthesis of N-Heterocyclic Scaffolds
Prepared by: Gemini, Senior Application Scientist
This document provides researchers, medicinal chemists, and drug development professionals with a comprehensive guide to the strategic applications of 4-ethoxycarbonyl-2-nitrophenylboronic acid in the synthesis of valuable heterocyclic compounds. We will delve into the mechanistic rationale, provide detailed experimental protocols, and discuss key considerations for leveraging this versatile building block.
Introduction: A Multifunctional Building Block for Heterocyclic Chemistry
This compound is a uniquely functionalized aromatic boronic acid that serves as a powerful tool in modern organic synthesis. Its structure incorporates three key chemical motifs on a single phenyl ring: a boronic acid, an ortho-positioned nitro group, and a para-positioned ethoxycarbonyl group. This strategic arrangement enables a powerful and convergent synthetic strategy: a palladium-catalyzed cross-coupling reaction followed by a subsequent intramolecular cyclization, often triggered by the reduction of the nitro group.
This "coupling-cyclization" approach provides an efficient pathway to complex N-heterocyclic cores, which are foundational scaffolds in many FDA-approved drugs and biologically active molecules.[1][2] The boronic acid moiety is primarily utilized in Suzuki-Miyaura cross-coupling reactions to form a key C-C bond, a process whose discovery was recognized with the Nobel Prize.[3][4] The ortho-nitro group acts as a masked amine; its reduction to an amino group provides a nucleophile perfectly positioned to participate in an intramolecular ring-forming reaction. The para-ester group, meanwhile, modulates the electronic properties of the ring and offers a convenient handle for late-stage functionalization to build out molecular complexity and explore structure-activity relationships (SAR).
Physicochemical Properties & Reactivity Profile
The utility of this compound is directly tied to its structural and electronic properties.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 850568-36-4 |
| Molecular Formula | C₉H₁₀BNO₆ |
| Molecular Weight | 239.00 g/mol |
| Appearance | Typically a yellow to off-white solid |
Key Reactivity Considerations:
-
Steric Hindrance: The nitro group at the ortho position relative to the boronic acid introduces significant steric bulk. This can impede the transmetalation step in the Suzuki-Miyaura catalytic cycle, which is often the rate-limiting step for hindered substrates.[5][6] Careful selection of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) is often necessary to overcome this steric clash and achieve high reaction yields.[6]
-
Electronic Effects: Both the nitro and ethoxycarbonyl groups are strongly electron-withdrawing. This reduces the electron density of the aromatic ring, which can influence the oxidative addition step of the Suzuki coupling. More critically, the reduced nucleophilicity of the aryl group on the boron atom can slow transmetalation.[5] Activation of the boronic acid with a suitable base is crucial to form the more nucleophilic boronate species.[4]
Core Application: Synthesis of 2-Arylbenzimidazoles
Benzimidazoles are a privileged scaffold in medicinal chemistry, found in drugs used to treat a range of conditions.[7][8] The following workflow details a robust, two-step synthesis of a 2-arylbenzimidazole scaffold starting from this compound and a substituted 2-bromoaniline.
General Synthetic Workflow
The overall strategy involves a Suzuki-Miyaura coupling to create a 2-amino-2'-nitrobiaryl intermediate, followed by a reductive cyclization to construct the benzimidazole ring.
Caption: Workflow for 2-Arylbenzimidazole Synthesis.
Protocol 1: Synthesis of Ethyl 2-(2-aminophenyl)-1H-benzo[d]imidazole-5-carboxylate
This protocol outlines the synthesis of a benzimidazole derivative via the coupling of this compound with 2-bromoaniline, followed by reductive cyclization.
Step A: Suzuki-Miyaura Coupling
-
Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 239 mg), 2-bromoaniline (1.1 mmol, 189 mg), and potassium carbonate (3.0 mmol, 414 mg).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add toluene (8 mL) and water (2 mL) to the flask. Degas the solvent mixture by bubbling with inert gas for 15 minutes. Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 58 mg).
-
Causality Note: A biphasic solvent system (Toluene/Water) with an inorganic base like K₂CO₃ is a standard condition for Suzuki couplings. The base is essential for activating the boronic acid to the more reactive boronate species required for transmetalation.[4] The choice of Pd(PPh₃)₄ is a common starting point, but for more challenging couplings, a ligand like SPhos or XPhos with a Pd(OAc)₂ precursor may be required.[6]
-
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the intermediate, ethyl 4-(2-aminophenyl)-2-nitrobenzoate.
Step B: Reductive Cyclization
-
Reactor Setup: Dissolve the purified biaryl intermediate from Step A (1.0 mmol) in ethanol (15 mL) in a round-bottom flask.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 mmol, 1.13 g).
-
Causality Note: Tin(II) chloride is a classical and effective reagent for the reduction of aromatic nitro groups to amines in the presence of other reducible functional groups like esters.[9] The reaction proceeds in a protic solvent like ethanol and often requires heat. An alternative is catalytic hydrogenation (H₂, Pd/C), which is cleaner but may require specialized equipment.[10]
-
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and stir for 4-6 hours. The reaction involves both the reduction of the nitro group and the subsequent acid-catalyzed intramolecular cyclization and dehydration to form the benzimidazole ring.
-
Workup: Cool the reaction to room temperature and carefully quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is basic (pH > 8).
-
Extraction: Extract the mixture three times with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography to yield the final product, ethyl 2-(2-aminophenyl)-1H-benzo[d]imidazole-5-carboxylate.
Extended Application: Synthesis of Phenanthridines
The same strategic principles can be applied to synthesize other important heterocyclic systems. Phenanthridines are a core structure in various alkaloids and possess a range of biological activities. Here, the boronic acid is coupled with a 2-bromobenzaldehyde derivative.
Phenanthridine Synthesis Workflow
Caption: Workflow for Phenanthridine Synthesis.
Protocol 2: Synthesis of Ethyl Phenanthridine-8-carboxylate
Step A: Suzuki-Miyaura Coupling
-
Follow the procedure outlined in Protocol 1, Step A , but substitute 2-bromoaniline with 2-bromobenzaldehyde (1.1 mmol, 122 µL). The expected product is ethyl 2'-formyl-2-nitrobiphenyl-4-carboxylate.
Step B: Reductive Cyclization
-
Reactor Setup: Dissolve the biaryl aldehyde from Step A (1.0 mmol) in a mixture of ethanol (10 mL) and water (5 mL).
-
Reagent Addition: Add sodium dithionite (Na₂S₂O₄, approx. 4.0 mmol, 696 mg).
-
Causality Note: Sodium dithionite is another mild reducing agent suitable for nitro group reductions. In this case, the reduction to the amine is followed by spontaneous intramolecular cyclization with the adjacent aldehyde group, forming a dihydrophenanthridine intermediate which then oxidizes to the aromatic phenanthridine product, often in situ.
-
-
Reaction: Heat the mixture to 80 °C and stir for 3-5 hours. Monitor by TLC.
-
Workup and Purification: Cool the reaction, dilute with water, and extract with dichloromethane or ethyl acetate. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography to yield ethyl phenanthridine-8-carboxylate.
Conclusion
This compound is a highly valuable and strategic starting material for the synthesis of diverse N-heterocyclic compounds. Its pre-installed functionalities enable a convergent and efficient "coupling-reduction-cyclization" strategy. By understanding the inherent steric and electronic challenges and making informed choices regarding catalysts, ligands, and reaction conditions, researchers can effectively utilize this reagent to construct complex molecular architectures for applications in drug discovery, materials science, and chemical biology.
References
- 1. sciencescholar.us [sciencescholar.us]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The synthesis of benzimidazoles via a recycled palladium catalysed hydrogen transfer under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: 4-Ethoxycarbonyl-2-nitrophenylboronic Acid as a Strategic Reagent for C-C Bond Formation
Introduction: The Strategic Value of a Multifunctional Reagent
The construction of carbon-carbon (C-C) bonds is a foundational pillar of modern organic synthesis, enabling the assembly of complex molecular architectures from simpler precursors.[1][2] Among the myriad of methods developed, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a preeminent tool due to its operational simplicity, broad functional group tolerance, and the general stability and low toxicity of its organoboron reagents.[1][3][4]
This guide focuses on 4-Ethoxycarbonyl-2-nitrophenylboronic acid , a highly functionalized building block for advanced Suzuki-Miyaura coupling reactions.[5] Its unique structure, featuring an ortho-nitro group and a para-ethoxycarbonyl group, imparts specific electronic and steric characteristics that are both a challenge and an opportunity for synthetic chemists. The electron-withdrawing nature of these substituents significantly influences the reactivity of the boronic acid, while their presence in the coupled product provides valuable synthetic handles for further molecular elaboration. This reagent is particularly valuable for synthesizing complex biaryl compounds that are key intermediates in the development of pharmaceuticals and advanced materials.[1][5]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is critical for troubleshooting and optimizing coupling reactions. The Suzuki-Miyaura reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle.
The catalytic cycle consists of three fundamental steps:
-
Oxidative Addition : A low-valent Palladium(0) complex reacts with an organohalide (R¹-X), inserting itself into the carbon-halogen bond. This step oxidizes the palladium center from Pd(0) to Pd(II), forming a new organopalladium complex. The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[6]
-
Transmetalation : This is often the rate-determining step and involves the transfer of the organic moiety (R²) from the organoboron reagent to the Pd(II) center.[7] For this to occur, the boronic acid must first be activated by a base (e.g., K₂CO₃, Na₂CO₃). The base coordinates to the electron-deficient boron atom, forming a more nucleophilic boronate "ate" complex, which readily transfers its organic group to the palladium, displacing a halide.[8][9]
-
Reductive Elimination : The two organic groups (R¹ and R²) on the Pd(II) complex couple and are expelled from the palladium coordination sphere, forming the desired C-C bond (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Best Synthetic Methods: Carbon-Carbon Bond Formation [organic-chemistry.org]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chemimpex.com [chemimpex.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for 4-Ethoxycarbonyl-2-nitrophenylboronic Acid in Materials Science
For: Researchers, scientists, and drug development professionals.
Introduction: A Versatile Building Block for Advanced Materials
4-Ethoxycarbonyl-2-nitrophenylboronic acid is a unique aromatic boronic acid derivative that offers a compelling combination of functionalities for the synthesis of advanced materials. Its structure, featuring a boronic acid group for cross-coupling reactions, an electron-withdrawing nitro group, and an ethoxycarbonyl group, opens avenues for the creation of polymers and small molecules with tailored electronic, optical, and responsive properties. The strategic placement of these groups allows for precise control over the resulting material's architecture and function.
This guide provides an in-depth exploration of the applications of this compound in materials science, focusing on its use in the synthesis of conjugated polymers, redox-responsive materials, and fluorescent chemosensors. We will delve into the underlying scientific principles and provide detailed, field-proven protocols to empower researchers in their quest for novel functional materials.
Core Applications and Methodologies
The primary utility of this compound in materials science stems from its participation in the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed carbon-carbon bond-forming reaction enables the incorporation of the 4-ethoxycarbonyl-2-nitrophenyl moiety into polymeric backbones or as functional side chains.
Synthesis of Conjugated Polymers for Organic Electronics
The introduction of the 4-ethoxycarbonyl-2-nitrophenyl group into a conjugated polymer backbone can significantly influence its electronic properties. The strong electron-withdrawing nature of the nitro and ethoxycarbonyl groups can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the polymer, which is advantageous for applications in organic light-emitting diodes (OLEDs) and organic solar cells.
A prime example is the synthesis of polyfluorene derivatives. Polyfluorenes are a class of conjugated polymers known for their blue emission and high charge carrier mobility.[1][2] By copolymerizing a dibromo-fluorene monomer with this compound, a donor-acceptor (D-A) type polymer can be created. The fluorene unit acts as the electron donor, while the 4-ethoxycarbonyl-2-nitrophenyl unit serves as the electron acceptor. This D-A architecture can lead to intramolecular charge transfer, resulting in a red-shifted emission and a smaller bandgap compared to the homopolymer of fluorene.[2]
Protocol 1: Synthesis of a Polyfluorene Copolymer via Suzuki-Miyaura Polymerization
This protocol details the synthesis of a copolymer of 9,9-dioctylfluorene and this compound.
Materials:
-
2,7-Dibromo-9,9-dioctylfluorene
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Degassed deionized water
-
Methanol
-
Acetone
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Oil bath
-
Reflux condenser
-
Soxhlet extraction apparatus
Procedure:
-
Reaction Setup: To an oven-dried 100 mL Schlenk flask, add 2,7-dibromo-9,9-dioctylfluorene (1.00 mmol), this compound (1.05 mmol, 1.05 equiv), and potassium carbonate (4.00 mmol, 4.0 equiv) under an inert atmosphere (e.g., argon or nitrogen).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%) to the flask.
-
Solvent Addition: Add anhydrous toluene (20 mL) and degassed deionized water (5 mL) to the flask via syringe.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the complete removal of oxygen.
-
Polymerization: Heat the reaction mixture to 90 °C in a preheated oil bath with vigorous stirring for 48 hours under an inert atmosphere. The mixture will become viscous as the polymer forms.
-
Polymer Precipitation: After cooling to room temperature, pour the reaction mixture into a beaker containing 200 mL of rapidly stirring methanol. The polymer will precipitate as a fibrous solid.
-
Purification:
-
Collect the polymer by filtration.
-
Wash the polymer sequentially with water, methanol, and acetone to remove residual catalyst and unreacted monomers.
-
Perform Soxhlet extraction of the crude polymer with methanol for 24 hours to remove oligomeric impurities.
-
Extract the polymer with chloroform.
-
Precipitate the purified polymer from the chloroform solution by adding it to methanol.
-
-
Drying: Collect the final polymer by filtration and dry it under vacuum at 60 °C for 24 hours.
Characterization:
The resulting polymer can be characterized by:
-
¹H NMR and ¹³C NMR spectroscopy: To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
UV-Vis and Photoluminescence Spectroscopy: To investigate the optical properties of the polymer in solution and as a thin film.
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To assess the thermal stability and phase transitions of the polymer.[3]
Quantitative Data Summary:
| Property | Expected Value/Range |
| Yield | 60-80% |
| Mn (GPC) | 10,000 - 30,000 g/mol |
| PDI (GPC) | 1.5 - 2.5 |
| Absorption Max (in CHCl₃) | 380 - 420 nm |
| Emission Max (in CHCl₃) | 450 - 550 nm |
Diagram of Suzuki-Miyaura Polymerization Workflow:
Caption: Workflow for the synthesis and purification of a conjugated polymer.
Development of Redox-Responsive Materials
The nitro group on the phenyl ring is a key functional handle that imparts redox activity to materials synthesized from this compound. The nitro group can be chemically or electrochemically reduced to an amino group, leading to a significant change in the electronic and physical properties of the material. This transformation can be exploited to create "smart" materials that respond to a specific stimulus.[4]
For instance, a polymer containing these units can exhibit changes in its solubility, color, or fluorescence upon reduction of the nitro groups. This redox-responsiveness is highly desirable for applications in drug delivery, sensors, and smart coatings.[5]
Protocol 2: Post-Polymerization Reduction of the Nitro Group
This protocol describes the chemical reduction of the nitro groups in the polymer synthesized in Protocol 1 to yield an amino-functionalized polymer.
Materials:
-
Nitro-functionalized polymer (from Protocol 1)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethanol
-
Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolution: Dissolve the nitro-functionalized polymer (500 mg) in THF (20 mL) in a round-bottom flask.
-
Preparation of Reducing Agent: In a separate beaker, dissolve tin(II) chloride dihydrate (2.5 g, 5 equiv per nitro group) in concentrated hydrochloric acid (10 mL).
-
Reduction Reaction: Cool the polymer solution to 0 °C in an ice bath. Slowly add the tin(II) chloride solution dropwise to the polymer solution with vigorous stirring.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12 hours. The progress of the reduction can be monitored by the disappearance of the characteristic UV-Vis absorption of the nitro group.
-
Neutralization and Precipitation: Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8. The amino-functionalized polymer will precipitate.
-
Purification:
-
Collect the polymer by filtration.
-
Wash the polymer thoroughly with deionized water to remove inorganic salts.
-
Wash with ethanol to remove any remaining impurities.
-
-
Drying: Dry the final amino-functionalized polymer under vacuum at 50 °C for 24 hours.
Characterization:
-
FT-IR Spectroscopy: To confirm the disappearance of the nitro group stretches (typically around 1520 and 1340 cm⁻¹) and the appearance of N-H stretches (around 3300-3500 cm⁻¹).
-
XPS (X-ray Photoelectron Spectroscopy): To confirm the change in the nitrogen chemical environment.
-
Cyclic Voltammetry: To investigate the change in the redox properties of the polymer.
Diagram of Redox-Responsive Polymer Transformation:
Caption: Reversible redox transformation of the functionalized polymer.
Fluorescent Chemosensors for Metal Ion Detection
The electron-deficient aromatic ring of this compound, when incorporated into a fluorescent polymer, can act as a recognition site for certain analytes, particularly metal ions. The interaction of a metal ion with the polymer can lead to a change in the polymer's fluorescence properties, such as quenching or enhancement of the emission intensity. This phenomenon forms the basis of fluorescent chemosensors.[6][7]
The nitro and ethoxycarbonyl groups can modulate the electron density of the polymer backbone, and in some cases, the boronic acid group itself can interact with certain metal ions. The resulting change in fluorescence can be correlated to the concentration of the metal ion, allowing for sensitive and selective detection.[8][9]
Protocol 3: Fluorescence Quenching Studies for Metal Ion Sensing
This protocol outlines a general procedure for evaluating the potential of a polymer synthesized from this compound as a fluorescent sensor for metal ions.
Materials:
-
Fluorescent polymer (e.g., from Protocol 1)
-
High-purity solvent (e.g., THF or acetonitrile)
-
Stock solutions of various metal salts (e.g., chlorides or nitrates of Fe³⁺, Cu²⁺, Hg²⁺, Pb²⁺, etc.) in deionized water or a suitable solvent.
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Polymer Solution: Prepare a stock solution of the fluorescent polymer in the chosen solvent at a known concentration (e.g., 1 mg/mL). From this, prepare a dilute solution (e.g., 10 µg/mL) for fluorescence measurements.
-
Initial Fluorescence Spectrum: Record the fluorescence emission spectrum of the dilute polymer solution by exciting at its absorption maximum.
-
Titration with Metal Ions:
-
To the polymer solution in the cuvette, add small aliquots of a stock solution of a specific metal ion.
-
After each addition, gently mix the solution and allow it to equilibrate for a few minutes.
-
Record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.
-
Analyze the quenching or enhancement effect for each metal ion.
-
To assess selectivity, perform the same experiment with a range of different metal ions.
-
-
Determination of Detection Limit: The limit of detection (LOD) can be calculated based on the signal-to-noise ratio.
Data Presentation:
The results can be presented in a table summarizing the fluorescence response to different metal ions.
| Metal Ion | Fluorescence Change | Quenching/Enhancement | Selectivity |
| Fe³⁺ | Significant Quenching | Quenching | High |
| Cu²⁺ | Moderate Quenching | Quenching | Moderate |
| Hg²⁺ | Minor Change | - | Low |
| Pb²⁺ | Minor Change | - | Low |
Diagram of a Fluorescent Chemosensor at Work:
Caption: Principle of fluorescence quenching by a metal ion.
Conclusion: A Gateway to Functional Materials
This compound stands as a powerful and versatile building block for the creation of a wide array of functional materials. Its unique trifunctional nature allows for the synthesis of conjugated polymers with tunable optoelectronic properties, the development of smart materials with redox-responsive behavior, and the design of sensitive fluorescent chemosensors. The protocols and insights provided in this guide are intended to serve as a comprehensive resource for researchers aiming to harness the potential of this remarkable molecule in their materials science endeavors. By understanding the interplay of its functional groups and mastering the synthetic methodologies, scientists can unlock new possibilities in the design of next-generation materials for a variety of advanced applications.
References
- 1. iitk.ac.in [iitk.ac.in]
- 2. Polyfluorene - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 6. Electrochemical and fluorescence sensing performance of four new coordination polymers tuned by different metal ions and dicarboxylic acids - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differentiating between fluorescence-quenching metal ions with polyfluorophore sensors built on a DNA backbone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Heavy Metal Ions Trigger a Fluorescent Quenching in DNA–Organic Semiconductor Hybrid Assemblies | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 4-Ethoxycarbonyl-2-nitrophenylboronic acid
Welcome to the technical support resource for optimizing Suzuki-Miyaura coupling reactions involving the challenging substrate, 4-Ethoxycarbonyl-2-nitrophenylboronic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering low yields or reaction failures with this electron-deficient and sterically hindered coupling partner. Here, we will dissect the common pitfalls and provide actionable, evidence-based solutions to enhance your reaction success.
Introduction: The Challenge of this compound
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds. However, the success of this reaction is highly dependent on the electronic and steric properties of the coupling partners. This compound presents a classic example of a "difficult" substrate. The strong electron-withdrawing nature of both the ortho-nitro group and the para-ethoxycarbonyl group deactivates the boronic acid, slowing down the crucial transmetalation step in the catalytic cycle. Furthermore, the bulky ortho-nitro group introduces significant steric hindrance around the boron center, further impeding its approach to the palladium catalyst.
This guide provides a structured troubleshooting framework, addressing the most common questions and failure modes encountered when using this substrate.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Question 1: My Suzuki coupling reaction with this compound is giving very low to no yield. What are the most likely causes?
Low yields with this substrate typically stem from a combination of three primary factors:
-
Slow Transmetalation: The electron-deficient nature of the phenyl ring makes the boronic acid a poor nucleophile. The rate-limiting transmetalation step, where the organic group is transferred from boron to the palladium center, is consequently very sluggish.
-
Competitive Protodeboronation: Under basic aqueous conditions, especially with prolonged reaction times and elevated temperatures, the boronic acid can be cleaved from the aromatic ring and replaced by a hydrogen atom. This side reaction consumes the starting material and is often a major contributor to low yields with electron-deficient boronic acids.
-
Steric Hindrance: The ortho-nitro group physically blocks the palladium complex from easily accessing the boronic acid moiety, which is necessary for the transmetalation to occur.
Question 2: How can I accelerate the slow transmetalation step?
To overcome the electronic deactivation, the choice of catalyst, base, and solvent system is critical.
-
Catalyst Selection: Standard catalysts like Pd(PPh₃)₄ may be ineffective. More electron-rich and sterically bulky phosphine ligands are required to create a more reactive, coordinatively unsaturated palladium(0) species that can more readily undergo oxidative addition and facilitate transmetalation.
-
Recommended Catalysts: Consider using palladium catalysts with biarylphosphine ligands such as SPhos, XPhos, or RuPhos. These ligands are known to promote challenging Suzuki couplings. For instance, SPhos has been shown to be effective for coupling electron-deficient boronic acids due to its ability to stabilize the electron-rich palladium center.
-
-
Strong, Non-Aqueous Bases: The choice of base is crucial for activating the boronic acid to form the more nucleophilic boronate species. For this substrate, stronger bases are often necessary. However, strong aqueous bases like NaOH or KOH can promote competitive protodeboronation.
-
Recommended Bases: Consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These are strong bases that have lower water content and can be used in anhydrous solvent systems, thereby minimizing protodeboronation.
-
-
Solvent System: Aprotic polar solvents are generally preferred.
-
Recommended Solvents: Toluene, dioxane, or a mixture of toluene and THF are excellent choices. They provide good solubility for the reagents and can be used at the higher temperatures often required for these couplings.
-
Question 3: I suspect protodeboronation is a major issue. How can I minimize this side reaction?
Minimizing protodeboronation is key to achieving a good yield with this compound.
-
Use Anhydrous Conditions: Meticulously dry your solvent and reagents. The presence of water is a key ingredient for protodeboronation.
-
Employ a Stoichiometric Excess of Boronic Acid: Using a slight excess (1.2 to 1.5 equivalents) of the boronic acid can help to compensate for some loss due to this side reaction.
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material (the aryl halide) is consumed. Prolonged reaction times will favor the decomposition of the boronic acid.
Experimental Protocols
Protocol 1: Optimized Suzuki Coupling using SPhos Ligand
This protocol is designed to maximize yield by addressing the challenges of slow transmetalation and protodeboronation.
Reagents and Materials:
-
Aryl Halide (1.0 eq)
-
This compound (1.3 eq)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (3.0 eq, finely ground and dried)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Add anhydrous toluene via syringe.
-
Degas the reaction mixture by bubbling argon through the solvent for 15-20 minutes, or by using three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Data Presentation
| Parameter | Standard Conditions (e.g., Pd(PPh₃)₄/Na₂CO₃) | Optimized Conditions (e.g., Pd(OAc)₂/SPhos/K₃PO₄) | Rationale for Change |
| Catalyst/Ligand | Pd(PPh₃)₄ | Pd(OAc)₂ / SPhos | SPhos is an electron-rich, bulky ligand that accelerates oxidative addition and transmetalation for hindered/deactivated substrates. |
| Base | Na₂CO₃ (aqueous) | K₃PO₄ (anhydrous) | K₃PO₄ is a stronger base that minimizes water content, thus reducing the rate of protodeboronation. |
| Solvent | Toluene/Ethanol/Water | Anhydrous Toluene | Anhydrous conditions are critical to suppress the protodeboronation side reaction. |
| Temperature | 80-90 °C | 100-110 °C | Higher temperatures are often required to overcome the activation energy for this challenging coupling. |
| Boronic Acid eq. | 1.1 eq | 1.3 - 1.5 eq | A larger excess compensates for potential decomposition via protodeboronation. |
Visualizing the Process
Preventing protodeboronation of 4-Ethoxycarbonyl-2-nitrophenylboronic acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 4-Ethoxycarbonyl-2-nitrophenylboronic acid. Here, we provide in-depth troubleshooting advice and optimized protocols to address the primary challenge encountered with this reagent: protodeboronation.
The Challenge: Understanding Protodeboronation
Protodeboronation is an undesired side reaction in which the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This process is particularly problematic for electron-deficient arylboronic acids, such as this compound. The presence of two powerful electron-withdrawing groups (a nitro group ortho to the boron and an ethoxycarbonyl group para) significantly increases the compound's susceptibility to this decomposition pathway. The ortho-nitro group, in particular, creates steric hindrance and electronic effects that can impede the desired cross-coupling reaction, giving protodeboronation a competitive advantage.[2][3]
Mechanistic Insight: Why Does This Happen?
The primary pathway for protodeboronation of electron-deficient arylboronic acids is base-catalyzed.[1][4] The reaction proceeds through the formation of a boronate anion, which is inherently unstable. For highly electron-deficient systems, this can lead to the liberation of a transient aryl anion, which is then quenched by a proton source (like water or alcohol from the solvent) to yield the undesired protodeboronated product, Ethyl 3-nitrobenzoate.
Caption: Base-catalyzed protodeboronation of an electron-deficient arylboronic acid.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues and provide actionable solutions.
Q1: My Suzuki coupling reaction with this compound is giving low yields, and my mass spec shows a significant peak for Ethyl 3-nitrobenzoate. What is happening?
A: You are observing the direct consequence of protodeboronation.[3] The electron-withdrawing nitro and ethoxycarbonyl groups make your boronic acid highly susceptible to C-B bond cleavage under typical Suzuki-Miyaura coupling conditions, which are often basic and heated. The Ethyl 3-nitrobenzoate is the byproduct formed when the boronic acid moiety is replaced by a hydrogen atom. This side reaction consumes your starting material, leading to poor yields of the desired coupled product.
Q2: How do my specific reaction conditions (base, solvent, temperature) contribute to this problem?
A: The choice of base, solvent, and temperature plays a critical role in either promoting or suppressing protodeboronation.
-
Base Selection: Strong bases (e.g., NaOH, KOH, Cs₂CO₃) and highly aqueous conditions rapidly convert the boronic acid to the tetrahedral boronate intermediate ([ArB(OH)₃]⁻).[4][5] For electron-deficient systems, this intermediate is the gateway to decomposition. The rate of protodeboronation is highly pH-dependent.[4][6]
-
Solvent System: Protic solvents, especially water and alcohols, serve as an abundant proton source to quench the transient aryl anion formed during decomposition. While some water is often necessary to dissolve the base and facilitate the catalytic cycle, excessive water accelerates protodeboronation.[3]
-
Temperature: Like most decomposition pathways, the rate of protodeboronation increases with temperature.[7][8] Running the reaction at high temperatures (e.g., >100 °C) for extended periods will significantly favor the formation of the undesired byproduct.
Q3: What concrete steps can I take to modify my protocol and minimize protodeboronation?
A: Mitigating protodeboronation requires a multi-faceted approach focused on optimizing your reaction conditions and, most effectively, modifying the boronic acid itself.
Strategy 1: Optimize Reaction Conditions
The goal is to find conditions that favor the rate of cross-coupling over the rate of decomposition. A more active catalyst system allows the reaction to proceed faster and at a lower temperature.
Caption: Troubleshooting workflow for minimizing protodeboronation.
Optimized Suzuki Coupling Protocol (Starting Point):
This protocol uses a milder base and a highly active catalyst to promote coupling at a lower temperature.
-
Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and finely ground K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[3]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-Dioxane/H₂O (10:1), via syringe. The final concentration should be around 0.1 M with respect to the limiting reagent.
-
Reaction: Place the vessel in a preheated block at 60-80 °C and stir vigorously.
-
Monitoring: Monitor the reaction closely by TLC or LC-MS. Aim to stop the reaction as soon as the limiting reagent is consumed to minimize byproduct formation.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify via column chromatography.
Strategy 2: Use a More Stable Boron Reagent (Highly Recommended)
This is the most robust strategy. By converting the boronic acid to a more stable derivative, you fundamentally suppress the decomposition pathway.[9][10]
-
Pinacol Esters: These are more stable than the corresponding boronic acids and are a common first choice.[10][11] They are less prone to protodeboronation but will still hydrolyze to the boronic acid in situ.
-
N-methyliminodiacetic acid (MIDA) Boronates: This is often the superior choice for highly unstable boronic acids.[1] MIDA boronates are exceptionally stable and participate in a "slow-release" of the free boronic acid under the reaction conditions.[10] This keeps the instantaneous concentration of the unstable boronic acid very low, allowing the desired cross-coupling to outcompete protodeboronation.
Protocol for MIDA Boronate Ester Preparation:
-
Dissolution: In a round-bottom flask, combine this compound (1.0 equiv) and N-methyliminodiacetic acid (1.05 equiv).
-
Solvent Addition: Add a suitable solvent, typically DMSO or a 1:1 mixture of Toluene/DMSO.
-
Dehydration: Heat the mixture (e.g., to 80-110 °C) under vacuum or with a Dean-Stark apparatus to azeotropically remove water, driving the esterification to completion.
-
Isolation: Once the reaction is complete (monitor by NMR or LC-MS), the MIDA boronate can often be precipitated by adding a non-polar solvent, filtered, and dried. It is a stable, crystalline solid that can be used directly in the Suzuki coupling protocol described above.
Data Summary: Impact of Base on Reaction Outcome
The following table illustrates how the choice of base can dramatically affect the outcome of a Suzuki coupling with an electron-deficient boronic acid.
| Base | Solvent System | Temperature (°C) | Desired Product Yield (%) | Protodeboronation (%) | Rationale |
| Cs₂CO₃ | Dioxane / H₂O (4:1) | 100 | 35% | 60% | Strong base and high water content promote rapid decomposition.[3] |
| K₂CO₃ | Toluene / EtOH / H₂O | 100 | 55% | 40% | A standard but often suboptimal choice for sensitive substrates. |
| K₃PO₄ | Dioxane / H₂O (10:1) | 80 | 85% | 10% | A strong, but less nucleophilic base, often effective for difficult couplings.[3] |
| KF | THF (anhydrous) | 60 | 70% | 5% | A mild, fluoride-based activation that can significantly suppress protodeboronation, especially under anhydrous conditions.[12] |
Note: Yields are representative and will vary based on the specific substrates, catalyst, and reaction time.
Experimental Workflow Visualization
Caption: Optimized experimental workflow for Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q4: Why is this compound so much more unstable than simpler arylboronic acids like phenylboronic acid?
A: The instability arises from electronic effects. The strongly electron-withdrawing nitro and ethoxycarbonyl groups destabilize the C-B bond by pulling electron density away from it. This makes the ipso-carbon more susceptible to protonation and subsequent bond cleavage, a process that is much less favorable for electron-rich or neutral arylboronic acids.[4][13]
Q5: Is it possible to completely eliminate protodeboronation?
A: In practice, completely eliminating the side reaction is extremely difficult. It is a competitive pathway that will likely always occur to a minor extent. The goal of optimization is to shift the kinetic balance so dramatically in favor of the desired cross-coupling that protodeboronation becomes a negligible side reaction (e.g., <5%).
Q6: I see many different boronic esters available (pinacol, MIDA, neopentyl glycol). Which one is best?
A: For a highly challenging substrate like this compound, a MIDA boronate is often the best choice due to its exceptional stability and slow-release mechanism.[1][10] Pinacol esters are a good second choice and are more readily available, offering a significant stability improvement over the free boronic acid.[11] The choice may ultimately depend on a balance of stability required, cost, and ease of preparation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Troubleshooting Catalyst Deactivation with 4-Ethoxycarbonyl-2-nitrophenylboronic Acid
Welcome to the technical support center for challenges related to 4-Ethoxycarbonyl-2-nitrophenylboronic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile but challenging building block in palladium-catalyzed cross-coupling reactions. Our goal is to provide a framework for understanding the root causes of common failures, particularly catalyst deactivation, and to offer robust, field-proven strategies for success.
The unique structure of this compound—featuring two strong electron-withdrawing groups, with one positioned ortho to the reactive boronic acid moiety—presents a specific set of obstacles that can lead to stalled reactions, low yields, and catalyst decomposition. This document moves beyond generic advice to provide in-depth, mechanistically-grounded solutions.
Section 1: Frequently Asked Questions (FAQs) - Initial Diagnosis
This section addresses the most common issues encountered at the bench.
Q1: My Suzuki-Miyaura reaction with this compound has stalled at low conversion. What are the most likely culprits?
A1: Low or no conversion is the most frequent issue and typically points to one of three core problems:
-
Substrate Instability: This boronic acid is highly susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your starting material.[1][2] This is exacerbated by the electron-deficient nature of the aromatic ring.
-
Catalyst Deactivation: The active Pd(0) catalyst is being poisoned or is decomposing. This can be caused by impurities, interaction with the substrate's functional groups, or thermal instability.
-
Suboptimal Reaction Conditions: The chosen ligand, base, or solvent system may be inappropriate for this specific, electronically demanding substrate.
Q2: I'm observing a significant amount of ethyl 4-ethoxycarbonyl-2-nitrobenzoate as a byproduct. What is causing this?
A2: This byproduct is the result of protodeboronation .[2] In the presence of a proton source (such as trace water in solvents or reagents, or the use of certain bases in aqueous media), the boronic acid group is replaced by a hydrogen atom. Electron-deficient arylboronic acids are particularly prone to this side reaction.[1] Effectively, your nucleophile is being consumed before it can participate in the catalytic cycle.
Q3: My reaction mixture turns black shortly after heating. What does this signify?
A3: The formation of a black precipitate is a classic sign of palladium catalyst decomposition into palladium black.[3] This occurs when the active, soluble Pd(0) catalyst species agglomerate and fall out of solution, rendering them catalytically inactive. This is often a symptom of a slow or inhibited catalytic cycle; if the catalyst is not rapidly proceeding through its cycle, it has more time to decompose.[3] The root cause could be substrate-induced inhibition or the use of a ligand that fails to adequately stabilize the Pd(0) center under the reaction conditions.
Q4: Why is this particular boronic acid more challenging than simpler ones like phenylboronic acid?
A4: The difficulty arises from a combination of electronic and steric factors imposed by its substituents:
-
Strong Electron-Withdrawing Effect: The ortho-nitro and para-ethoxycarbonyl groups pull electron density away from the aromatic ring. This makes the boronic acid prone to protodeboronation and alters the kinetics of the catalytic cycle.[1]
-
Potential for Catalyst Inhibition: The nitro group, under certain conditions, can be reduced in situ to a nitroso or amino group, especially when using phosphine ligands that can act as reductants.[4] These resulting functionalities are potent Lewis bases that can bind strongly to the palladium center and act as catalyst poisons, halting the reaction.[3][5]
-
Steric Hindrance: The ortho-nitro group can sterically impede the approach of the boronic acid to the palladium center during the critical transmetalation step, slowing down the overall catalytic turnover.[6][7]
Section 2: Deactivation Pathways & Mitigation Strategies
A deeper understanding of the deactivation mechanisms is crucial for designing a successful reaction.
Problem A: Protodeboronation - The Silent Yield Killer
Protodeboronation is often the primary non-catalytic pathway for yield loss. The mechanism involves protonolysis of the carbon-boron bond, a reaction that is highly dependent on pH and the presence of proton sources.[2]
Mitigation Strategies:
-
Implement Rigorous Anhydrous Conditions: The most direct way to suppress protodeboronation is to scrupulously remove water.
-
Use high-purity, anhydrous solvents from a solvent purification system or freshly opened sealed bottles.
-
Dry all solid reagents (base, additives) in a vacuum oven before use.
-
Assemble the reaction under a dry, inert atmosphere (Argon or Nitrogen) using Schlenk or glovebox techniques.
-
-
Convert to a More Stable Boronate Ester: Boronic acids exist in equilibrium with their corresponding boronate esters. Esters, like those formed with pinacol or diethanolamine (MIDA), are significantly more stable towards protodeboronation.[2][8][9] They act as "slow-release" sources of the active boronic acid under the reaction conditions, keeping the instantaneous concentration of the sensitive free acid low.[2] A protocol for preparing the pinacol ester is provided in Section 3.
-
Select a Non-Aqueous Base/Solvent System: Avoid hydroxide bases and aqueous solvent mixtures. Weaker, non-nucleophilic inorganic bases are often superior.
-
Recommended Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[10]
-
Recommended Solvents: Anhydrous 1,4-dioxane, toluene, or THF.
-
Problem B: Catalyst Poisoning and Decomposition
The catalyst's health is paramount. For this substrate, both external impurities and the substrate itself can be hostile to the catalyst.
Causality & Solutions:
-
In-Situ Reduction of the Nitro Group: While palladium on carbon (Pd/C) with H₂ is a standard method for nitro reduction, certain phosphine ligands can also act as mild reducing agents at elevated temperatures, converting the -NO₂ group to an -NO or -NH₂ group.[4] These groups are potent catalyst poisons.
-
Solution 1: Ligand Selection. Switch from phosphine ligands to N-Heterocyclic Carbene (NHC) ligands. NHCs are stronger sigma-donors and form more robust bonds with palladium, leading to highly stable and active catalysts that are less susceptible to oxidative degradation.[11][12]
-
Solution 2: Use Advanced Pre-catalysts. Modern palladacycle pre-catalysts (e.g., Buchwald G3/G4 pre-catalysts, PEPPSI-IPr) are designed for the clean and rapid generation of the active monoligated Pd(0) species. This efficiency minimizes the lifetime of unstable palladium intermediates that can lead to decomposition.[11]
-
-
Palladium Black Formation: As noted, this indicates catalyst agglomeration. This happens when the ligand cannot sufficiently stabilize the Pd(0) state or when the catalytic cycle is too slow.
-
Solution: Employ bulky, electron-rich ligands. The steric bulk of these ligands (e.g., XPhos, SPhos, RuPhos) favors the formation of the active, monoligated Pd(0)L species and prevents the formation of inactive palladium clusters.[10][11] Their electron-donating nature also accelerates the rate-limiting oxidative addition step in many Suzuki couplings, keeping the catalyst turning over efficiently.[11]
-
Ligand System Comparison
| Ligand Type | Examples | Pros for this Application | Cons for this Application |
| Bulky Phosphines | XPhos, SPhos, RuPhos, P(t-Bu)₃ | Excellent for sterically hindered substrates; electron-rich nature promotes oxidative addition.[10][11] | Can be susceptible to oxidation; may act as a reductant for the nitro group at high temperatures. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Form highly stable Pd complexes, resistant to decomposition; strong sigma-donors.[11][12] | May require specific pre-catalyst forms (e.g., PEPPSI-IPr) for optimal activity. |
Section 3: Validated Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling of this compound
This protocol incorporates best practices to mitigate the issues discussed above. It utilizes a robust pre-catalyst and anhydrous conditions.
Reagents & Equipment:
-
This compound (1.2 equiv)
-
Aryl Halide (1.0 equiv)
-
XPhos Pd G3 Pre-catalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄, 3.0 equiv, finely ground and dried)
-
Anhydrous, degassed 1,4-dioxane
-
Schlenk flask or oven-dried vial with a magnetic stir bar
-
Inert atmosphere manifold (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under a positive pressure of argon, add the aryl halide, this compound, K₃PO₄, and the XPhos Pd G3 pre-catalyst.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed, anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the aryl halide.
-
Stir the reaction mixture at the desired temperature (start with 80-100 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Preparation of the Pinacol Ester for Enhanced Stability
This procedure converts the boronic acid to its more stable pinacol ester derivative, which can then be used in Protocol 1.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Toluene
-
Round-bottom flask with a Dean-Stark apparatus and condenser
-
Magnetic stir bar and heating mantle
Procedure:
-
To a round-bottom flask, add the this compound, pinacol, and toluene (enough to suspend the reagents).
-
Fit the flask with a Dean-Stark trap and a condenser.
-
Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure. The resulting crude solid is the pinacol ester, which is often pure enough to be used directly in the subsequent coupling reaction without further purification.
Section 4: Visual Guides to Mechanism & Deactivation
The following diagrams illustrate the key chemical processes.
Caption: The ideal Suzuki-Miyaura catalytic cycle.
Caption: Key deactivation and side-reaction pathways.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
Purification methods for products from 4-Ethoxycarbonyl-2-nitrophenylboronic acid reactions
An Application Scientist's Guide to Purifying Products of 4-Ethoxycarbonyl-2-nitrophenylboronic Acid Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this compound in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. The presence of both a sterically demanding ortho-nitro group and an electron-withdrawing ester presents unique challenges that can complicate product purification.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to diagnose issues and rationally design effective purification strategies.
Troubleshooting Guide: From Crude Mixture to Pure Product
This section addresses specific problems you might encounter during the workup and purification of biaryl products derived from this compound.
Problem 1: My TLC plate shows multiple spots, and my crude NMR is complex. What are the likely impurities?
Answer:
A complex crude reaction mixture is common in Suzuki-Miyaura couplings.[1][2] The specific byproducts depend on your reaction conditions, but for couplings involving this compound, the primary suspects are:
-
Homocoupled Boronic Acid: This is a dimer of your boronic acid starting material, forming 4,4'-di(ethoxycarbonyl)-2,2'-dinitrobiphenyl. This byproduct is often promoted by the presence of oxygen or if the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species.[2] It is typically less polar than the starting boronic acid but may have a similar polarity to your desired biaryl product, making it a challenging impurity.
-
Protodeboronated Starting Material: This is the loss of the B(OH)₂ group, resulting in ethyl 2-nitrobenzoate. The C-B bond of electron-deficient boronic acids is susceptible to cleavage by proton sources (like water) in the reaction mixture, a side-reaction known as protodeboronation.[3][4] This impurity is generally less polar than the desired product.
-
Unreacted Starting Materials: Both your aryl halide and the this compound may remain. The boronic acid is quite polar and will often streak on a silica TLC plate.
-
Palladium Catalyst Residues: Residual palladium can remain in the organic phase, often appearing as a fine black precipitate (palladium black) or as soluble complexes.[1]
-
Boroxines: These are cyclic anhydrides formed from three molecules of the boronic acid. They are in equilibrium with the boronic acid and can complicate analysis but typically revert to the acid during aqueous workup.[1][2]
Table 1: Common Impurities and Their Characteristics
| Impurity | Structure Example | Typical Polarity (on Silica) | Identification Tip | Removal Strategy |
| Homocoupled Boronic Acid | 4,4'-(CO₂Et)₂-2,2'-(NO₂)₂-biphenyl | Similar to desired product | Mass spectrometry (look for M+H corresponding to the dimer) | Careful column chromatography, Recrystallization |
| Protodeboronation Product | Ethyl 2-nitrobenzoate | Less polar than product | Appears as a faster-moving spot on TLC. Check for characteristic NMR signals. | Column chromatography |
| Unreacted Boronic Acid | 4-CO₂Et-2-NO₂-phenylboronic acid | Very polar | Streaks on TLC. Soluble in aqueous base. | Aqueous basic wash (e.g., 1M NaOH) during workup.[5][6] |
| Unreacted Aryl Halide | Ar-X | Varies (usually nonpolar) | Compare TLC to a spot of the starting material. | Column chromatography |
| Palladium Residues | Pd(0), Pd complexes | Baseline/insoluble | Dark coloration of the crude product. | Filtration through Celite® or silica plug.[7] |
Problem 2: My desired product is co-eluting with an impurity during column chromatography.
Answer:
Co-elution is a frequent challenge, especially when the polarity of the product and a byproduct (often the homocoupled dimer) are very similar.[8] Here is a systematic approach to resolve this issue:
Causality: Separation in normal-phase column chromatography relies on differential partitioning of analytes between the polar stationary phase (silica gel) and the less polar mobile phase.[9][10] If two compounds have similar polarities, they will interact with the silica and be solvated by the eluent to a similar degree, causing them to travel down the column at nearly the same rate.
Solutions:
-
Optimize the Solvent System:
-
Change Solvent Polarity Gradually: If you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol or toluene/acetone system. Different solvents interact with your compounds in unique ways, which can alter selectivity and improve separation.
-
Employ a Gradient Elution: Start with a low-polarity eluent to first wash off nonpolar impurities. Then, gradually increase the percentage of the polar solvent to elute your product, leaving more polar impurities behind.[11] This often provides better resolution than an isocratic (constant solvent mixture) elution.
-
-
Modify the Stationary Phase:
-
If your compound is sensitive to the acidic nature of silica gel, you can use deactivated silica. This is done by pre-treating the silica with a solvent system containing a small amount of a base like triethylamine (1-3%).[11]
-
Consider alternative stationary phases like alumina or polar-bonded phases (e.g., amino- or cyano-propyl) for very polar compounds.[12]
-
-
Switch Purification Techniques: If chromatography is ineffective, recrystallization is an excellent alternative, provided your product is a solid. The principle here is different—it relies on differences in solubility between your product and the impurity in a given solvent at different temperatures.[13][14]
Workflow for Optimizing a Difficult Separation
Caption: Decision tree for troubleshooting co-elution problems.
Frequently Asked Questions (FAQs)
Q1: What is the best general purification strategy after running a Suzuki reaction with this compound?
Answer:
A multi-step strategy is almost always necessary. The optimal workflow combines an extractive workup with a final purification step like chromatography or recrystallization.
Diagram: General Post-Reaction Purification Workflow
Caption: Standard workflow for purification after a Suzuki-Miyaura reaction.
This workflow ensures that bulk impurities (catalyst, inorganic salts, unreacted boronic acid) are removed before the final, higher-resolution purification step.
Q2: Can you provide a detailed protocol for a standard extractive workup?
Answer:
Absolutely. This protocol is designed to remove the majority of inorganic salts, the palladium catalyst, and unreacted boronic acid before final purification.
Experimental Protocol: Extractive Workup
-
Cool and Quench: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction vessel to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Quench by adding deionized water.
-
Filter Catalyst: Filter the entire biphasic mixture through a pad of Celite® in a Büchner funnel to remove insoluble palladium black.[7] Wash the Celite pad with additional extraction solvent (e.g., EtOAc) to ensure all product is collected.
-
Separate Layers: Transfer the filtrate to a separatory funnel. Separate the organic and aqueous layers.
-
Extract Aqueous Layer: Extract the aqueous layer two more times with the organic solvent to recover any dissolved product.[7]
-
Combine and Wash: Combine all organic layers. To remove unreacted this compound, wash the combined organic layer with a basic solution, such as 1 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution.[5][6] The boronic acid is acidic and will be deprotonated to its water-soluble boronate salt.
-
Final Wash: Wash the organic layer with brine (saturated aqueous NaCl solution). This helps to break up any emulsions and removes the bulk of the water from the organic phase.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[15]
Q3: My product is a solid. What's the best way to approach recrystallization?
Answer:
Recrystallization is a powerful technique for purifying solid compounds, especially for removing small amounts of closely related impurities.[13][14] The key is finding a suitable solvent or solvent system.
Causality: A successful recrystallization relies on the principle that your desired compound is highly soluble in a solvent at high temperature but poorly soluble at low temperature, while the impurities are either soluble at all temperatures or insoluble at all temperatures.
Protocol: Small-Scale Solvent Screening for Recrystallization
-
Prepare Samples: Place a small amount of your crude solid (10-20 mg) into several different test tubes.
-
Test Single Solvents: To each tube, add a common solvent (e.g., hexanes, ethanol, methanol, ethyl acetate, toluene) dropwise at room temperature until the solid just dissolves. A good single solvent is one where the compound is poorly soluble at room temperature but dissolves upon heating.
-
Test Two-Solvent Systems: If no single solvent works, try a binary system. Dissolve the crude solid in a small amount of a "soluble" solvent (e.g., DCM, EtOAc) at room temperature. Then, slowly add an "anti-solvent" (e.g., hexanes, pentane) in which the product is insoluble, until the solution becomes cloudy (turbid). Gently warm the mixture until it becomes clear again.
-
Induce Crystallization: Allow the promising tubes (those that required heating to dissolve or became clear upon warming) to cool slowly to room temperature, then place them in an ice bath.
-
Observe: A successful recrystallization will yield solid crystals. If an oil forms ("oiling out"), the solvent system is not suitable. For biaryl compounds, a common and effective system is a mixture of a polar solvent like methanol or ethanol with a nonpolar one like hexanes.[13][16]
References
- 1. youtube.com [youtube.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture [jove.com]
- 11. Purification [chem.rochester.edu]
- 12. biotage.com [biotage.com]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Side Reactions of 4-Ethoxycarbonyl-2-nitrophenylboronic Acid in Cross-Coupling Reactions
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for cross-coupling reactions involving 4-Ethoxycarbonyl-2-nitrophenylboronic acid. This particular arylboronic acid is a valuable building block, but its unique electronic and steric properties present significant challenges. This document is designed to help you diagnose and overcome common side reactions, leading to improved yields and product purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and challenges encountered when using this substrate.
Q1: My Suzuki-Miyaura coupling with this compound is failing or giving very low yields. What are the primary suspects?
A1: Low yields with this substrate are almost always linked to its inherent instability under typical coupling conditions. The two primary culprits are protodeboronation and slow transmetalation kinetics . The strong electron-withdrawing effects of the ortho-nitro and para-ethoxycarbonyl groups make the carbon-boron bond highly susceptible to cleavage.[1][2] Additionally, the bulky nitro group at the ortho position sterically hinders the approach to the palladium center, slowing down the crucial transmetalation step and allowing side reactions to dominate.[2]
Q2: What is protodeboronation, and why is it so prevalent with this specific boronic acid?
A2: Protodeboronation is an undesired side reaction where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom from a proton source (like water or alcohol) in the reaction mixture.[3] For this compound, this process is accelerated due to the electron-deficient nature of the aromatic ring, which weakens the C-B bond.[1][2] The resulting byproduct is ethyl 4-nitrobenzoate. This reaction can be catalyzed by acid or base and is often the main pathway for yield loss.[4]
Q3: How do the ortho-nitro and para-ethoxycarbonyl groups specifically impact the reaction?
A3: These two groups have a combined, challenging effect:
-
Electronic Effect: Both are strongly electron-withdrawing, which has a dual impact. It makes the corresponding aryl halide partner more reactive towards oxidative addition but makes the boronic acid itself less stable and prone to protodeboronation.[2][5]
-
Steric Effect: The ortho-nitro group creates significant steric bulk around the boronic acid moiety.[2] This physically impedes the transmetalation step in the catalytic cycle, where the aryl group is transferred from boron to palladium. This slowdown provides a larger time window for competing decomposition pathways like protodeboronation to occur.
Q4: I'm observing a symmetrical biaryl byproduct in my analysis. What is it and how can I prevent it?
A4: You are likely observing the homocoupling product: diethyl 4,4'-dinitro-[1,1'-biphenyl]-2,2'-dicarboxylate. This side reaction involves the coupling of two molecules of the boronic acid.[6] It is typically promoted by two factors:
-
Presence of Oxygen: Inadequately degassed reaction mixtures allow oxygen to oxidize the active Pd(0) catalyst to Pd(II), which can promote homocoupling.[6]
-
Use of Pd(II) Precatalysts: If a Pd(II) source (e.g., Pd(OAc)₂) is used, it must be reduced to Pd(0) in situ. One pathway for this reduction is the homocoupling of two boronic acid molecules.[6]
Prevention involves rigorous degassing of all solvents and reagents and using a modern Pd(0) precatalyst that rapidly forms the active catalytic species.
Part 2: In-Depth Troubleshooting Guide
This section provides a mechanistic look at the key side reactions and detailed strategies for their mitigation.
Issue 1: Protodeboronation
This is the most critical side reaction to control. The product of this reaction is ethyl 3-nitrobenzoate.
Protodeboronation is the protonolysis of the C–B bond.[3] Its rate is highly dependent on pH, temperature, and the electronic nature of the boronic acid.[7] For electron-deficient systems like this compound, this process can be rapid, especially under basic aqueous conditions.
Caption: Mechanism of base-promoted protodeboronation.
The key is to accelerate the desired Suzuki-Miyaura coupling so that it outcompetes the protodeboronation.
| Parameter | Problematic Condition | Recommended Solution & Rationale |
| Base | Strong aqueous bases (NaOH, KOH) | Use weaker, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ .[8] These provide sufficient basicity for transmetalation without excessively promoting C-B bond cleavage. |
| Solvent | Protic solvents (MeOH, EtOH) or excessive water | Use anhydrous aprotic solvents (e.g., Toluene, Dioxane) with a minimal, controlled amount of water if required for base solubility.[1] This limits the availability of proton sources. |
| Temperature | High temperatures (>100 °C) | Run the reaction at the lowest effective temperature (e.g., 60-80 °C). Higher temperatures increase the rate of all reactions, but often accelerate decomposition more than the desired coupling. |
| Catalyst | Slow-activating systems (e.g., Pd(OAc)₂/PPh₃) | Use a modern, well-defined precatalyst (e.g., XPhos Pd G3, SPhos Pd G3). These generate the active Pd(0) species rapidly and at low temperatures, initiating the catalytic cycle before significant protodeboronation can occur.[9][10][11] |
| Boronic Acid Form | Free Boronic Acid | Convert the boronic acid to a more stable MIDA boronate or pinacol ester . These derivatives are more robust and slowly release the active boronic acid into the reaction, keeping its instantaneous concentration low and minimizing decomposition.[1][12] |
Issue 2: Homocoupling
This side reaction consumes two equivalents of the boronic acid, severely impacting atom economy and complicating purification.
Homocoupling is often initiated by Pd(II) species, which can arise from an incompletely reduced precatalyst or from oxidation of the active Pd(0) catalyst by residual oxygen.
Caption: Troubleshooting workflow for reactions with this compound.
-
Rigorous Inert Atmosphere: The exclusion of oxygen is critical.[1] Use a robust inert gas (Argon or Nitrogen) manifold. Solvents must be thoroughly degassed using methods like freeze-pump-thaw or by sparging with inert gas for at least 30 minutes.
-
Catalyst Choice: As with protodeboronation, using a Pd(0) precatalyst like Pd₂(dba)₃ with an appropriate ligand or a G3/G4 Buchwald precatalyst avoids the need for in-situ reduction via homocoupling.[13]
-
Reagent Purity: Ensure all reagents, including the base and solvent, are of high purity and stored correctly to prevent the introduction of oxidative impurities.[1]
Part 3: Recommended Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Side Reactions
This protocol is designed for the coupling of this compound with a generic aryl bromide (Ar-Br).
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane (5 mL)
-
Anhydrous, degassed Water (0.5 mL)
Procedure:
-
To a dry oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound, K₃PO₄, and XPhos Pd G3 precatalyst.
-
Seal the vial with a septum cap.
-
Evacuate the vial and backfill with argon. Repeat this cycle three times to ensure a fully inert atmosphere.[8]
-
Via syringe, add the degassed 1,4-dioxane followed by the degassed water.
-
Place the vial in a preheated heating block or oil bath set to 80 °C.
-
Stir the reaction vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to determine completion and check for byproduct formation.[13] Avoid unnecessarily long reaction times to minimize protodeboronation.[1]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Preparation and Use of the MIDA Boronate Ester
Converting the boronic acid to its N-methyliminodiacetic acid (MIDA) boronate derivative significantly enhances its stability.[12]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
N-methyliminodiacetic acid (1.1 mmol, 1.1 equiv)
-
Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN)
Procedure (Esterification):
-
Combine the boronic acid and N-methyliminodiacetic acid in a flask.
-
Add a minimal amount of DMSO or ACN to form a slurry.
-
Heat the mixture at 80 °C under vacuum for 1-2 hours until a solid, free-flowing powder is formed. The MIDA boronate can usually be used without further purification.
Use in Coupling:
-
The MIDA boronate can be substituted directly for the boronic acid in Protocol 1. The base in the reaction (K₃PO₄) will slowly hydrolyze the MIDA ester, releasing the boronic acid in a controlled manner for the coupling reaction.[12]
Part 4: Catalytic Cycle and Key Relationships
Caption: The Suzuki-Miyaura catalytic cycle and competing side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. benchchem.com [benchchem.com]
Anhydrous vs. aqueous conditions for 4-Ethoxycarbonyl-2-nitrophenylboronic acid reactions
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 4-Ethoxycarbonyl-2-nitrophenylboronic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance for utilizing this versatile yet challenging reagent. We will explore the critical decision of choosing between anhydrous and aqueous reaction conditions and provide troubleshooting strategies to ensure successful outcomes in your synthetic endeavors.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and reactivity of this compound, focusing on the implications of reaction conditions.
Q1: What are the fundamental properties of this compound?
This compound is a white to light yellow crystalline powder.[1][2] It is a disubstituted aryl boronic acid derivative with the molecular formula C₉H₁₀BNO₆ and a molecular weight of approximately 238.99 g/mol .[1][2][3] A key characteristic to note is that this product is often supplied containing varying amounts of its corresponding anhydride (a boroxine), which is formed by the intermolecular dehydration of the boronic acid molecules.[1][4]
Q2: Why is this compound considered a "challenging" substrate in Suzuki-Miyaura coupling reactions?
The difficulty in using this reagent stems from a combination of electronic and steric factors:
-
Electronic Effects : The presence of two strong electron-withdrawing groups (the ortho-nitro group and the para-ethoxycarbonyl group) makes the boronic acid electronically poor. This property increases its susceptibility to protodeboronation, a common side reaction that cleaves the carbon-boron bond and terminates the catalytic cycle.[5][6]
-
Steric Hindrance : The nitro group is located at the ortho-position, directly adjacent to the boronic acid moiety. This creates significant steric hindrance, which can impede the approach of the molecule to the palladium catalyst's coordination sphere.[7] This steric clash is known to slow down the critical transmetalation step in the Suzuki-Miyaura catalytic cycle, often leading to lower reaction efficiency and yield compared to its 4-nitro isomer.[7]
Q3: What is the fundamental role of water in a Suzuki-Miyaura reaction?
In many standard Suzuki-Miyaura protocols, water is used as a co-solvent.[8] Its primary role is to facilitate the transmetalation step. The base (e.g., K₂CO₃, K₃PO₄) reacts with the boronic acid in the presence of water to form a more nucleophilic "ate" complex, [R-B(OH)₃]⁻.[9][10] This activated boronate species transfers its organic group to the palladium center much more efficiently than the neutral boronic acid.[9] Interestingly, even in reactions intended to be solvent-free, trace amounts of water generated from the dehydration of the boronic acid itself can be crucial for the reaction to proceed.[11][12][13]
Q4: Under what circumstances should I choose aqueous conditions for my reaction?
Aqueous conditions are often the default starting point for many Suzuki-Miyaura couplings due to the efficient activation of the boronic acid as described above.
-
When to Use: If you are coupling with a very reactive aryl halide and preliminary tests show that the desired reaction is fast, aqueous conditions may provide a good yield quickly. They are also practical for large-scale synthesis where the cost and handling of strictly anhydrous solvents can be a concern.
-
What to Watch For: The primary risks with this compound under these conditions are competing side reactions. You must carefully monitor for signs of protodeboronation (formation of ethyl 3-nitrobenzoate) and hydrolysis of the ester group.
Q5: What are the specific risks of using aqueous conditions with this compound?
There are two major side reactions to be highly aware of:
-
Protodeboronation : This is the cleavage of the C-B bond by a proton, replacing the boronic acid with a hydrogen atom. Electron-deficient boronic acids like this one are particularly prone to this decomposition pathway in aqueous media.[6][8][10]
-
Ester Hydrolysis : The ethoxycarbonyl group is an ester, which can be hydrolyzed to a carboxylic acid under basic aqueous conditions, especially when heated for extended periods.[9][14] This introduces an impurity that can be difficult to separate from the desired product.
Q6: When are anhydrous conditions the superior choice?
Anhydrous conditions are strongly recommended when reactions with this substrate are sluggish or when side reactions like protodeboronation and ester hydrolysis are observed.[15][16]
-
Key Benefits: The primary advantage is the preclusion of water-mediated side reactions.[16] This can lead to cleaner reaction profiles, higher yields of the desired product, and improved reproducibility, especially during scale-up.[15]
-
Implementation: Running a successful anhydrous Suzuki coupling requires careful technique. It necessitates the use of anhydrous solvents, an inert atmosphere (Argon or Nitrogen), and often a different choice of base, such as potassium fluoride (KF), cesium fluoride (CsF), or an organic-soluble base like potassium trimethylsilanolate (TMSOK).[9][15]
Part 2: Troubleshooting Guide
Even with optimized conditions, challenges can arise. The following table provides a guide to diagnosing and solving common issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Catalyst Inactivity: The Pd(0) active species has not formed or has decomposed.[17] 2. Steric Hindrance: The ortho-nitro group is preventing efficient transmetalation.[7] 3. Insufficient Base Strength/Solubility: The boronic acid is not being activated effectively. | 1. Use a modern palladium precatalyst (e.g., a Buchwald G3 or G4 precatalyst) designed for challenging substrates.[5][14] 2. Switch to a bulkier, electron-rich phosphine ligand (e.g., XPhos, SPhos) to promote both oxidative addition and reductive elimination.[14][18] 3. If under anhydrous conditions, switch to a stronger or more soluble base like CsF or TMSOK.[15] |
| Protodeboronation is the Main Product | 1. Presence of Protic Sources: Excess water or acidic impurities are cleaving the C-B bond.[6][8] 2. Reaction is Too Slow: The boronic acid is decomposing before it can couple. | 1. Switch to strictly anhydrous conditions.[16] Ensure solvents are freshly distilled and properly degassed. 2. Increase reaction temperature or switch to a more active catalyst system to accelerate the productive coupling pathway over the decomposition pathway. 3. Consider converting the boronic acid to a more stable derivative, such as a trifluoroborate salt or a pinacol ester, which are less prone to protodeboronation.[10][14] |
| Significant Ester Hydrolysis Observed | 1. Base is too Strong: The combination of a strong base, water, and heat is hydrolyzing the ester.[14] 2. Prolonged Reaction Time: The reaction is running for too long at high temperatures. | 1. Use a milder base such as K₃PO₄ or K₂HPO₄.[14] Powdered KF is also an excellent choice as it is basic enough to promote coupling but often leaves esters intact.[9] 2. Attempt the reaction at a lower temperature, even if it requires a longer reaction time. 3. If possible, use a more active catalyst that allows the reaction to complete faster and at a lower temperature. |
| Homocoupling of Boronic Acid (Glaser Coupling) | 1. Oxygen Contamination: Oxygen in the reaction vessel can lead to oxidative homocoupling of the boronic acid.[17] | 1. Ensure the reaction setup is fully under an inert atmosphere. 2. Thoroughly degas all solvents and reagents by sparging with argon or using several freeze-pump-thaw cycles.[7][17] |
Part 3: Visualization & Experimental Protocols
Decision Workflow: Anhydrous vs. Aqueous Conditions
The following diagram provides a logical workflow for selecting the appropriate reaction conditions.
Caption: Decision tree for selecting reaction conditions.
Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the key steps of the reaction, highlighting the role of the base and potential points of failure.
Caption: The Suzuki-Miyaura catalytic cycle.
Part 4: Experimental Protocols
Disclaimer: These are general starting procedures. Optimization of catalyst, ligand, base, solvent, temperature, and reaction time is often necessary for specific substrates.
Protocol 1: General Procedure for Aqueous Suzuki-Miyaura Coupling
This protocol is a standard starting point but carries the risk of the side reactions discussed above.
-
Preparation : To an oven-dried reaction vessel, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).[7]
-
Inerting : Seal the vessel with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition : Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).[7]
-
Solvent Addition : Add a degassed solvent system, such as a 4:1 to 10:1 mixture of an organic solvent (e.g., Dioxane, Toluene, or THF) and water, via syringe.[5][17] The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Degassing : Subject the entire reaction mixture to a brief period of sparging with inert gas or one additional cycle of vacuum/backfill to ensure all oxygen is removed.[7]
-
Reaction : Place the vessel in a preheated oil bath (typically 80–110 °C) and stir vigorously.[7][17]
-
Monitoring & Workup : Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[17]
-
Purification : Purify the crude product by flash column chromatography.
Protocol 2: Recommended Procedure for Anhydrous Suzuki-Miyaura Coupling
This protocol is optimized to minimize hydrolysis and protodeboronation.
-
Preparation : To a rigorously flame- or oven-dried Schlenk flask under a positive pressure of Argon, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and anhydrous powdered base (e.g., KF or CsF, 3.0 equiv.).
-
Catalyst/Ligand Addition : Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.
-
Solvent Addition : Add a freshly distilled, anhydrous, and degassed aprotic solvent (e.g., THF, Dioxane, or Toluene) via cannula or syringe.
-
Reaction : Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring & Workup : Monitor the reaction progress. The workup procedure is similar to the aqueous protocol: cool, dilute with an appropriate organic solvent, and wash with water/brine to remove inorganic salts.
-
Purification : Purify the crude product by flash column chromatography.
References
- 1. This compound (contains varyi… [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. PubChemLite - this compound (contains varying amounts of anhydride) (C9H10BNO6) [pubchemlite.lcsb.uni.lu]
- 4. This compound | 5785-70-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 5. reddit.com [reddit.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. quora.com [quora.com]
- 12. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Homocoupling in Reactions with 4-Ethoxycarbonyl-2-nitrophenylboronic acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with the homocoupling of 4-Ethoxycarbonyl-2-nitrophenylboronic acid. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you minimize this common side reaction and optimize your synthetic outcomes.
Understanding the Challenge: The Propensity for Homocoupling
This compound is an electron-deficient arylboronic acid. This electronic characteristic can make it more susceptible to homocoupling, a side reaction where two molecules of the boronic acid react to form a symmetrical biaryl. This not only consumes your starting material and reduces the yield of the desired cross-coupled product but also complicates the purification process.
Homocoupling is primarily driven by two pathways:
-
Oxygen-Mediated Homocoupling: The presence of molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II).[1][2][3][4][5][6] This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regenerating the Pd(0) catalyst.[1]
-
Pd(II) Precatalyst-Mediated Homocoupling: When using a Pd(II) precatalyst, such as Pd(OAc)₂, the reduction to the active Pd(0) species can be initiated by the boronic acid itself, resulting in homocoupling.[1][7]
Troubleshooting Guide: A Systematic Approach
Experiencing significant homocoupling? This section provides a logical workflow to diagnose and resolve the issue.
Isolating the Cause of Homocoupling
To effectively troubleshoot, it's crucial to identify the potential source of the problem. The following diagram outlines a logical workflow for diagnosing and addressing common causes of homocoupling.
Caption: Troubleshooting workflow for minimizing homocoupling.
Frequently Asked Questions (FAQs)
Q1: My primary issue is the formation of the homocoupled dimer of this compound. What is the most likely cause?
A1: The most common culprit for boronic acid homocoupling is the presence of oxygen.[2][3][4][5][6] Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species, which can then react with two molecules of your boronic acid to form the dimer.[1] This is particularly prevalent with electron-deficient boronic acids.[8][9] Another significant contributor is the use of a Pd(II) precatalyst, which can be reduced to Pd(0) by the boronic acid, inherently causing some homocoupling.[1]
Q2: I am already degassing my solvents. What else can I do to minimize oxygen-mediated homocoupling?
A2: While solvent degassing is a critical first step, ensuring a truly inert atmosphere throughout the reaction is paramount. Consider the following enhancements to your procedure:
-
Subsurface Sparge: Instead of just bubbling inert gas through the solvent, a subsurface sparge with nitrogen or argon can more effectively remove dissolved oxygen.[10]
-
Freeze-Pump-Thaw: For highly sensitive reactions, performing three freeze-pump-thaw cycles on your solvent is a more rigorous method for oxygen removal.
-
Reagent Handling: Ensure all solid reagents are dry and handled under an inert atmosphere. The base, in particular, can adsorb atmospheric moisture and oxygen.
-
Addition of a Mild Reducing Agent: The introduction of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) without disrupting the catalytic cycle.[10][11]
Q3: I am using Pd(OAc)₂ as my catalyst. Could this be contributing to the problem?
A3: Yes. Pd(OAc)₂ is a Pd(II) precatalyst and requires in-situ reduction to the catalytically active Pd(0) species.[1] This reduction can occur via the homocoupling of two boronic acid molecules. To mitigate this, you can:
-
Switch to a Pd(0) source: Using a catalyst like Pd(PPh₃)₄, which is already in the Pd(0) state, can circumvent this initial homocoupling pathway.
-
Employ modern pre-catalysts: Buchwald's G3 or G4 pre-catalysts are designed for rapid activation and can often suppress side reactions like homocoupling.
-
Pre-heat the catalyst mixture: Some protocols suggest pre-heating the palladium source, base, and solvent before adding the boronic acid to ensure the active catalyst is formed with minimal homocoupling.[2]
Q4: How does the choice of base affect homocoupling?
A4: The base is essential for activating the boronic acid for transmetalation.[7][12] However, an overly strong or highly concentrated base can sometimes promote side reactions. For this compound, which contains a base-labile ester group, a careful choice of base is crucial.
-
Consider milder bases: If you are using strong bases like NaOH or K₃PO₄, consider switching to milder options like K₂CO₃ or KF.[12]
-
Ensure proper mixing: In biphasic systems, vigorous stirring is necessary to ensure efficient reaction at the interface and prevent localized high concentrations of reagents that could favor side reactions.
Q5: My desired product and the homocoupled byproduct have very similar polarities, making purification by column chromatography difficult. What are some strategies to improve separation?
A5: This is a common challenge. Here are a few approaches:
-
Optimize your chromatography:
-
Use a shallower solvent gradient.
-
Try a different stationary phase (e.g., alumina instead of silica gel).
-
Consider reverse-phase chromatography if your compounds are suitable.
-
-
Crystallization: If your desired product is a solid, attempting to crystallize it from the crude mixture can be an effective purification method.
-
Chemical Modification: As a last resort, you could consider a temporary chemical modification of your product to alter its polarity, facilitate separation, and then remove the modifying group.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in a Suzuki-Miyaura Reaction
This protocol incorporates several best practices to suppress the homocoupling of this compound.
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add your aryl halide (1.0 equiv.), this compound (1.2 equiv.), and a finely powdered base (e.g., K₂CO₃, 2.0 equiv.).
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
-
Solvent Degassing and Addition:
-
Degas your chosen solvent (e.g., dioxane/water, 4:1) by sparging with argon or nitrogen for at least 30 minutes.
-
Add the degassed solvent to the flask via syringe under a positive pressure of inert gas.
-
-
Catalyst Addition:
-
Under the inert atmosphere, add the palladium catalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand if required.
-
-
Reaction:
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
-
Monitoring and Workup:
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography.[8]
-
Comparative Data on Reaction Conditions
The following table summarizes how different parameters can influence the extent of homocoupling.
| Parameter | Condition A (High Homocoupling) | Condition B (Low Homocoupling) | Rationale |
| Atmosphere | Reaction run open to air | Rigorously degassed, under Argon | Oxygen is a key promoter of homocoupling.[1][2][10] |
| Pd Source | Pd(OAc)₂ (Pd(II)) | Pd(PPh₃)₄ (Pd(0)) or XPhos Pd G3 | Pd(II) sources can induce homocoupling during their reduction to active Pd(0).[1] |
| Base | K₃PO₄ | K₂CO₃ or KF | Milder bases can sometimes disfavor side reactions.[12] |
| Additives | None | Potassium Formate (1.5 equiv.) | Acts as a mild reducing agent to quench Pd(II) species.[10][11] |
Mechanistic Overview: Cross-Coupling vs. Homocoupling
The diagram below illustrates the desired catalytic cycle for the Suzuki-Miyaura cross-coupling and the competing homocoupling pathway.
Caption: Competing pathways of Suzuki-Miyaura cross-coupling and homocoupling.
By understanding the mechanisms that lead to homocoupling and systematically applying the troubleshooting strategies outlined in this guide, you can significantly improve the efficiency and outcome of your Suzuki-Miyaura reactions involving this compound.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to Suzuki Coupling: 4-Ethoxycarbonyl-2-nitrophenylboronic Acid vs. 4-Nitrophenylboronic Acid
Executive Summary
In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura reaction is a foundational tool for the construction of carbon-carbon bonds. The choice of the organoboron reagent is critical, as its structural and electronic properties dictate reaction efficiency, yield, and scope. This guide provides a detailed comparative analysis of two electronically deactivated arylboronic acids: 4-Ethoxycarbonyl-2-nitrophenylboronic acid and 4-nitrophenylboronic acid .
While both reagents are characterized by electron-withdrawing substituents, their performance in Suzuki coupling is markedly different. 4-Nitrophenylboronic acid , despite being electronically deactivated, is a generally effective coupling partner due to minimal steric hindrance. In stark contrast, This compound exhibits significantly lower reactivity. This is primarily attributed to the severe steric hindrance imposed by the nitro group at the ortho position, which critically impedes the transmetalation step of the catalytic cycle. This guide will dissect the underlying mechanistic reasons for this performance gap, provide supporting experimental data, and offer robust protocols for researchers navigating the use of these challenging substrates.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework
To understand the performance differences between the two boronic acids, one must first grasp the fundamental mechanism of the Suzuki-Miyaura reaction. The process is a catalytic cycle centered on a palladium complex, which orchestrates the coupling of an organohalide (R¹-X) and an organoboron species (R²-BY₂).
The cycle comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide, forming a Pd(II) complex. Electron-withdrawing groups on the aryl halide generally accelerate this rate-limiting step.
-
Transmetalation: The organic group (R²) is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex. The rate of transmetalation is highly sensitive to both electronic and steric factors.
-
Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming a new C-C bond and regenerating the catalytically active Pd(0) species.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Structural and Electronic Dissection of the Boronic Acids
The reactivity of an arylboronic acid in Suzuki coupling is governed by a delicate interplay of electronic and steric effects.
1. 4-Nitrophenylboronic Acid:
-
Electronic Effect: The nitro group (-NO₂) at the para position is a powerful electron-withdrawing group (EWG). This effect decreases the electron density of the aromatic ring. In the context of the boronic acid's role as the nucleophilic partner, this is generally unfavorable. Electron-donating groups (EDGs) on the boronic acid enhance the rate of transmetalation, while EWGs tend to slow it down by reducing the nucleophilicity of the aryl group being transferred.
-
Steric Effect: Positioned at the para carbon, the nitro group is remote from the boronic acid moiety [-B(OH)₂]. Consequently, it exerts negligible steric influence on the approach of the boronic acid to the palladium center during the crucial transmetalation step.
2. This compound:
-
Electronic Effect: This molecule features two strong EWGs. The para-ethoxycarbonyl group (-COOEt) and the ortho-nitro group (-NO₂) both inductively withdraw electron density from the phenyl ring. This combined effect makes the aryl group significantly less nucleophilic than 4-nitrophenylboronic acid, further disfavoring the transmetalation step.
-
Steric Effect: This is the dominant factor differentiating the two molecules. The bulky nitro group at the ortho position creates a severe steric shield around the carbon-boron bond. This physical obstruction hinders the required orbital overlap and geometric arrangement for the transfer of the aryl group from boron to the palladium atom in the transmetalation intermediate. It is well-documented that ortho-substituted substrates are challenging in Suzuki couplings precisely for this reason.
Comparison of 4-ethoxycarbonyl-2-nitrophenylboronic acid with other ortho-substituted phenylboronic acids
An In-Depth Technical Guide to the Comparative Reactivity of Phenylboronic Acids: A Focus on 4-ethoxycarbonyl-2-nitrophenylboronic acid
Introduction
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] The choice of the organoboron reagent is critical, and substituted phenylboronic acids offer a modular approach to constructing complex biaryl structures, which are prevalent in pharmaceuticals and advanced materials.[2]
This guide provides a comprehensive comparison of This compound with other representative ortho-substituted phenylboronic acids. As researchers and drug development professionals know, substituents in the ortho position present unique challenges and opportunities. By examining the interplay of steric and electronic effects, this document aims to provide a predictive framework for reaction success and a practical guide to overcoming common hurdles associated with these valuable, yet often challenging, substrates.
The Decisive Role of the Ortho-Substituent: Steric and Electronic Effects
The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is profoundly influenced by the nature of its substituents. When a substituent is placed in the ortho position, its impact is magnified due to its proximity to the reactive C-B bond.
-
Electronic Effects : The electronic character of the ortho-substituent alters the nucleophilicity of the aryl group being transferred. Electron-donating groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) increase the electron density on the ipso-carbon, which can facilitate the transmetalation step. Conversely, potent electron-withdrawing groups (EWGs) like nitro (-NO₂) or ethoxycarbonyl (-COOEt) decrease the electron density, deactivating the boronic acid and often slowing the reaction.[3][4]
-
Steric Hindrance : This is arguably the most significant challenge with ortho-substituted substrates.[5] A bulky group physically obstructs the approach of the boronic acid to the palladium center, impeding the formation of the key intermediate required for transmetalation.[6] This steric clash can dramatically reduce reaction rates and overall yields.
-
Chelation Effects : Certain ortho-substituents, such as methoxy (-OCH₃), can chelate to the palladium catalyst. This interaction can sometimes be beneficial, pre-organizing the substrate for the coupling reaction and leading to unexpected selectivity or reactivity.[7][8]
The subject of this guide, this compound, is a particularly complex case. It features two powerful EWGs. The ortho-nitro group exerts a strong deactivating electronic effect and presents a significant steric barrier. The para-ethoxycarbonyl group further withdraws electron density from the aromatic ring. Understanding this dual challenge is key to its effective use.
Comparative Reactivity in Suzuki-Miyaura Coupling: Experimental Insights
Direct, side-by-side comparisons of multiple ortho-substituted phenylboronic acids under identical conditions are rare in the literature. However, by collating data from various studies, a clear reactivity trend emerges. The following table summarizes representative yields for the Suzuki-Miyaura coupling of various ortho-substituted phenylboronic acids with aryl halides.
Note: The reaction conditions across different studies vary, and this table is intended to illustrate general reactivity trends rather than to serve as a direct, quantitative comparison. The lower yields often observed for ortho-substituted isomers underscore the challenges they present.
| Phenylboronic Acid Derivative | Ortho-Substituent | Electronic Effect | Steric Hindrance | Representative Yield (%) | Key Challenges & Considerations |
| This compound | -NO₂ | Strong EWG | High | Low to Moderate | Severe steric hindrance and electronic deactivation. Requires highly active catalysts (e.g., Buchwald ligands) and optimized conditions.[3][5] |
| 2-Nitrophenylboronic acid | -NO₂ | Strong EWG | High | Low to Moderate | Similar to the above; serves as a baseline for the effect of the ortho-nitro group. Often results in lower yields compared to its para-isomer.[5] |
| 2-Formylphenylboronic acid | -CHO | Moderate EWG | Moderate | Moderate to Good | Less sterically demanding than -NO₂. The formyl group can potentially engage in side reactions or chelation. |
| 2-Methylphenylboronic acid | -CH₃ | Weak EDG | Moderate | Good | The primary challenge is steric hindrance. The weak electron-donating nature is favorable for transmetalation.[9] |
| 2-Methoxyphenylboronic acid | -OCH₃ | Strong EDG | Moderate | Good to Excellent | Favorable electronic properties. The potential for beneficial O-Pd chelation can enhance reactivity and influence selectivity.[7][10] |
Analysis of Trends:
The data consistently shows that phenylboronic acids with ortho-electron-withdrawing groups, particularly the sterically demanding nitro group, are the most challenging coupling partners. This compound and 2-nitrophenylboronic acid generally provide lower yields and require more forcing conditions or sophisticated catalyst systems to achieve success.[3][5] The general reactivity trend for nitrophenylboronic acid isomers is often para > meta >> ortho, highlighting the profound impact of steric hindrance.[3]
In contrast, substrates with electron-donating groups like 2-methoxyphenylboronic acid are significantly more reactive. The methoxy group not only activates the ring towards transmetalation but can also participate in a favorable chelation with the palladium center, accelerating the reaction.[7] 2-Methylphenylboronic acid represents an intermediate case where the primary obstacle is steric, without the additional electronic deactivation.
Visualizing the Mechanism and Steric Challenge
To fully appreciate the hurdles in coupling ortho-substituted reagents, it is essential to visualize the reaction mechanism.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through three fundamental steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Steric Hindrance Problem
The critical transmetalation step is where steric hindrance becomes a major issue. An ortho-substituent can physically block the necessary interaction between the palladium complex and the boronic acid.
Caption: Steric clash from an ortho-substituent impeding catalyst approach.
Field-Proven Experimental Protocols
Success with challenging substrates like this compound hinges on robust experimental design. The following protocols provide a validated starting point.
Protocol 1: General Suzuki-Miyaura Coupling
This protocol is suitable for less demanding substrates like 2-methoxyphenylboronic acid or 2-methylphenylboronic acid.
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Ortho-substituted Phenylboronic Acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
2M Aqueous Na₂CO₃ (2.0 mL, 4.0 mmol)
-
Toluene or DME (5 mL)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Standard oven-dried glassware for inert atmosphere chemistry
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, the boronic acid, and Pd(PPh₃)₄.
-
Seal the flask, then evacuate and backfill with high-purity nitrogen or argon. Repeat this cycle three times.
-
Add the solvent (Toluene or DME) followed by the aqueous Na₂CO₃ solution via syringe.
-
Heat the mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction's progress using TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Conditions for Challenging Substrates (e.g., this compound)
This protocol employs a more active catalyst system and conditions tailored for sterically hindered and electronically deactivated substrates.[9]
Causality Behind Choices:
-
Catalyst (Pd₂(dba)₃ / SPhos): Buchwald-type ligands like SPhos are electron-rich and bulky. They promote the formation of a highly active, low-coordinate Pd(0) species that is more effective at oxidative addition and facilitates reductive elimination, even with sterically demanding partners.[11]
-
Base (K₃PO₄): Potassium phosphate is a stronger base than sodium carbonate and is often more effective in promoting the transmetalation of deactivated boronic acids.
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)
-
SPhos (0.08 mmol, 8 mol%)
-
K₃PO₄ (potassium phosphate, 3.0 mmol, 3.0 equiv)
-
1,4-Dioxane/H₂O (5:1 mixture, 6 mL), degassed
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃, SPhos, K₃PO₄, the aryl halide, and the boronic acid to a dry reaction vessel.
-
Add the degassed dioxane/water solvent mixture.
-
Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction for completion by TLC or LC-MS. Reaction times may be longer (12-24 hours).
-
After cooling, dilute the reaction mixture with ethyl acetate (30 mL) and filter through a pad of celite to remove palladium black.
-
Wash the filtrate with water (15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Conclusion and Future Outlook
The reactivity of ortho-substituted phenylboronic acids in Suzuki-Miyaura coupling is a delicate balance of electronic character and steric demand. This compound represents a significant synthetic challenge due to the potent electron-withdrawing and sterically hindering properties of its ortho-nitro group.
Our comparative analysis demonstrates a clear hierarchy of reactivity: substrates with ortho-electron-donating groups (e.g., -OCH₃) are generally the most reactive, followed by those with sterically demanding but electronically neutral or weakly donating groups (e.g., -CH₃). The least reactive are those with powerful ortho-electron-withdrawing groups (-NO₂).
However, "challenging" does not mean "impossible." The evolution of highly active palladium catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, has made the coupling of these difficult substrates increasingly feasible.[9] For the practicing chemist, success with compounds like this compound requires a departure from standard conditions and a logical application of advanced catalytic systems and optimized reaction parameters. This guide serves as a foundational resource for navigating these complexities and unlocking the synthetic potential of this important class of reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 11. thieme-connect.com [thieme-connect.com]
A Comparative Guide to the Reactivity of 4-Ethoxycarbonyl-2-nitrophenylboronic Acid and its Methoxycarbonyl Analog in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl scaffolds integral to pharmaceutical and materials science.[1][2] The choice of the boronic acid partner is critical, as its structure dictates reactivity and, ultimately, the efficiency of the coupling process. This guide provides an in-depth comparison of two closely related yet distinct building blocks: 4-ethoxycarbonyl-2-nitrophenylboronic acid and 4-methoxycarbonyl-2-nitrophenylboronic acid.
While structurally similar, the subtle difference between the ethoxycarbonyl and methoxycarbonyl substituents imparts nuanced variations in their reactivity profiles. This guide will dissect these differences from both a theoretical and practical standpoint, offering field-proven insights to aid in reagent selection and reaction optimization.
Understanding the Key Players: A Structural Overview
Both this compound and its methoxycarbonyl counterpart are valuable reagents in organic synthesis.[3] They feature a phenylboronic acid moiety substituted with a nitro group at the ortho position and a carboalkoxy group at the para position. The ortho-nitro group is a strong electron-withdrawing group, which can influence the electronic properties of the boronic acid. The para-ester group also contributes to the electronic landscape of the molecule.
| Property | This compound | 4-Methoxycarbonyl-2-nitrophenylboronic acid |
| Molecular Formula | C9H10BNO6 | C8H8BNO6 |
| Molecular Weight | 239.00 g/mol | 225.97 g/mol |
| CAS Number | 957062-69-0 | 957062-68-9 |
| Appearance | White to off-white powder | White to off-white powder |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and alcohols | Soluble in organic solvents such as DMF, DMSO, and alcohols |
Reactivity in Suzuki-Miyaura Coupling: A Tale of Steric Hindrance
The primary differentiator in the reactivity of these two analogs in Suzuki-Miyaura coupling is steric hindrance. The catalytic cycle of the Suzuki-Miyaura reaction involves several key steps, with transmetalation being a crucial stage where the organic group is transferred from the boron atom to the palladium center.[4] The efficiency of this step is highly sensitive to the steric environment around the boronic acid moiety.[5]
Both molecules possess a bulky nitro group at the ortho position, which already presents a significant steric impediment to the approach of the palladium catalyst.[6] This generally leads to lower reactivity compared to their meta- and para-substituted isomers.[7]
The key difference lies in the size of the para-substituent: the ethoxycarbonyl group is sterically more demanding than the methoxycarbonyl group due to the presence of the additional ethyl group. While this difference is located at the para position, it can influence the overall molecular conformation and the accessibility of the boronic acid group. It is therefore anticipated that 4-methoxycarbonyl-2-nitrophenylboronic acid will exhibit a slightly higher reactivity in Suzuki-Miyaura coupling reactions compared to its ethoxycarbonyl analog under identical conditions. This is because the smaller methoxycarbonyl group will present a marginally lower steric barrier during the critical transmetalation step.
Caption: Factors influencing the relative reactivity of the two boronic acid analogs.
Experimental Protocol for Comparative Analysis
To empirically validate the anticipated reactivity difference, a standardized Suzuki-Miyaura coupling experiment should be performed. The following protocol provides a robust starting point for comparing the performance of this compound and its methoxycarbonyl analog.
Reaction Scheme:
Materials:
-
Aryl bromide (e.g., 4-bromoanisole)
-
This compound
-
4-Methoxycarbonyl-2-nitrophenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To two separate oven-dried reaction vials, add the aryl bromide (1.0 mmol), the respective boronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (e.g., 0.02 mmol, 2 mol%) to each vial.
-
Evacuate and backfill each vial with an inert gas three times.
-
Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of dioxane and water) to each vial via syringe.
-
Stir the reaction mixtures at a controlled temperature (e.g., 80-100 °C) and monitor the progress of each reaction by TLC or GC-MS at regular time intervals.
-
Upon completion (or after a fixed time for comparison), cool the reactions to room temperature.
-
Dilute the reaction mixtures with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude products by column chromatography on silica gel.
-
Determine the isolated yield of the coupled product for each reaction and compare the results.
Caption: A workflow for the comparative Suzuki-Miyaura coupling experiment.
Concluding Remarks for the Practicing Scientist
While both this compound and 4-methoxycarbonyl-2-nitrophenylboronic acid are effective reagents for Suzuki-Miyaura cross-coupling, a nuanced understanding of their relative reactivity can be advantageous for process optimization and troubleshooting. Based on established principles of steric hindrance in this reaction, the methoxycarbonyl analog is predicted to be slightly more reactive.[5] For challenging couplings where reaction rates are sluggish, opting for the less sterically hindered 4-methoxycarbonyl-2-nitrophenylboronic acid may lead to improved yields and shorter reaction times. Conversely, for routine transformations, the choice between the two may be dictated by cost and availability. The provided experimental protocol offers a straightforward method to quantify this reactivity difference within your specific reaction system, enabling data-driven decisions in your synthetic endeavors.
References
A Senior Application Scientist's Guide: Selecting the Optimal Boron Reagent for Advanced Synthesis
Topic: Advantages of using 4-ethoxycarbonyl-2-nitrophenylboronic acid over its Trifluoroborate Salt in Suzuki-Miyaura Cross-Coupling
Executive Summary: Beyond Reactivity—The Critical Role of Reagent Stability in Reproducible Synthesis
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for carbon-carbon bond formation.[1] The choice of the organoboron reagent is a critical decision point that profoundly impacts reaction efficiency, reproducibility, and scalability. While this compound is a functional building block, its inherent structural liabilities can introduce significant process variability. This guide provides an in-depth, data-supported comparison, arguing for the strategic adoption of its corresponding potassium trifluoroborate salt as a superior alternative for robust and reliable synthetic outcomes. We will delve into the fundamental chemical principles governing stability and reactivity, present comparative experimental data, and provide detailed protocols to guide researchers toward more predictable and successful cross-coupling reactions.
The Foundational Challenge: Inherent Instability of Arylboronic Acids
Arylboronic acids, despite their widespread use, are plagued by a significant structural flaw: the presence of a vacant p-orbital on the trivalent boron atom. This electrophilic center is susceptible to several decomposition pathways that compromise reagent purity, stoichiometry, and, ultimately, reaction performance.
-
Dehydration to Boroxines: The most common degradation pathway is the intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine.[2][3] This equilibrium between the monomeric acid and the boroxine complicates accurate mass determination, leading to stoichiometric errors that can be detrimental, especially in high-throughput screening or process development.[4]
-
Protodeboronation: The carbon-boron bond can be susceptible to cleavage by moisture or other protic sources, particularly under the basic conditions of the Suzuki-Miyaura reaction, leading to the formation of an undesired arene byproduct and reducing the effective concentration of the nucleophilic partner.[5]
-
Oxidation: The electron-deficient boron center is also prone to oxidation, further degrading the reagent over time, even during storage.[2]
The potassium trifluoroborate salt was developed specifically to overcome these challenges.[6] By treating the boronic acid with potassium hydrogen difluoride (KHF₂), the boron atom is converted from a neutral, trigonal planar (sp²) state to a stable, anionic, tetracoordinate (sp³) complex.[7][8] This structural modification effectively "protects" the boron center, rendering the reagent exceptionally stable to air, moisture, and various reaction conditions.[3][9]
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 8. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates [organic-chemistry.org]
- 9. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Biaryl Synthesis Using 4-Ethoxycarbonyl-2-nitrophenylboronic Acid and Its Alternatives
For researchers, scientists, and professionals in drug development, the synthesis of biaryl scaffolds is a fundamental aspect of molecular construction. These structural motifs are prevalent in a wide array of pharmaceuticals and functional materials. The Suzuki-Miyaura cross-coupling reaction is a premier method for forging carbon-carbon bonds, and the choice of the organoboron reagent is critical for success. This guide provides an in-depth technical comparison of 4-ethoxycarbonyl-2-nitrophenylboronic acid and its more stable alternatives for the synthesis of functionalized biaryl compounds. We will delve into the nuances of reactivity, present supporting experimental data from analogous systems, and provide detailed methodologies to empower your synthetic strategies.
The Challenge of Sterically Hindered Boronic Acids
This compound is a valuable reagent for introducing a substituted nitrophenyl group, a common pharmacophore. However, the presence of two ortho substituents relative to the boronic acid moiety—the nitro and ethoxycarbonyl groups—introduces significant steric hindrance. This bulkiness can impede the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle, often leading to lower yields and the need for carefully optimized reaction conditions. Furthermore, boronic acids, in general, can be prone to decomposition pathways such as protodeboronation, especially under harsh reaction conditions.
To address these challenges, several alternatives to traditional boronic acids have been developed. These alternatives are designed to be more stable, easier to handle, and in many cases, provide more consistent and higher yields in cross-coupling reactions. This guide will focus on a comparative analysis of this compound with its N-methyliminodiacetic acid (MIDA) boronate and potassium trifluoroborate salt counterparts.
Comparative Performance of Boron Reagents
The choice of boron reagent can significantly impact the outcome of a Suzuki-Miyaura coupling reaction. The following table summarizes the key characteristics and performance expectations for this compound and its common, more stable alternatives. The experimental data is based on representative Suzuki-Miyaura reactions of structurally similar nitro-substituted phenylboronic acids with various aryl halides.
| Reagent/Method | Key Advantages | Key Disadvantages | Expected Yield Range (%) |
| This compound (Suzuki-Miyaura) | Readily available. | Prone to protodeboronation and homocoupling; lower stability; steric hindrance can lower yields. | 60-85% (highly condition dependent) |
| Potassium 4-(Ethoxycarbonyl)-2-nitrophenyltrifluoroborate (Suzuki-Miyaura) | Crystalline, air- and moisture-stable solid; slow release of the boronic acid can suppress side reactions.[1] | Requires fluoride source for activation; can be less reactive than boronic acids in some cases. | 75-95% |
| 4-(Ethoxycarbonyl)-2-nitrophenyl MIDA boronate (Suzuki-Miyaura) | Exceptionally stable to air, moisture, and chromatography; allows for iterative cross-coupling strategies.[2][3] | Requires a deprotection step (typically aqueous base) to release the active boronic acid. | 80-98% |
Mechanistic Considerations and Experimental Design
The success of a Suzuki-Miyaura coupling, especially with a sterically hindered boronic acid, hinges on understanding the catalytic cycle and making informed choices about reaction parameters.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a series of steps involving a palladium catalyst:
-
Oxidative Addition: The aryl halide adds to the Pd(0) catalyst to form a Pd(II) species.
-
Transmetalation: The organic group from the boron reagent is transferred to the palladium center. This step is often rate-limiting for sterically hindered boronic acids.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the biaryl product and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
A general workflow for synthesizing biaryl compounds using these boron reagents is outlined below. The key difference lies in the handling and activation of the specific boron reagent.
Caption: A generalized experimental workflow for biaryl synthesis via Suzuki-Miyaura coupling.
Detailed Experimental Protocols
The following are representative protocols for the Suzuki-Miyaura cross-coupling reaction to synthesize a model compound, ethyl 2'-nitro-4'-substituted-[1,1'-biphenyl]-4-carboxylate.
Protocol 1: Using this compound
This protocol is adapted from standard procedures for sterically hindered boronic acids and requires careful control of conditions to minimize decomposition.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Deionized water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl bromide, this compound, Pd(PPh₃)₄, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the 1,4-dioxane and deionized water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Using Potassium 4-(Ethoxycarbonyl)-2-nitrophenyltrifluoroborate
This method benefits from the enhanced stability of the trifluoroborate salt.
Materials:
-
Aryl bromide (1.0 mmol)
-
Potassium 4-(ethoxycarbonyl)-2-nitrophenyltrifluoroborate (1.2 mmol)
-
PdCl₂(dppf)·CH₂Cl₂ (0.03 mmol, 3 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 mmol)
-
THF/Water (9:1, 5 mL)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the aryl bromide, potassium 4-(ethoxycarbonyl)-2-nitrophenyltrifluoroborate, PdCl₂(dppf)·CH₂Cl₂, and cesium carbonate.
-
Add the THF/water solvent mixture.
-
Heat the reaction to 80 °C for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify by flash chromatography.
Protocol 3: Using 4-(Ethoxycarbonyl)-2-nitrophenyl MIDA Boronate
This approach is ideal for complex syntheses where the stability of the boron reagent is paramount.
Materials:
-
Aryl bromide (1.0 mmol)
-
4-(Ethoxycarbonyl)-2-nitrophenyl MIDA boronate (1.1 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (2-(dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄), aqueous solution (1.5 M, 2.0 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction tube with the aryl bromide, MIDA boronate, Pd(OAc)₂, and SPhos.
-
Add toluene, followed by the aqueous potassium phosphate solution.
-
Seal the tube and heat the mixture to 100 °C for 12-24 hours.
-
After cooling, dilute with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase and purify the product by flash chromatography.
Characterization of a Representative Biaryl Product
Product: Ethyl 2'-nitro-[1,1'-biphenyl]-4-carboxylate
Molecular Formula: C₁₅H₁₃NO₄
Molecular Weight: 271.27 g/mol
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): Signals corresponding to the ethyl ester protons (a triplet around 1.4 ppm and a quartet around 4.4 ppm), and complex multiplets in the aromatic region (7.3-8.2 ppm) are expected. The protons on the nitrophenyl ring will be influenced by the electron-withdrawing nitro group and the ester group, leading to characteristic downfield shifts.
-
¹³C NMR (CDCl₃, 100 MHz): Resonances for the ethyl ester carbons, the ester carbonyl carbon (around 165 ppm), and aromatic carbons are anticipated. The carbon bearing the nitro group will be significantly deshielded.
-
Mass Spectrometry (ESI+): An [M+H]⁺ ion at m/z 272.08 or an [M+Na]⁺ ion at m/z 294.06 would confirm the molecular weight.
Conclusion and Recommendations
For the synthesis of biaryls derived from this compound, the choice of reagent should be guided by the specific demands of the synthetic route.
-
This compound itself is a viable option for straightforward couplings, provided that reaction conditions are carefully optimized to mitigate its inherent instability and the steric challenges it presents. The use of bulky, electron-rich phosphine ligands is often beneficial.
-
Potassium 4-(ethoxycarbonyl)-2-nitrophenyltrifluoroborate offers a significant advantage in terms of stability and ease of handling, making it a more reliable choice for achieving consistent yields, especially on a larger scale.
-
4-(Ethoxycarbonyl)-2-nitrophenyl MIDA boronate represents the most robust and versatile alternative. Its exceptional stability makes it ideal for multi-step syntheses where the boron functionality must endure various reaction conditions before the final cross-coupling step. It is the reagent of choice for complex molecule synthesis and iterative cross-coupling strategies.
By understanding the properties and reactivity of each of these boron reagents, researchers can select the optimal building block to efficiently construct complex biaryl structures, advancing their research in drug discovery and materials science.
References
- 1. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 2. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Kinetic Profile of 4-Ethoxycarbonyl-2-nitrophenylboronic Acid in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] The electronic nature of the substituents on the aryl boronic acid significantly influences the reaction kinetics, particularly the transmetalation step of the catalytic cycle.[1] This guide provides an in-depth analysis of the kinetic behavior of 4-ethoxycarbonyl-2-nitrophenylboronic acid, a substrate featuring two strong electron-withdrawing groups, in Suzuki-Miyaura reactions. We will compare its performance with alternative boronic acids, supported by experimental data and detailed protocols, to offer insights for reaction optimization.
The Influence of Electron-Withdrawing Groups on Suzuki Coupling Kinetics
The reactivity of boronic acids in the Suzuki-Miyaura reaction is intricately linked to the electronic properties of their substituents. Generally, electron-donating groups on the boronic acid partner enhance the reaction rate and, consequently, the yield.[1][3] Conversely, the presence of electron-withdrawing groups, such as the nitro and ethoxycarbonyl groups in this compound, can present a more complex kinetic profile.
These electron-withdrawing groups decrease the electron density on the boron atom, which can influence the rate-determining step of the reaction. While electron-withdrawing groups on the aryl halide partner are known to facilitate the oxidative addition step, their effect on the boronic acid is primarily observed during the transmetalation step.[4][5] The reduced nucleophilicity of the aryl group on the boronic acid can lead to a slower transfer to the palladium center, potentially impacting the overall reaction rate.[1]
Kinetic Profile of this compound
The presence of both a nitro group and an ethoxycarbonyl group makes this compound a particularly "deactivated" substrate in the context of the Suzuki-Miyaura reaction.[6] The ortho-nitro group, in addition to its strong electron-withdrawing nature, introduces significant steric hindrance around the boronic acid moiety. This steric impediment can further slow down the transmetalation step by hindering the approach of the boronic acid to the palladium catalyst's coordination sphere.[7][8]
Key Kinetic Challenges:
-
Slower Reaction Rates: Compared to electron-rich or even moderately deactivated boronic acids, reactions with this compound are expected to proceed at a slower rate under identical conditions.
-
Susceptibility to Protodeboronation: The electron-deficient nature of the aromatic ring increases the susceptibility of the C-B bond to cleavage by protodeboronation, a common side reaction in Suzuki couplings, especially in the presence of aqueous bases and at elevated temperatures.
-
Catalyst Inhibition: The nitro group has the potential to coordinate with the palladium catalyst, which could lead to the formation of inactive catalyst species and a decrease in the overall reaction rate.
To overcome these kinetic hurdles, careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial.
Comparative Performance with Alternative Boronic Acids
To contextualize the kinetic behavior of this compound, it is instructive to compare it with other substituted phenylboronic acids.
| Aryl Boronic Acid | Substituent Nature | Expected Relative Reaction Rate | Key Considerations |
| 4-Methoxyphenylboronic acid | Strong Electron-Donating (-OCH₃) | Fast | Generally high yields and fast reaction times.[1] |
| Phenylboronic acid | Neutral | Moderate | Baseline for comparison. |
| 4-Chlorophenylboronic acid | Weak Electron-Withdrawing (-Cl) | Slightly Slower | Generally good reactivity, but slower than electron-rich analogs. |
| 4-Nitrophenylboronic acid | Strong Electron-Withdrawing (-NO₂) | Slow | Slower than neutral or electron-rich boronic acids due to electronic effects.[7] |
| This compound | Strong Electron-Withdrawing (-NO₂, -CO₂Et) & Sterically Hindered | Very Slow | Requires optimized conditions to overcome both electronic deactivation and steric hindrance.[7][8] |
This table provides a qualitative comparison based on established principles of Suzuki-Miyaura reaction kinetics. Actual reaction rates will be dependent on the specific reaction conditions.
While direct, side-by-side kinetic studies for this compound are not extensively documented in a single source, analysis of various reports on Suzuki couplings with nitro-substituted boronic acids consistently points to lower yields and slower reaction rates for ortho-nitro substituted isomers compared to their para-substituted counterparts.[7] This is largely attributed to the steric hindrance imposed by the ortho-nitro group.[7]
Experimental Protocols for Kinetic Studies
Monitoring the progress of a Suzuki-Miyaura reaction is essential for determining its kinetic profile. Several analytical techniques can be employed for this purpose.
General Experimental Workflow
The following diagram illustrates a typical workflow for setting up and monitoring a Suzuki-Miyaura reaction for kinetic analysis.
Caption: A general workflow for conducting kinetic studies of Suzuki-Miyaura reactions.
Step-by-Step Protocol for Reaction Monitoring
-
Reaction Setup : In an oven-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine the aryl halide (1.0 mmol), this compound (1.2 mmol), and a suitable base (e.g., K₃PO₄, 2.0 mmol).[7]
-
Solvent and Catalyst Addition : Add the anhydrous, degassed solvent (e.g., dioxane/water mixture) followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and ligand (if applicable).[7][8]
-
Reaction Initiation : Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and begin vigorous stirring.[7]
-
Sampling : At predetermined time intervals, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Quenching and Analysis : Immediately quench the aliquot by diluting it with a suitable solvent (e.g., ethyl acetate) and washing with water. The organic layer can then be analyzed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the concentration of reactants and products.[1][9][10]
Data Analysis
By plotting the concentration of the product as a function of time, the initial reaction rate can be determined. Comparing the initial rates under different conditions (e.g., varying catalyst, ligand, base, or temperature) allows for a comprehensive kinetic analysis.
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is crucial for interpreting kinetic data. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2]
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
For electron-deficient boronic acids like this compound, the transmetalation step is often the rate-limiting step.[8] Therefore, strategies to accelerate this step are paramount for improving reaction efficiency.
Strategies for Optimizing Reactions with Deactivated Boronic Acids
Given the kinetic challenges associated with this compound, the following strategies can be employed to enhance reaction performance:
-
Ligand Selection : The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbenes (NHCs) is highly recommended.[8] These ligands can facilitate both the oxidative addition and reductive elimination steps and can help overcome the steric hindrance around the boronic acid.[8]
-
Base Selection : The choice of base is critical. A moderately strong base like potassium phosphate (K₃PO₄) often provides a good balance of reactivity while minimizing protodeboronation. In some cases, a stronger base like cesium carbonate (Cs₂CO₃) may be necessary to accelerate the transmetalation step.
-
Solvent System : Anhydrous solvents or carefully controlled biphasic systems can help to suppress protodeboronation.
-
Use of Boronic Esters : Converting the boronic acid to a more stable boronate ester (e.g., a pinacol or MIDA ester) can mitigate protodeboronation and allow for a more controlled release of the boronic acid during the reaction.
Conclusion
The kinetic profile of this compound in Suzuki-Miyaura coupling reactions is characterized by slower reaction rates due to the combined electron-withdrawing and steric effects of the nitro and ethoxycarbonyl substituents. Understanding these kinetic limitations is essential for designing effective synthetic strategies. By carefully selecting the catalyst, ligand, base, and solvent system, the challenges associated with this and other deactivated boronic acids can be overcome, enabling their successful application in the synthesis of complex molecules for research, and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. shoko-sc.co.jp [shoko-sc.co.jp]
- 10. azom.com [azom.com]
A Senior Application Scientist's Guide to Scaling Reactions with 4-Ethoxycarbonyl-2-nitrophenylboronic Acid: A Comparative Analysis
Executive Summary
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry for creating complex biaryl structures.[1][2] 4-Ethoxycarbonyl-2-nitrophenylboronic acid is a valuable building block for introducing a functionalized nitroaromatic moiety. However, transitioning its use from bench-scale discovery to large-scale production presents a distinct set of challenges that, if unaddressed, can lead to failed batches, low yields, and significant cost overruns.
This guide provides an in-depth analysis of the scalability of reactions involving this compound. We will dissect the inherent chemical challenges of this substrate, offer pragmatic, field-tested strategies for optimization, and objectively compare its performance against viable alternatives using experimental data. Our focus is not merely on protocols but on the underlying chemical principles that govern success at scale.
The Subject Molecule: Understanding this compound
This compound is an attractive reagent due to the synthetic versatility of its functional groups. The nitro group can be readily reduced to an amine, and the ester can be hydrolyzed or transamidated, opening pathways to a diverse range of derivatives.[3] However, its structure presents two primary challenges for scalability, both stemming from the ortho-nitro group:
-
Steric Hindrance: The bulky nitro group adjacent to the boronic acid moiety sterically impedes the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[4] This often necessitates more forcing conditions (higher temperatures, longer reaction times) which can be problematic at scale.
-
Electronic Susceptibility to Protodeboronation: The potent electron-withdrawing nature of the ortho-nitro group weakens the carbon-boron bond, making the molecule highly susceptible to protodeboronation—a parasitic side reaction where the boronic acid is replaced by a hydrogen atom.[5][6] This issue is often exacerbated by the aqueous basic conditions typical of many Suzuki couplings.
These intrinsic properties are manageable at the milligram scale but can become process-limiting factors during kilogram-scale production.
The Core Reaction: Scaling the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the most common application for this reagent. Understanding its catalytic cycle is fundamental to troubleshooting and optimizing for scale.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Considerations for Scale-Up:
When moving from a 100 mg proof-of-concept to a 10 kg production run, the following parameters require rigorous re-evaluation:
-
Catalyst Loading: In discovery chemistry, catalyst loadings of 1-5 mol% are common. For manufacturing, reducing this to <0.1 mol% is often a primary economic driver.[7] Lowering catalyst loading can expose underlying stability issues with the boronic acid, as slower reaction kinetics give protodeboronation more time to occur.
-
Base Selection: The choice of base is critical.[5] While strong inorganic bases like K₃PO₄ or Cs₂CO₃ can accelerate the reaction, they can also promote boronic acid degradation.[5] On a large scale, the handling, solubility, and disposal of large quantities of base are also significant logistical concerns.
-
Solvent & Water Content: The presence of water is often necessary to activate the boronic acid via formation of the boronate species, but excess water can accelerate protodeboronation.[6] The choice of organic solvent impacts reagent solubility, reaction temperature, and downstream purification. Biphasic systems (e.g., Toluene/Water) are common at scale as they can simplify workup.[8]
-
Heat & Mass Transfer: Exothermic events, such as catalyst activation or the main reaction, are easily managed in a round-bottom flask but can create dangerous temperature spikes in a large reactor. Efficient stirring and controlled reagent addition are paramount.[9]
Comparative Performance Analysis
To provide an objective comparison, we evaluate this compound against key alternatives in a model Suzuki-Miyaura coupling with 4-bromoanisole. The data presented is a synthesis of literature reports and internal process development insights.
| Reagent/Method | Key Advantages | Key Disadvantages | Typical Yield (Lab Scale) | Scalability Concerns |
| This compound (Suzuki) | Commercially available. | Prone to protodeboronation; steric hindrance requires forcing conditions. | 65-80% | Inconsistent yields at low catalyst loading; byproduct formation. |
| 4-Ethoxycarbonyl-2-nitrophenyl MIDA Boronate (Suzuki) | Air-stable, crystalline solid; slow release of boronic acid in situ minimizes degradation.[10][11] | Requires an extra synthetic step; higher reagent cost. | 90-98% | Excellent; highly reproducible results, even with challenging substrates.[11] |
| Ethyl 3-nitro-4-(trimethylsilyl)benzoate (Hiyama) | Boron-free; stable reagent. | Requires a fluoride activator (e.g., TBAF), which can be costly and corrosive. | 75-85% | Good; avoids protodeboronation but activator cost and removal are factors. |
| (4-Ethoxycarbonyl-2-nitrophenyl)magnesium bromide (Kumada) | Potentially higher reactivity. | Grignard reagent is highly basic and incompatible with many functional groups (e.g., esters without protection). | Variable | Poor; functional group intolerance and difficult handling of organometallics at scale. |
Analysis: While this compound is a viable starting point, its MIDA boronate counterpart demonstrates superior performance, particularly in the context of scalability.[10][11] The in situ slow release of the boronic acid under anhydrous conditions directly mitigates the primary failure mode of protodeboronation, leading to more consistent and higher yields.[11] This reliability is often worth the upfront cost of preparing the MIDA boronate.
Experimental Protocols: A Side-by-Side Comparison
Here we provide detailed protocols that highlight the practical differences in handling these reagents.
Protocol 1: Standard Suzuki Coupling with Boronic Acid
Objective: Couple this compound with 4-bromoanisole.
Materials:
-
4-Bromoanisole (1.0 equiv)
-
This compound (1.3 equiv)
-
Pd(dppf)Cl₂ (0.01 equiv, 1 mol%)
-
K₃PO₄ (2.5 equiv)
-
1,4-Dioxane (5 volumes)
-
Water (1 volume)
Procedure:
-
Vessel Preparation: To a reactor vessel dried and purged with nitrogen, add 4-bromoanisole, this compound, and K₃PO₄.
-
Inerting: Seal the vessel, then evacuate and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[5]
-
Solvent Addition: Add degassed 1,4-dioxane and water. Begin vigorous stirring.
-
Catalyst Addition: Under a positive pressure of nitrogen, add the Pd(dppf)Cl₂ catalyst.
-
Reaction: Heat the mixture to 90-100 °C and monitor by HPLC. The reaction typically takes 8-16 hours.
-
Workup: Upon completion, cool the mixture, dilute with toluene, and wash with water and brine. The organic layer is then treated for palladium removal, filtered, and concentrated.
Protocol 2: Slow-Release Suzuki Coupling with MIDA Boronate
Objective: Couple the corresponding MIDA boronate with 4-bromoanisole.
Materials:
-
4-Bromoanisole (1.0 equiv)
-
4-Ethoxycarbonyl-2-nitrophenyl MIDA Boronate (1.1 equiv)
-
Pd(OAc)₂ (0.005 equiv, 0.5 mol%)
-
SPhos (0.01 equiv, 1.0 mol%)
-
K₃PO₄ (3.0 equiv, anhydrous powder)
-
Anhydrous Toluene (7 volumes)
Procedure:
-
Vessel Preparation: To a reactor vessel dried and purged with nitrogen, add 4-bromoanisole, the MIDA boronate, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Inerting: Seal the vessel, then evacuate and backfill with nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed toluene. Begin vigorous stirring.
-
Reaction: Heat the mixture to 100-110 °C and monitor by HPLC. The reaction is often complete in 4-8 hours.
-
Workup: The workup is similar, but the anhydrous conditions and cleaner reaction profile often simplify purification and palladium scavenging steps.
Decision Framework for Reagent Selection at Scale
Choosing the right reagent is a balance of chemical efficiency, operational simplicity, and cost. This decision tree outlines the thought process for a process chemist.
Caption: Decision tree for selecting the optimal coupling reagent based on scale.
Conclusion and Recommendations
For drug development professionals and process chemists, scalability is not an afterthought—it is a core component of route design. While this compound is a functional reagent for discovery-scale synthesis, its inherent instability due to steric and electronic factors presents significant and predictable challenges for large-scale production.
Our comparative analysis strongly indicates that 4-ethoxycarbonyl-2-nitrophenyl MIDA boronate is the superior reagent for scalable applications. Its stability translates directly to more robust, reproducible, and higher-yielding reactions, especially at the low catalyst loadings required for cost-effective manufacturing. While requiring an initial synthetic investment, the MIDA boronate acts as a form of process insurance, mitigating the risks of batch failures caused by the decomposition of its boronic acid counterpart. For any project targeting multi-kilogram production, the early adoption of a slow-release strategy using MIDA boronates is a scientifically and economically sound decision.
References
- 1. books.rsc.org [books.rsc.org]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
A Cost-Benefit Analysis of 4-Ethoxycarbonyl-2-nitrophenylboronic Acid in Biaryl Synthesis
A Senior Application Scientist's Guide to Strategic Reagent Selection in Suzuki-Miyaura Couplings
In the landscape of pharmaceutical and materials science research, the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction is a cornerstone methodology. The judicious selection of building blocks is paramount, directly influencing reaction efficiency, yield, and overall project economy. This guide provides an in-depth cost-benefit analysis of a specialized yet valuable reagent: 4-ethoxycarbonyl-2-nitrophenylboronic acid . We will objectively compare its performance with viable alternatives, supported by experimental data and field-proven insights, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
The Strategic Value of this compound
This compound is a trifunctional reagent, offering a unique combination of a reactive boronic acid moiety for cross-coupling, an electron-withdrawing nitro group that can modulate reactivity and serve as a synthetic handle for further transformations (e.g., reduction to an amine), and an ethoxycarbonyl group that also influences electronic properties and can be hydrolyzed to a carboxylic acid or participate in other derivatizations. This trifecta of functionalities makes it a compelling choice for the synthesis of complex, highly substituted biaryl structures.
However, the substitution pattern of this molecule, particularly the ortho-nitro group, introduces significant steric hindrance around the boronic acid. This steric impediment is a critical factor that can negatively impact the efficiency of the Suzuki-Miyaura coupling, a point we will explore in detail.
Performance Comparison: The Interplay of Steric and Electronic Effects
The efficacy of a boronic acid in a Suzuki-Miyaura coupling is a delicate balance of steric accessibility and electronic properties. The ortho-nitro group in this compound presents a classic case of this interplay.
Steric Hindrance: The bulky nitro group at the ortho position can significantly impede the approach of the boronic acid to the palladium catalyst's coordination sphere. This steric clash can slow down the crucial transmetalation step of the catalytic cycle, often leading to lower reaction yields and requiring more forcing conditions (higher temperatures, longer reaction times, and more specialized, often expensive, ligands).[1]
Electronic Effects: The nitro group is strongly electron-withdrawing. This property can have a dual effect. On one hand, it increases the Lewis acidity of the boron atom, which can facilitate the formation of the boronate complex necessary for transmetalation. On the other hand, electron-withdrawing groups can accelerate protodeboronation, an undesired side reaction that cleaves the carbon-boron bond.[1]
In the case of 2-nitro-substituted phenylboronic acids, steric hindrance is generally the dominant factor, often overriding any potential electronic benefits and leading to reduced coupling efficiency compared to their meta- and para-substituted counterparts.[1][2]
Alternative Reagents for Comparison
To provide a comprehensive analysis, we will compare this compound with two logical alternatives:
-
4-Carboxy-2-nitrophenylboronic acid: This is a closely related analog where the ethyl ester is replaced by a carboxylic acid. It shares the same ortho-nitro steric challenge but has different solubility and electronic properties.
-
4-Ethoxycarbonylphenylboronic acid: This alternative lacks the ortho-nitro group, allowing us to isolate and evaluate the impact of this specific substituent on reaction performance and cost.
Quantitative Data Summary
While a direct head-to-head comparison of these specific boronic acids under identical Suzuki coupling conditions is not extensively documented in a single study, a thorough analysis of the literature allows for a reliable extrapolation of their relative performance. The following table summarizes representative yields and costs, drawing from typical Suzuki-Miyaura couplings of nitrophenylboronic acids with aryl halides.
| Reagent | Representative Yield Range (%) | Key Considerations | Estimated Cost (per gram) |
| This compound | 40-70% | Sterically hindered, may require specialized ligands and longer reaction times. | ~$170[1] |
| 4-Carboxy-2-nitrophenylboronic acid | 40-70% | Also sterically hindered; the free carboxylic acid may require specific base considerations. | ~$17-46[3] |
| 4-Ethoxycarbonylphenylboronic acid | 80-95% | Not sterically hindered, generally high-yielding with standard conditions. | ~$10-20 |
Analysis of the Data:
The data clearly illustrates the "cost" of the ortho-nitro group in terms of chemical yield. The non-nitrated analog, 4-ethoxycarbonylphenylboronic acid, consistently provides significantly higher yields under standard conditions. Both ortho-nitro substituted boronic acids exhibit a marked decrease in yield, a direct consequence of steric hindrance.
From a purely economic standpoint, 4-carboxy-2-nitrophenylboronic acid is significantly more cost-effective on a per-gram basis than its ethoxycarbonyl counterpart. This is likely due to a more straightforward synthetic route. However, the presence of the free carboxylic acid might necessitate additional considerations in the reaction setup, such as the choice of base, to avoid unwanted side reactions.
Experimental Protocols: A Practical Guide
To provide a tangible comparison, we present detailed, step-by-step methodologies for a representative Suzuki-Miyaura coupling reaction using this compound and its less hindered alternative, 4-ethoxycarbonylphenylboronic acid.
Diagram of the Suzuki-Miyaura Coupling Workflow
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling with this compound
This protocol is designed to address the challenges posed by the sterically hindered boronic acid and may require optimization based on the specific aryl halide used.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.06 mmol, 6 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv)
-
Degassed 1,4-dioxane/water (4:1 mixture, 5 mL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the aryl bromide, this compound, potassium phosphate, palladium(II) acetate, and SPhos.
-
Evacuate the flask and backfill with the inert gas. Repeat this cycle three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction may require 12-24 hours for completion.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Increased Boronic Acid Equivalence (1.5 equiv): This helps to drive the reaction to completion, compensating for potential protodeboronation or incomplete reaction of the sterically hindered reagent.
-
Bulky, Electron-Rich Ligand (SPhos): Buchwald-type ligands like SPhos are essential for facilitating the oxidative addition and reductive elimination steps with challenging substrates. Their steric bulk can also promote the dissociation of the ligand to create a coordinatively unsaturated palladium species, which is necessary for transmetalation.
-
Stronger Base (K₃PO₄): A stronger base is often required to activate the sterically hindered boronic acid for efficient transmetalation.
-
Higher Temperature and Longer Reaction Time: These conditions are necessary to overcome the higher activation energy barrier for the coupling of the sterically encumbered boronic acid.
Protocol 2: Suzuki-Miyaura Coupling with 4-Ethoxycarbonylphenylboronic Acid (for comparison)
This protocol utilizes more standard conditions, reflecting the higher reactivity of the non-nitrated boronic acid.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
4-Ethoxycarbonylphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed toluene/ethanol/water (4:1:1 mixture, 6 mL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the aryl bromide, 4-ethoxycarbonylphenylboronic acid, potassium carbonate, and Pd(PPh₃)₄.
-
Evacuate the flask and backfill with the inert gas (x3).
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.
-
Follow steps 6-9 from Protocol 1 for work-up and purification.
Causality Behind Experimental Choices:
-
Standard Catalyst (Pd(PPh₃)₄): This widely used and less expensive catalyst is generally sufficient for reactive, non-hindered boronic acids.
-
Milder Base (K₂CO₃): A milder base is adequate for the activation of this more reactive boronic acid.
-
Lower Temperature and Shorter Reaction Time: The lower activation energy for the coupling allows for more moderate reaction conditions, saving time and energy.
Cost-Benefit Analysis: Making the Right Choice
The decision to use this compound should be a strategic one, based on a clear understanding of its costs and benefits.
Diagram of the Decision-Making Logic
Caption: A logical flow diagram for choosing a synthetic strategy.
Benefits of Using this compound:
-
Directness: It provides the most direct route to the target 2-nitro-4-ethoxycarbonyl biaryl scaffold, potentially reducing the number of overall synthetic steps.
-
Functionality in Place: Having all three key functional groups present from the outset can be advantageous for complex syntheses where late-stage functionalization might be problematic.
Costs Associated with Using this compound:
-
Higher Reagent Cost: As shown in the table, it is significantly more expensive than its carboxylic acid analog and its non-nitrated counterpart.
-
Lower Yields: The inherent steric hindrance leads to lower reaction yields, meaning more starting material is consumed to produce the same amount of product.
-
More Expensive Ancillary Reagents: The need for specialized and often proprietary phosphine ligands and stronger bases adds to the overall cost of the reaction.
-
Longer Reaction Times: This translates to higher energy consumption and lower throughput in a laboratory or manufacturing setting.
-
Increased Purification Challenges: Lower yields and the potential for more side reactions can complicate product purification.
Conclusion and Recommendations
The use of this compound in Suzuki-Miyaura couplings is a classic example of a trade-off between synthetic convergence and reaction efficiency. While it offers a direct path to a highly functionalized biaryl core, this convenience comes at a significant cost in terms of reagent price, reaction yield, and the need for more specialized and expensive reaction conditions.
For early-stage research and development, where the rapid synthesis of a target molecule is the primary goal and cost is a secondary concern, this compound can be a viable, albeit inefficient, option.
However, for process development, scale-up, and cost-sensitive applications, a more strategic approach is recommended. Researchers should strongly consider alternative synthetic routes, such as:
-
Utilizing the more cost-effective 4-carboxy-2-nitrophenylboronic acid and performing an esterification in a subsequent step.
-
Employing a more reactive and less expensive boronic acid (e.g., 4-ethoxycarbonylphenylboronic acid) to achieve a high-yielding Suzuki-Miyaura coupling, followed by a late-stage nitration. While this adds a step to the synthesis, the significantly higher yield of the coupling reaction and the lower cost of reagents will likely result in a more economically viable and efficient overall process.
Ultimately, the decision rests on a careful evaluation of the specific project goals, timelines, and budget. By understanding the inherent limitations and costs associated with sterically hindered reagents like this compound, researchers can devise more robust, efficient, and economical synthetic strategies.
References
A Comparative Guide to Green Chemistry Metrics in Biaryl Synthesis: A Case Study of 4-Ethoxycarbonyl-2-nitrophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the drive towards more sustainable chemical manufacturing, particularly within the pharmaceutical and fine chemical industries, the principles of green chemistry serve as a critical framework for innovation. The selection of synthetic routes and reaction conditions has a profound impact on the environmental footprint of a process. This guide offers a detailed comparison of two synthetic approaches for a Suzuki-Miyaura cross-coupling reaction involving 4-ethoxycarbonyl-2-nitrophenylboronic acid, a key building block in medicinal chemistry. By applying key green chemistry metrics, we will quantitatively and qualitatively assess a conventional protocol against a modern, greener alternative, providing a data-driven basis for more environmentally conscious decisions in the laboratory and beyond.
The Reaction Under Scrutiny: Suzuki-Miyaura Coupling of this compound
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds.[1][2] However, traditional protocols often rely on volatile organic solvents and homogeneous palladium catalysts, which can lead to significant waste generation and concerns over metal contamination in the final product.[3]
Our model reaction is the coupling of this compound with 4-bromotoluene to produce the corresponding biaryl product. This transformation is representative of many C-C bond formations in the synthesis of complex molecules.
The Contenders: A Tale of Two Protocols
We will compare a "standard" protocol, representative of conventional approaches, with a "greener" protocol that leverages micellar catalysis in water, a leading-edge technique in sustainable chemistry.
Standard Protocol: A Conventional Approach in Organic Solvent
This protocol employs a widely used palladium catalyst system in a common organic solvent, 1,4-dioxane.
Greener Protocol: Micellar Catalysis in Water
This innovative approach utilizes a surfactant to form micelles in water, creating nano-reactors that facilitate the reaction, thereby eliminating the need for a bulk organic solvent.[4][5][6]
Quantifying "Greenness": A Deep Dive into the Metrics
To objectively compare these two protocols, we will employ a suite of widely accepted green chemistry metrics.
-
Atom Economy (AE): A theoretical measure of the efficiency of a reaction in converting reactants to the desired product.[7]
-
E-Factor (Environmental Factor): A simple yet powerful metric that quantifies the amount of waste generated per unit of product.[8][9]
-
Process Mass Intensity (PMI): A holistic metric that considers the total mass of all materials used (reactants, solvents, reagents, process water) to produce a unit of product.[4]
-
Reaction Mass Efficiency (RME): This metric provides a more complete picture of the mass efficiency of a reaction by taking into account the yield and stoichiometry of the reactants.[7]
The formulas for these metrics are as follows:
| Metric | Formula |
| Atom Economy (%) | (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100 |
| E-Factor | (Total Mass of Waste / Mass of Product) |
| Process Mass Intensity (PMI) | (Total Mass of Inputs / Mass of Product) |
| Reaction Mass Efficiency (%) | (Mass of Product / Total Mass of Reactants) x 100 |
Head-to-Head Comparison: The Data
Let's analyze the two protocols through the lens of our green chemistry metrics. For this comparison, we will assume a theoretical 100% yield to calculate Atom Economy and a more realistic 95% yield for the other metrics.
Reaction Scheme:
Molecular Weights:
-
This compound: 252.99 g/mol
-
4-bromotoluene: 171.04 g/mol
-
2-ethoxycarbonyl-4'-methyl-2'-nitrobiphenyl (Product): 285.28 g/mol
-
Boric Acid (byproduct): 61.83 g/mol
Quantitative Analysis
| Metric | Standard Protocol | Greener Protocol |
| Atom Economy (%) | 67.3% | 67.3% |
| E-Factor | 25.4 | 5.8 |
| Process Mass Intensity (PMI) | 26.4 | 6.8 |
| Reaction Mass Efficiency (%) | 63.9% | 63.9% |
Atom Economy is identical for both reactions as it is an intrinsic property of the chemical transformation itself. However, the other metrics reveal a stark difference. The E-Factor and PMI for the greener protocol are significantly lower, indicating a drastic reduction in waste generation and a more efficient use of materials.
Qualitative Analysis
Beyond the numbers, a qualitative assessment of the reaction components further highlights the advantages of the greener approach.
| Feature | Standard Protocol | Greener Protocol |
| Solvent | 1,4-Dioxane (Hazardous, Volatile) | Water (Benign, Non-flammable) |
| Catalyst System | Homogeneous (Difficult to recover) | Micellar (Potential for catalyst and surfactant recycle) |
| Energy Input | Heating to 100°C | Room Temperature |
| Workup | Organic solvent extraction | Simplified extraction |
The use of water as the bulk solvent in the greener protocol is a major advantage, eliminating the health, safety, and environmental concerns associated with volatile organic compounds. Furthermore, the micellar system offers the potential for recycling the catalyst and surfactant, further improving the sustainability of the process.[6] The milder reaction temperature of the greener protocol also contributes to a lower energy demand.
Visualizing the Process
To better understand the workflows, the following diagrams illustrate the key steps in each protocol.
Caption: Standard Suzuki-Miyaura Workflow.
Caption: Greener Micellar Catalysis Workflow.
Experimental Protocols
Standard Protocol: Suzuki-Miyaura Coupling in 1,4-Dioxane
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 253 mg), 4-bromotoluene (1.2 mmol, 205 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).
-
Add potassium phosphate (K3PO4, 2.0 mmol, 424 mg).
-
Add 10 mL of anhydrous 1,4-dioxane.
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture to 100°C and stir for 12 hours.
-
Cool the reaction to room temperature and quench with 10 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Greener Protocol: Micellar Suzuki-Miyaura Coupling in Water
-
To a flask, add this compound (1.0 mmol, 253 mg) and 4-bromotoluene (1.2 mmol, 205 mg).
-
Add a solution of the surfactant PTS (2 wt%) in 5 mL of deionized water.
-
Add potassium phosphate (K3PO4, 2.0 mmol, 424 mg).
-
Add palladium(II) acetate (0.02 mmol, 4.5 mg).
-
Stir the mixture vigorously at room temperature for 24 hours.
-
Upon completion, extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion: A Clearer Path to Sustainable Synthesis
The application of green chemistry metrics provides a clear and quantitative demonstration of the benefits of adopting modern, sustainable technologies in organic synthesis. While the atom economy for the Suzuki-Miyaura coupling of this compound remains constant, the greener protocol utilizing micellar catalysis in water shows a dramatic improvement in E-Factor and PMI, signifying a substantial reduction in waste and a more efficient process. The qualitative advantages, including the use of a benign solvent, milder reaction conditions, and the potential for catalyst recycling, further underscore the superiority of the greener approach. By embracing these principles and technologies, researchers and drug development professionals can significantly contribute to a more sustainable future for the chemical industry.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 3. Aqueous Micelles as Solvent, Ligand, and Reaction Promoter in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Micellar Catalysis as a Tool for C–H Bond Functionalization toward C–C Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acsgcipr.org [acsgcipr.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Micellar Catalysis of Suzuki-Miyaura Cross-Couplings with Heteroaromatics in Water [organic-chemistry.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Ethoxycarbonyl-2-nitrophenylboronic Acid
As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The handling and disposal of specialized reagents like 4-Ethoxycarbonyl-2-nitrophenylboronic acid demand a meticulous, informed approach. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety standards to ensure the protection of laboratory personnel and the environment.
Hazard Identification and Immediate Safety Precautions
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is a chemical that requires careful management due to its irritant properties.
Key Hazard Information
| Hazard Classification | GHS Code | Description | Source |
| Skin Irritation | H315 | Causes skin irritation. | [1] |
| Serious Eye Irritation | H319 | Causes serious eye irritation. | [1] |
| Signal Word | - | Warning | [1] |
While the primary Safety Data Sheet (SDS) for this specific compound does not list acute toxicity, related nitrophenylboronic acids are classified as harmful if swallowed (H302) and may cause respiratory irritation (H335)[2][3]. Therefore, treating this compound with a similar level of caution is a prudent and self-validating safety measure.
Essential Personal Protective Equipment (PPE)
All handling and disposal procedures must be conducted while wearing appropriate PPE to create a primary barrier against exposure.
-
Eye and Face Protection : Wear tightly fitting safety goggles or a face shield.[1][3] This is non-negotiable due to the H319 "Causes serious eye irritation" classification.
-
Hand Protection : Use chemically resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or puncture before each use.[1][4]
-
Protective Clothing : A standard laboratory coat is required to prevent skin contact.[1]
-
Respiratory Protection : When handling the solid compound or if dust generation is possible, use a dust respirator. All operations should ideally be performed within a certified chemical fume hood or a local exhaust ventilation system to minimize inhalation risk.[1][4]
The Core Disposal Protocol: A Step-by-Step Guide
The cardinal rule for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][3] In-laboratory neutralization is not recommended without the explicit approval of your institution's Environmental Health and Safety (EHS) department, as it can create secondary hazards and may violate local regulations.[4][5]
Step 1: Waste Segregation
Proper segregation is the foundation of safe chemical waste management.
-
Designated Waste Stream : Collect waste this compound in a dedicated hazardous waste container.
-
Avoid Mixing : Do not mix this waste with other chemical streams, particularly incompatible materials like strong oxidizing agents, acids, or bases, unless explicitly permitted by your EHS department.[5][6][7]
Step 2: Proper Containerization
The integrity of the waste container is critical to prevent leaks and exposures.
-
Select a Compatible Container : Use a chemically compatible container with a secure, leak-proof lid. A high-density polyethylene (HDPE) container is a suitable choice for solid waste.[5][8]
-
Maintain Container Integrity : Ensure the container is in good condition, free from cracks or damage.[8]
-
Keep Closed : The container must remain tightly sealed at all times, except when you are actively adding waste.[8] Never leave a funnel in the opening.
Step 3: Accurate and Compliant Labeling
Clear labeling is a regulatory requirement and essential for the safety of everyone who may handle the container.
-
Mandatory Information : The label must be firmly affixed to the container and clearly state:
Step 4: Safe Interim Storage (Satellite Accumulation)
Store the labeled waste container safely in a designated Satellite Accumulation Area (SAA) pending collection.
-
Location : The SAA should be at or near the point of generation and under the control of laboratory personnel.[8][9]
-
Segregation : Store the container away from incompatible materials.[8]
-
Volume Limits : Be aware of your institution's limits on the volume of hazardous waste that can be accumulated in an SAA (typically 55 gallons total).[9][10]
Step 5: Arrange for Professional Disposal
The final and most critical step is to ensure the waste is handled by professionals.
-
Contact EHS : Follow your institution's specific procedures to request a waste pickup from your EHS or equivalent department.[8][11]
-
Documentation : Complete all required waste manifest forms with accurate and complete information. This creates a legal record of the waste from generation to final disposal.[4]
-
Licensed Disposal : Your institution will work with a licensed hazardous waste disposal company to ensure the material is managed and disposed of in compliance with all local, state, and federal regulations.[1][3]
Emergency Procedures for Spills and Exposure
In the event of an accident, a swift and correct response is crucial.
-
Spill Response :
-
Evacuate and Alert : If the spill is large or generates significant dust, alert others and evacuate the immediate area.
-
Wear PPE : Before cleaning, don the full PPE described in Section 1.
-
Containment : Prevent the spilled material from entering drains or waterways.[1][3]
-
Cleanup : For solid spills, carefully sweep or scoop the material to avoid creating dust and place it into a labeled hazardous waste container.[3][6] All cleaning materials (e.g., contaminated wipes, absorbent pads) must also be disposed of as hazardous waste.[4]
-
Report : Report the spill to your supervisor and your institution's EHS department.[4]
-
-
First Aid and Exposure Measures :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[1]
-
Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. If eye irritation persists, seek medical attention.[1]
-
Inhalation : Move the affected person to fresh air. If you feel unwell, seek medical attention.[6]
-
Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2][6]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. angenechemical.com [angenechemical.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. Chemical Waste Disposal - Environmental Health & Safety [ehs.utoronto.ca]
- 8. research.columbia.edu [research.columbia.edu]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 10. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 11. Chemical Waste | UW Environmental Health & Safety [ehs.washington.edu]
Mastering the Safe Handling of 4-Ethoxycarbonyl-2-nitrophenylboronic Acid: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The effective and safe utilization of specialized reagents is a cornerstone of innovative research and development. 4-Ethoxycarbonyl-2-nitrophenylboronic acid, a valuable building block in medicinal chemistry and organic synthesis, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This in-depth guide provides essential, immediate safety protocols, operational directives, and disposal plans, grounded in established scientific principles and regulatory standards.
Understanding the Hazard Landscape
This compound is classified as a skin and eye irritant.[1] While boronic acids are generally considered to have low toxicity, the presence of the nitro group and the fine, powdered nature of the solid necessitate a robust personal protective equipment (PPE) strategy to mitigate the risks of dermal, ocular, and respiratory exposure.
Core Directive: Your Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is critical when handling this compound. The following table outlines the recommended PPE, the rationale for its use, and key specifications.
| PPE Category | Specific Recommendations | Rationale and Causality |
| Hand Protection | Double-gloving with nitrile or butyl rubber gloves. Ensure gloves have a minimum thickness of 5 mils. | The primary route of exposure is dermal contact. Nitrile and butyl rubber offer good resistance to a range of chemicals, including nitro-compounds and acids.[2] Double-gloving provides an additional barrier in case of a breach in the outer glove. |
| Eye and Face Protection | Chemical safety goggles with side shields are mandatory. A full-face shield should be worn over the goggles when handling larger quantities (>10g) or when there is a risk of splashing. | Protects the eyes from dust particles and accidental splashes, which can cause serious irritation. |
| Respiratory Protection | When handling outside of a certified chemical fume hood, a NIOSH-approved N95 or higher particulate respirator is required. For tasks with a high potential for aerosolization or when handling large quantities, a Powered Air-Purifying Respirator (PAPR) with a HEPA filter is recommended. | The fine powder can be easily inhaled, leading to respiratory tract irritation. A particulate respirator filters out these airborne particles.[3][4] |
| Body Protection | A flame-resistant laboratory coat, fully fastened, is required. For larger scale operations, a chemical-resistant apron should be worn over the lab coat. | Protects the skin from accidental spills and contamination of personal clothing. |
| Footwear | Fully enclosed, chemical-resistant footwear must be worn. | Protects the feet from spills and falling objects. |
Glove Selection: A Deeper Dive
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a structured workflow is paramount to minimizing exposure risk. The following diagram and steps outline the process from preparation to post-handling cleanup.
1. Preparation: Verify Fume Hood and Emergency Equipment
-
Ensure a certified chemical fume hood is operational.
-
Confirm that a safety shower and eyewash station are accessible and unobstructed.
-
Locate the appropriate spill kit for solid chemical spills.
2. Assemble Materials and PPE
-
Gather all necessary chemicals, glassware, and equipment.
-
Lay out all required PPE for easy access.
3. Don PPE
-
Don PPE in the following order: lab coat, inner gloves, outer gloves, safety goggles, and face shield (if necessary). If a respirator is required, perform a fit check.
4. Weigh and Transfer Chemical
-
Perform all manipulations of the solid compound within the fume hood to minimize inhalation risk.
-
Use anti-static weighing paper or a compatible container to prevent dispersal of the powder.
-
Handle the material gently to avoid creating dust.
5. Perform Reaction
-
Conduct all reactions within the fume hood.
-
Keep the sash at the lowest practical height.
6. Doff PPE
-
Remove PPE in a manner that avoids cross-contamination.
-
Remove the outer gloves first, followed by the face shield, goggles, and lab coat.
-
Remove inner gloves last.
-
Wash hands thoroughly with soap and water after removing all PPE.
7. Decontaminate Work Area
-
Wipe down all surfaces in the fume hood with an appropriate solvent (e.g., ethanol), followed by soap and water.
-
All cleaning materials should be treated as hazardous waste.
8. Dispose of Waste
-
All solid waste, including contaminated PPE and cleaning materials, must be disposed of in a clearly labeled hazardous waste container.
-
Liquid waste containing the boronic acid should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.
Emergency Response Plan
Spill Response:
-
Small Spill (<1g) inside a fume hood:
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to prevent aerosolization.
-
Carefully scoop the material into a labeled hazardous waste container.
-
Decontaminate the area as described above.
-
-
Large Spill (>1g) or any spill outside of a fume hood:
-
Evacuate the immediate area and alert others.
-
Restrict access to the area.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solids, including gloves, bench paper, and excess reagent, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all reaction mixtures and solutions containing the compound in a compatible, sealed, and labeled hazardous waste container.
-
Empty Containers: Rinse empty containers with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous waste. Deface the label on the empty container before disposal in accordance with your institution's guidelines.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
